molecular formula C10H20O B1674659 L-Citronellol CAS No. 7540-51-4

L-Citronellol

Número de catálogo: B1674659
Número CAS: 7540-51-4
Peso molecular: 156.26 g/mol
Clave InChI: QMVPMAAFGQKVCJ-JTQLQIEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(-)-Citronellol is a monoterpenoid alcohol known for its rose-like aroma and is a subject of extensive research due to its broad bioactivity and application potential. Its primary research value lies in its potent antimicrobial and anti-biofilm properties. Studies highlight its efficacy against multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell membranes and permeabilizing the plasma membrane . Proteomic analyses further reveal that (-)-Citronellol can downregulate key MRSA virulence factors, including adhesins, exotoxins, and proteins associated with biofilm formation and quorum sensing . This makes it a promising candidate for developing novel anti-infective strategies, such as in advanced wound care hydrogels that accelerate healing in infectious models . Beyond microbiology, (-)-Citronellol is investigated in materials science for creating functional antimicrobial surfaces. It has been incorporated into chitosan coatings for titanium bone implants to prevent bacterial colonization and used to functionalize natural silica for developing antifungal and antibacterial hybrid materials . Recent innovations also include its role in light-activated antimicrobial polymers, where it enhances bacterial membrane permeability, improving the efficacy of photodynamic therapy . While generally considered safe at low concentrations, recent toxicological studies using advanced models have identified potential neurotoxic effects at high exposure levels, including blood-brain barrier disruption and induction of neuroinflammation . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3S)-3,7-dimethyloct-6-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVPMAAFGQKVCJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC=C(C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041550
Record name (S)-(-)-beta-Citronellol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

225.00 °C. @ 760.00 mm Hg
Record name L-Citronellol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7540-51-4
Record name L-Citronellol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7540-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Citronellol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007540514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Octen-1-ol, 3,7-dimethyl-, (3S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (S)-(-)-beta-Citronellol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-3,7-dimethyloct-6-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-CITRONELLOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RSY5Y5658
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Citronellol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of L-Citronellol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of L-Citronellol, a valuable monoterpenoid alcohol, and the methodologies employed for its extraction. The document details quantitative data on yields and purity from various botanical origins, outlines experimental protocols for key extraction techniques, and presents visual representations of the biosynthetic pathway and extraction workflows.

Natural Sources of this compound

This compound is a naturally occurring acyclic monoterpenoid alcohol found in the essential oils of various aromatic plants. It exists as two enantiomers, (+)-Citronellol and (-)-Citronellol, with the latter, often referred to as this compound, possessing a more delicate and floral aroma. The primary botanical sources are rich in essential oils containing a significant percentage of this compound.

Key plant sources include:

  • Cymbopogon species (Citronella): Java type citronella oil (Cymbopogon winterianus) is a major commercial source of citronellol (B86348). The oil can contain a high percentage of citronellol, alongside other compounds like geraniol (B1671447) and citronellal (B1669106).

  • Rosa species (Rose): Rose oil, particularly from Rosa damascena, is a prized source of this compound, which can constitute a significant portion of the essential oil, ranging from 18% to 55%.[1]

  • Pelargonium species (Geranium): Geranium oil, extracted from the leaves of Pelargonium graveolens, is another important source of this compound.

  • Boronia citriodora: This plant is known to contain a very high percentage of (+)-Citronellol, up to 80%.[2]

  • Eucalyptus citriodora: The essential oil from this species contains a notable amount of (+)-Citronellol, typically between 15% and 20%.[2]

Extraction Methodologies

The extraction of this compound from its natural sources is primarily achieved through the isolation of the plant's essential oil. The choice of extraction method significantly impacts the yield and quality of the final product. The most common industrial methods include steam distillation, solvent extraction, and supercritical fluid extraction.

Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly effective for thermolabile compounds like this compound. The process involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting mixture of steam and essential oil is then condensed, and the oil is separated from the water.

Solvent Extraction

Solvent extraction is employed for botanicals that are sensitive to the high temperatures of steam distillation or have a low yield of essential oil. This method uses organic solvents, such as hexane (B92381) or ethanol (B145695), to dissolve the aromatic compounds from the plant material. The solvent is later removed by evaporation, leaving a concentrated extract known as a concrete. Further processing with ethanol yields the absolute.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO2), is a more advanced and "green" technology. Under supercritical conditions, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. This method is highly selective and yields a pure extract free from solvent residues. The extraction parameters, such as pressure and temperature, can be precisely controlled to optimize the yield and composition of the extracted oil.

Microwave-Assisted Hydrodistillation (MAHD)

Microwave-assisted hydrodistillation is a modern technique that combines traditional hydrodistillation with microwave heating. The microwave energy rapidly heats the water within the plant material, causing the cells to rupture and release the essential oil more efficiently. This method can significantly reduce extraction time and energy consumption compared to conventional distillation methods.

Quantitative Data on this compound Extraction

The yield and purity of this compound are dependent on the plant source, its geographical origin, harvesting time, and the extraction method employed. The following tables summarize quantitative data from various studies.

Plant SourceExtraction MethodThis compound Yield/ContentPurity/Composition NotesReference
Cymbopogon winterianusSteam Distillation0.942% (essential oil yield)Essential oil contained 5.2% citronellol.[3][4]
Cymbopogon winterianusSteam Distillation1.20% (essential oil yield)GC-MS analysis showed 15.73% citronellol in the oil.[5]
Cymbopogon nardusSupercritical CO2 Extraction2.785% (essential oil yield)Highest citronellal composition was 11.537%. Citronellol content not specified.[6]
Cymbopogon nardusSteam Distillation0.64% - 0.70% (essential oil yield)Younger leaves produce oil with higher citronellol content.[7]
Rosa damascenaHydrodistillation0.045% (essential oil yield)Essential oil contained 31.6% citronellol.[8]
Rosa damascenaSolvent Extraction (diethyl ether)0.7% (concrete yield)-[8]
Pelargonium graveolensSupercritical CO2 Extraction44.5 mg/g plant material (extract yield)The extract contained 14.44% citronellol.[9]
Eucalyptus citriodoraMicrowave-Assisted Hydrodistillation1.2% (w/w) (essential oil yield)-[10]
Eucalyptus citriodoraHydrodistillation0.91% (w/w) (essential oil yield)-[10]

Experimental Protocols

Protocol for Steam Distillation of Cymbopogon nardus

Objective: To extract essential oil from the leaves of Cymbopogon nardus using steam distillation.

Materials and Equipment:

  • Fresh or dried leaves of Cymbopogon nardus

  • Distillation apparatus (still, condenser, separator)

  • Heating source

  • Anhydrous sodium sulfate (B86663)

  • Gas chromatography-mass spectrometry (GC-MS) for analysis

Methodology:

  • Preparation of Plant Material: The leaves are chopped into smaller pieces (e.g., 2-3 cm) to increase the surface area for steam penetration. For dried material, leaves are typically sun-dried or oven-dried at a low temperature.

  • Distillation: The chopped leaves are packed into the still. Steam is generated in a separate boiler and passed through the plant material. The steam pressure and flow rate are controlled to ensure efficient extraction without thermal degradation.

  • Condensation: The mixture of steam and volatile essential oil is passed through a condenser, where it is cooled and converted back to a liquid state.

  • Separation: The condensate is collected in a separator (e.g., a Clevenger-type apparatus), where the essential oil, being less dense than water, separates and forms a layer on top. The aqueous layer (hydrosol) is drained off.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at a low temperature.

  • Analysis: The yield of the essential oil is calculated as the weight of the oil obtained divided by the weight of the plant material used. The chemical composition, including the percentage of this compound, is determined by GC-MS.[7][11]

Protocol for Supercritical CO2 Extraction of Pelargonium graveolens

Objective: To extract essential oil from the leaves of Pelargonium graveolens using supercritical CO2.

Materials and Equipment:

  • Dried and ground leaves of Pelargonium graveolens

  • Supercritical fluid extractor

  • High-pressure CO2 source

  • Separator vessels

  • GC-MS for analysis

Methodology:

  • Preparation of Plant Material: The dried leaves are ground to a uniform particle size to ensure efficient extraction.

  • Extraction: The ground material is loaded into the extraction vessel. Liquid CO2 is pumped into the vessel and brought to a supercritical state by controlling the temperature and pressure (e.g., 40°C and 9 MPa).

  • Separation: The supercritical CO2, now containing the dissolved essential oil, is passed into a separator vessel where the pressure is reduced. This causes the CO2 to return to a gaseous state, leaving the essential oil behind.

  • Collection and Analysis: The extracted essential oil is collected from the separator. The yield is determined, and the composition is analyzed by GC-MS to quantify the this compound content.[9][12]

Visualizations

Biosynthesis of this compound

The biosynthesis of this compound in plants is a complex process involving multiple enzymatic steps. The pathway can vary between different plant species. In many plants, it originates from geranyl pyrophosphate (GPP), a key intermediate in the terpenoid biosynthesis pathway.

L_Citronellol_Biosynthesis cluster_MEP MEP Pathway cluster_Monoterpene Monoterpene Biosynthesis Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS G3P Glyceraldehyde 3-phosphate G3P->DXP MEP MEP DXP->MEP DXR IPP Isopentenyl pyrophosphate MEP->IPP DMAPP Dimethylallyl pyrophosphate IPP->DMAPP IDI GPP Geranyl pyrophosphate IPP->GPP GPPS DMAPP->GPP Geraniol Geraniol GPP->Geraniol GES Citral Citral Geraniol->Citral GDH Citronellal Citronellal Citral->Citronellal CIR L_Citronellol (-)-Citronellol Citronellal->L_Citronellol CR

Caption: Biosynthesis pathway of this compound from primary metabolites.

Experimental Workflow for Steam Distillation

The following diagram illustrates the key steps in the steam distillation process for extracting essential oils.

Steam_Distillation_Workflow cluster_preparation Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction start Plant Material (e.g., Cymbopogon leaves) chop Chopping/ Grinding start->chop distillation Steam Distillation chop->distillation condensation Condensation distillation->condensation separation Phase Separation (Oil/Water) condensation->separation drying Drying (with Na2SO4) separation->drying analysis GC-MS Analysis (Yield & Purity) drying->analysis storage Storage drying->storage

Caption: General experimental workflow for steam distillation of essential oils.

References

Chemical structure and stereochemistry of L-Citronellol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of L-Citronellol

Introduction

This compound is a naturally occurring acyclic monoterpenoid that is a significant component in the essential oils of various aromatic plants, most notably in the oils of rose (18–55%) and geraniums.[1][2][3] Known for its characteristic fresh, floral, and rosy aroma, it is a crucial ingredient in the fragrance, cosmetic, and personal care industries.[4][5] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound, along with experimental protocols for its analysis.

Chemical Structure

This compound, systematically named (3S)-3,7-dimethyloct-6-en-1-ol, is a 10-carbon isoprenoid belonging to the class of acyclic monoterpenoids.[6][7] Its structure consists of an eight-carbon chain (octene) with methyl groups at positions 3 and 7, a double bond between carbons 6 and 7, and a primary alcohol (hydroxyl group) at position 1.[8]

  • Molecular Formula: C₁₀H₂₀O[7][9]

  • IUPAC Name: (3S)-3,7-dimethyloct-6-en-1-ol[6][7]

  • CAS Number: 7540-51-4[1][9][10]

  • Synonyms: (S)-(-)-Citronellol, (-)-β-Citronellol, (S)-3,7-Dimethyloct-6-en-1-ol[7][9][10]

Figure 1: Chemical Structure of this compound with Chiral Center.

Stereochemistry

The chemical structure of citronellol (B86348) contains one stereocenter at the C-3 position, giving rise to two possible enantiomers: (S)-(-)-Citronellol and (R)-(+)-Citronellol.[8][11]

  • This compound: This is the levorotatory enantiomer, designated as (S)-(-)-Citronellol .[7][8] It is responsible for the characteristic delicate and powerful floral scent found in rose and geranium oils.[2][12]

  • D-Citronellol: This is the dextrorotatory enantiomer, designated as (R)-(+)-Citronellol . It is the more common isomer in nature and is predominantly found in citronella oils.[1][3]

The two enantiomers exhibit identical physical properties except for their interaction with plane-polarized light, where they rotate the plane in opposite directions. This optical activity is a key characteristic used for their differentiation and quantification.

Enantiomers Stereoisomers of Citronellol Citronellol Citronellol (3,7-Dimethyloct-6-en-1-ol) S_Citronellol (S)-(-)-Citronellol (this compound) Citronellol->S_Citronellol Levorotatory R_Citronellol (R)-(+)-Citronellol (D-Citronellol) Citronellol->R_Citronellol Dextrorotatory S_Citronellol->R_Citronellol Enantiomers

Figure 2: Relationship between the Enantiomers of Citronellol.

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized below. These properties are crucial for its application in various formulations and for quality control purposes.

PropertyValueReferences
Molecular Weight 156.27 g/mol [9][10][12]
Appearance Clear, colorless liquid[4][12][13]
Odor Floral, fresh, rose-like[4][8]
Density 0.850 - 0.860 g/cm³ at 25°C[10][12][14]
Boiling Point 225 °C at 760 mmHg[1][3][12]
Melting Point < -20 °C[15]
Flash Point 102 °C (Closed Cup)[4][5][13]
Optical Rotation [α]D -5.5° to -3.5°[4][5][8]
Solubility Soluble in alcohols and organic solvents; Insoluble in water.[4][8][13]
Vapor Pressure 2.26 Pa at 25°C[4][5]
Refractive Index 1.450 - 1.462 at 20°C[12][14]

Experimental Protocols

The determination of the chemical structure, purity, and stereochemistry of this compound involves several analytical techniques.

Determination of Enantiomeric Composition by Chiral Gas Chromatography (GC)

Chiral GC is the primary method for separating and quantifying the enantiomers of citronellol. This technique utilizes a capillary column coated with a chiral stationary phase, often a modified cyclodextrin (B1172386) derivative.[16]

  • Principle: The chiral stationary phase forms transient diastereomeric complexes with the citronellol enantiomers. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.

  • Sample Preparation: The essential oil or citronellol sample is diluted in a suitable solvent (e.g., hexane). Derivatization, such as conversion to trifluoroacetyl derivatives, may be performed to improve volatility and separation.[16]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., Lipodex E or Supelco β-DEX 225) is used.[16][17]

  • Typical GC Conditions:

    • Injector Temperature: 280 °C

    • Column Temperature Program: Initial temperature of 100 °C, ramped to 120 °C at 5 °C/min.

    • Carrier Gas: Hydrogen or Helium.

    • Detector Temperature: 280-300 °C

  • Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the (S) and (R) enantiomers in the chromatogram.

Measurement of Optical Rotation by Polarimetry

Polarimetry is used to measure the specific rotation of a sample, which indicates the net rotation of plane-polarized light caused by the chiral molecules in the solution.

  • Principle: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the molecule and its concentration. This compound is levorotatory (negative rotation).

  • Instrumentation: A polarimeter with a sodium lamp (D-line, 589 nm) is used.

  • Procedure:

    • A solution of this compound of known concentration in a suitable achiral solvent (e.g., ethanol) is prepared.

    • The solution is placed in a sample cell of a known path length.

    • The observed rotation is measured at a specific temperature (typically 20°C or 25°C).

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The result is compared to the literature value for pure this compound.[15]

Structural Elucidation by Spectroscopy

Standard spectroscopic methods are used to confirm the chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the carbon skeleton and the position of functional groups. The use of chiral shift reagents can also help in differentiating the signals of the two enantiomers.[18]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the broad O-H stretch of the alcohol group (around 3300 cm⁻¹) and the C=C stretch of the alkene (around 1670 cm⁻¹).

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique provides information about the molecular weight (molecular ion peak at m/z 156) and the fragmentation pattern, which helps confirm the identity of the compound.[19]

Experimental_Workflow Workflow for Stereochemical Analysis of Citronellol Sample Citronellol Sample (e.g., from Essential Oil) ChiralGC Chiral Gas Chromatography (GC) Sample->ChiralGC Polarimetry Polarimetry Sample->Polarimetry Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Sample->Spectroscopy Separation Separation of Enantiomers ChiralGC->Separation Different Retention Times OpticalRotation Measure Specific Rotation [α] Polarimetry->OpticalRotation Confirmation Confirm Structure Spectroscopy->Confirmation Quantification Quantification (Enantiomeric Excess) Separation->Quantification Result_ee Result: Enantiomeric Purity Quantification->Result_ee Result_Config Result: Absolute Configuration OpticalRotation->Result_Config Confirmation->Result_Config

Figure 3: Conceptual Workflow for the Analysis of this compound.

Conclusion

This compound is a well-defined acyclic monoterpenoid with a single chiral center at the C-3 position, leading to its existence as the (S)-enantiomer. Its distinct chemical structure and stereochemistry are directly responsible for its unique floral aroma and its widespread use in consumer products. The analytical protocols outlined in this guide, particularly chiral gas chromatography and polarimetry, are essential for the quality control and stereochemical verification of this compound in research and industrial applications. A thorough understanding of its properties is fundamental for researchers, scientists, and professionals involved in fragrance chemistry and drug development.

References

A Technical Guide to the Physicochemical Properties of L-Citronellol for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core physicochemical properties of L-Citronellol. The information presented herein is crucial for understanding its behavior in various experimental and biological systems, facilitating its application in research and development.

Core Physicochemical Data

The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a consolidated view of its properties for easy reference and comparison.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₀H₂₀O[1][2][3]
Molecular Weight 156.27 g/mol [1][2][4][5]
Appearance Colorless, clear liquid[3][4][5][6]
Odor Floral, rose-like, citrusy[3][7][8]
Density 0.855 - 0.86 g/cm³ at 20-25°C[1][4][9]
Boiling Point 224 - 225 °C at 760 mmHg[4][9][10]
Melting Point < -20 °C[9]
Refractive Index 1.454 - 1.462 at 20°C[4][7][9][10]
Vapor Pressure 0.011828 - 0.02 mmHg at 23-25°C[4][5][10]
Optical Rotation -5.5° to -3.5°[3][5]
Table 2: Solubility and Partitioning Characteristics of this compound
PropertyValueSource(s)
Water Solubility 200 - 307 mg/L at 25 °C (Slightly soluble)[9][10]
Solubility in Organic Solvents Soluble in alcohol, oils, kerosene, paraffin (B1166041) oil, dipropylene glycol, benzyl (B1604629) benzoate[3][10]
LogP (Octanol/Water Partition Coefficient) 2.75 - 3.91[2][5][9]
pKa (Predicted) ~15.13[8][11]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of this compound can be accurately determined using a micro-reflux apparatus.[12]

  • Apparatus: A small test tube, a thermometer, a capillary tube sealed at one end, a heating block or oil bath, and a magnetic stirrer.

  • Procedure:

    • Place a small volume (approximately 0.5 mL) of this compound into the test tube along with a small magnetic stir bar.[12]

    • Position the thermometer bulb approximately 1 cm above the liquid surface.[12]

    • Invert the sealed capillary tube and place it within the test tube.

    • Gently heat the apparatus while stirring.[12]

    • Observe for a continuous stream of bubbles emerging from the capillary tube, which indicates the liquid is boiling.[13]

    • The temperature at which a steady reflux ring is observed on the inner wall of the test tube at the level of the thermometer bulb is recorded as the boiling point.[12]

    • To confirm, allow the apparatus to cool and note the temperature at which the liquid is drawn back into the capillary tube; this should be close to the boiling point.[13]

Determination of Melting Point (Capillary Method)

Given this compound's low melting point, this procedure requires a specialized cooling apparatus.

  • Apparatus: A melting point apparatus with cooling capabilities, and a capillary tube.[14][15]

  • Procedure:

    • Introduce a small, frozen sample of this compound into a capillary tube.

    • Place the capillary tube into the melting point apparatus.[16]

    • Cool the apparatus to a temperature well below the expected melting point.

    • Slowly heat the sample at a controlled rate (e.g., 1-2°C per minute) as it approaches the melting range.[14]

    • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire solid mass transitions to a liquid. This range represents the melting point.[14]

Determination of Density (Pycnometer Method)

The density of this compound can be determined using a pycnometer, which is a flask with a specific volume.

  • Apparatus: A pycnometer of a known volume, a balance accurate to four decimal places, and a constant temperature water bath.

  • Procedure:

    • Clean, dry, and weigh the empty pycnometer.

    • Fill the pycnometer with this compound, ensuring no air bubbles are present.

    • Place the filled pycnometer in a constant temperature water bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

    • Carefully adjust the volume of the liquid to the pycnometer's calibration mark.

    • Remove the pycnometer from the bath, dry the exterior, and weigh it.

    • The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through the substance, is a characteristic property.

  • Apparatus: An Abbe refractometer and a constant temperature water bath.

  • Procedure:

    • Calibrate the refractometer using a standard of known refractive index.

    • Ensure the prism of the refractometer is clean and dry.

    • Apply a few drops of this compound to the surface of the prism.

    • Circulate water from the constant temperature bath (typically 20°C) through the refractometer to maintain a stable temperature.

    • Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

    • Read the refractive index directly from the instrument's scale.

Determination of Solubility

This protocol determines the solubility of this compound in a given solvent (e.g., water).

  • Apparatus: A series of test tubes or vials, a calibrated pipette or graduated cylinder, a balance, a spatula, and a constant temperature shaker or incubator.[17][18]

  • Procedure:

    • Measure a precise volume of the solvent (e.g., 10 mL of distilled water) into a test tube.[17]

    • Maintain the test tube at a constant temperature.[17]

    • Add a small, pre-weighed amount of this compound to the solvent.[17][18]

    • Agitate the mixture vigorously until the solute dissolves completely.[17]

    • Continue adding small, known quantities of this compound, ensuring complete dissolution after each addition.[18]

    • The point at which a slight excess of this compound no longer dissolves, even after prolonged agitation, indicates that a saturated solution has been formed.

    • The total mass of this compound dissolved in the known volume of the solvent represents its solubility at that temperature.[19]

Visualizations

The following diagrams, generated using Graphviz, illustrate logical relationships and experimental workflows relevant to the study of this compound.

experimental_workflow cluster_physchem Physicochemical Characterization start This compound Sample bp Boiling Point Determination start->bp mp Melting Point Determination start->mp density Density Measurement start->density ri Refractive Index Measurement start->ri solubility Solubility Assessment start->solubility logp LogP Determination start->logp end_physchem Physicochemical Profile bp->end_physchem mp->end_physchem density->end_physchem ri->end_physchem solubility->end_physchem logp->end_physchem

Workflow for Physicochemical Characterization.

bioactivity_investigation cluster_bio Bioactivity Investigation Workflow compound This compound invitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) compound->invitro cellular Cell-Based Assays (e.g., Signaling Pathway Analysis) invitro->cellular Promising Activity invivo In Vivo Models (e.g., Animal Studies) cellular->invivo Confirmed Cellular Effects mechanism Mechanism of Action Studies cellular->mechanism invivo->mechanism target Target Identification & Validation mechanism->target development Preclinical Development Candidate target->development

Generalized Bioactivity Investigation Workflow.

While this compound has been noted for its potential cytotoxic effects on cancer cells and antihypertensive properties, specific signaling pathways have not been extensively elucidated in publicly available literature.[1][11] The generalized workflow above provides a logical progression for investigating the biological activities of natural compounds like this compound, from initial screening to identifying a potential therapeutic candidate. The dehydrogenation of this compound can yield Citronellal, a related compound with its own distinct biological and chemical properties.[20] Further research is warranted to delineate the precise molecular mechanisms and signaling cascades modulated by this compound.

References

L-Citronellol: An Acyclic Monoterpenoid Alcohol - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Citronellol, a naturally occurring acyclic monoterpenoid alcohol, is a significant constituent of essential oils from various aromatic plants, most notably rose and geranium. Beyond its well-established use in the fragrance and cosmetic industries, this compound has garnered increasing attention from the scientific community for its diverse and promising pharmacological activities. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, synthesis, and biological effects relevant to drug discovery and development. Detailed experimental protocols for its synthesis and analysis are provided, alongside a comprehensive summary of its quantitative biological data. Furthermore, this guide elucidates the molecular mechanisms underlying its anticancer and vasodilatory effects through detailed signaling pathway diagrams.

Physicochemical Properties of this compound

This compound, with the chemical formula C₁₀H₂₀O, is a colorless to pale yellow oily liquid.[1] It possesses a characteristic fresh, floral, and rosy odor.[2] The physicochemical properties of this compound are summarized in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₂₀O[3]
Molecular Weight 156.27 g/mol [3]
CAS Number 7540-51-4[4]
Appearance Colorless, clear liquid[5]
Odor Floral, fresh, rose-like[5]
Boiling Point 224-225 °C[1][3]
Melting Point < -20 °C[1]
Density 0.848 - 0.858 g/cm³ at 25 °C[5]
Refractive Index 1.449 - 1.459 at 20 °C[5]
Optical Rotation -5.5° to -3.5°[5]
Flash Point 102.22 °C[5]
Solubility Soluble in alcohols and organic solvents; slightly soluble in water.[3][4]
logP (Octanol/Water Partition Coefficient) 3.91[1]

Biological Activities and Toxicity

This compound exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.

Cytotoxicity and Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for this compound against several human cancer cell lines are presented in Table 2.

Cell LineCancer TypeIC₅₀ (µg/mL)Incubation Time (h)Reference
A549Non-small cell lung cancer54.0248[6]
NCI-H1299Non-small cell lung cancer40.6448[6]
NCI-H23Non-small cell lung cancer52.5148[6]
BT-20Breast cancer45.8448[6]
PC3Prostate cancer50.148[6]
MCF-7Breast cancerNot specified, but cytotoxic effects observedNot specified[7]
MDA-MB-231Breast cancerNot specified, but cytotoxic effects observed[7]
P388Murine leukemia38.49Not specified[8]
Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported, its enantiomer, (+)-citronellol, and the related compound, citronellal (B1669106), have shown antimicrobial activity. The MIC values for citronellal are provided in Table 3 as an indicator of the potential antimicrobial efficacy of this class of compounds.

MicroorganismCompoundMIC (mg/mL)Reference
Escherichia coliCitronellal37.5[3][9]
Staphylococcus aureusCitronellal18.8[3][9]
Penicillium digitatumCitronellal1.36[10]
Trichophyton rubrumCitronellol (B86348)0.008 - 1.024[11]
Toxicity

The acute toxicity of citronellol has been evaluated in animal models. The LD₅₀ values are summarized in Table 4.

Route of AdministrationAnimal ModelLD₅₀ (mg/kg)Reference
OralRat3450[2]
DermalRabbit2650[2]
IntramuscularMouse4000[2]

Experimental Protocols

Synthesis of this compound by Asymmetric Hydrosilylation of Citral (B94496)

This method provides a pathway to enantiomerically enriched this compound from citral.[12]

Materials:

  • Citral (neral and geranial mixture)

  • Monohydrosilane (reducing agent)

  • Chiral ruthenium complex (catalyst)

  • Lewis acid (auxiliary agent)

  • Anhydrous solvent (e.g., THF)

  • Standard laboratory glassware for air-sensitive reactions (Schlenk line, argon atmosphere)

Procedure:

  • Under an inert argon atmosphere, dissolve the chiral ruthenium complex and the Lewis acid in the anhydrous solvent in a Schlenk flask.

  • Add citral to the catalyst solution.

  • Slowly add the monohydrosilane to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the required duration (e.g., 2-4 hours).[12]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by carefully adding a quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.

Purification of this compound by Vacuum Fractional Distillation

This technique is suitable for purifying this compound from essential oils or reaction mixtures based on differences in boiling points.[13][14]

Apparatus:

  • Vacuum fractional distillation setup including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a vacuum pump, and a manometer.

Procedure:

  • Charge the distillation flask with the crude this compound mixture.

  • Assemble the vacuum fractional distillation apparatus, ensuring all joints are properly sealed.

  • Gradually reduce the pressure inside the system to the desired vacuum level (e.g., 10-30 mmHg) using the vacuum pump.[15]

  • Begin heating the distillation flask gently.

  • Monitor the temperature at the top of the fractionating column (head temperature).

  • Collect the different fractions that distill over at specific temperature ranges. This compound will distill at a lower temperature under vacuum compared to its atmospheric boiling point.

  • Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of this compound.

  • Combine the fractions with high purity this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of this compound.[7][12][16]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., methanol (B129727) or acetone) to an appropriate concentration (e.g., 1 µL in 1 mL).[12]

GC-MS Parameters:

  • Injector Temperature: 280 °C[12]

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for a few minutes.

    • Ramp up to 240 °C at a rate of 3 °C/minute.[12]

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI)

    • Scan range: e.g., m/z 40-400

Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time.

  • Confirm the identity by comparing the obtained mass spectrum with a reference library (e.g., NIST). Key fragments for citronellol include m/z 41, 67, and 69.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared with this compound standards.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of various intracellular signaling pathways.

Anticancer Mechanisms

This compound induces cell death in cancer cells through multiple pathways, including apoptosis and necroptosis.

  • Mitochondrial-Mediated Apoptosis: this compound can induce apoptosis by increasing the production of reactive oxygen species (ROS), leading to altered mitochondrial membrane potential.[7] This results in the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately activating caspases-9 and -7.[7]

  • TNF-α Mediated Necroptosis: In some cancer cells, such as non-small cell lung cancer cells, this compound can induce necroptosis.[2][17] This process is initiated by the upregulation of Tumor Necrosis Factor-alpha (TNF-α), which leads to the activation of Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3).[2][17] This signaling cascade results in the formation of the necrosome complex and subsequent programmed necrotic cell death.[17]

  • Modulation of NF-κB and JAK2 Pathways: this compound has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) and Janus Kinase 2 (JAK2) signaling pathways in glioblastoma cells.[18][19] By inhibiting these pathways, which are often constitutively active in cancer and promote cell survival and proliferation, this compound can induce apoptosis.[18][19]

G This compound Induced Apoptosis in Cancer Cells This compound This compound ROS Production ROS Production This compound->ROS Production induces NF-kB Inhibition NF-kB Inhibition This compound->NF-kB Inhibition induces JAK2 Inhibition JAK2 Inhibition This compound->JAK2 Inhibition induces Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Bax (pro-apoptotic) Bax (pro-apoptotic) Mitochondrial Dysfunction->Bax (pro-apoptotic) upregulates Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) Mitochondrial Dysfunction->Bcl-2 (anti-apoptotic) downregulates Caspase-9 Activation Caspase-9 Activation Bax (pro-apoptotic)->Caspase-9 Activation Bcl-2 (anti-apoptotic)->Caspase-9 Activation Caspase-7 Activation Caspase-7 Activation Caspase-9 Activation->Caspase-7 Activation Apoptosis Apoptosis Caspase-7 Activation->Apoptosis Cell Survival & Proliferation Cell Survival & Proliferation NF-kB Inhibition->Cell Survival & Proliferation JAK2 Inhibition->Cell Survival & Proliferation Cell Survival & Proliferation->Apoptosis inhibition leads to

Caption: this compound induced apoptosis signaling pathway.

G This compound Induced Necroptosis in NSCLC Cells This compound This compound TNF-α Upregulation TNF-α Upregulation This compound->TNF-α Upregulation TNFR TNFR TNF-α Upregulation->TNFR binds to RIPK1 Activation RIPK1 Activation TNFR->RIPK1 Activation RIPK3 Activation RIPK3 Activation RIPK1 Activation->RIPK3 Activation Necrosome Formation Necrosome Formation RIPK1 Activation->Necrosome Formation RIPK3 Activation->Necrosome Formation MLKL Phosphorylation MLKL Phosphorylation Necrosome Formation->MLKL Phosphorylation Necroptosis Necroptosis MLKL Phosphorylation->Necroptosis

Caption: this compound induced necroptosis signaling pathway.

Vasodilatory Mechanism

This compound induces vasodilation, leading to a hypotensive effect. This action is primarily mediated by its direct effect on vascular smooth muscle cells.[4][20] The proposed mechanism involves the inhibition of calcium influx through voltage-gated calcium channels in the smooth muscle cell membrane.[20] This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase, leading to muscle relaxation and vasodilation.[20]

G This compound Induced Vasodilation This compound This compound Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels This compound->Voltage-gated Ca2+ channels inhibits Vasodilation Vasodilation This compound->Vasodilation Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channels->Ca2+ influx mediates Intracellular [Ca2+] Intracellular [Ca2+] Ca2+ influx->Intracellular [Ca2+] increases Calmodulin activation Calmodulin activation Intracellular [Ca2+]->Calmodulin activation MLCK activation MLCK activation Calmodulin activation->MLCK activation Myosin phosphorylation Myosin phosphorylation MLCK activation->Myosin phosphorylation Vasoconstriction Vasoconstriction Myosin phosphorylation->Vasoconstriction

Caption: this compound induced vasodilation signaling pathway.

Conclusion

This compound is a versatile acyclic monoterpenoid with a well-characterized safety profile and a growing body of evidence supporting its potential as a therapeutic agent. Its demonstrated anticancer and antihypertensive activities, mediated through distinct signaling pathways, present exciting opportunities for drug development. The detailed experimental protocols provided in this guide offer a practical resource for researchers investigating the synthesis, purification, and analysis of this compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings.

References

Preliminary investigation into L-Citronellol's biological activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preliminary Biological Activities of L-Citronellol

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound, a naturally occurring acyclic monoterpenoid found in the essential oils of various aromatic plants like Cymbopogon and Citrus species, has garnered significant attention for its diverse pharmacological properties.[1][2] This technical guide provides a preliminary investigation into the multifaceted biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This document summarizes key quantitative data, details the experimental protocols used for these evaluations, and visualizes complex biological pathways and workflows to support further research and development.

Antioxidant Activities

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous pathological conditions. This compound has demonstrated notable antioxidant properties, primarily evaluated through its capacity to scavenge free radicals.[3][4]

Quantitative Data: Antioxidant Capacity

The antioxidant potential of this compound is often quantified by its IC50 value—the concentration required to scavenge 50% of free radicals in an assay.

Assay TypeRadicalThis compound IC50Reference CompoundReference IC50
DPPH ScavengingDPPH•~10 µg/mL - 79.90 µg/mLAscorbic Acid0.60 ± 0.01 μg/mL
Nitric Oxide ScavengingNO•Not specified in resultsQuercetin56.27 μg/ml

Note: IC50 values can vary based on specific experimental conditions. The data presented is a synthesis from available literature.[5][6]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for assessing antioxidant activity.[7] It relies on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[8]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.24 mg/mL in methanol (B129727) or ethanol).[7]

  • This compound test samples at various concentrations.

  • Positive control (e.g., Ascorbic Acid, Trolox).[9]

  • Methanol or Ethanol.

  • 96-well microplate.

  • Microplate reader (absorbance at ~517 nm).[9]

Procedure:

  • Preparation: Prepare serial dilutions of this compound and the positive control in the chosen solvent.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test sample or control to each well (e.g., 10-20 µL).[7][10]

  • DPPH Addition: Add the DPPH working solution to each well (e.g., 100-280 µL).[7][9] A control well should contain only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 10-30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the sample concentrations to determine the IC50 value.

DPPH_Assay_Workflow prep Prepare Serial Dilutions (this compound, Control) mix Add Sample to 96-Well Plate prep->mix add_dpph Add Methanolic DPPH Solution mix->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate read Measure Absorbance (517 nm) incubate->read calc Calculate % Scavenging & Determine IC50 read->calc

Caption: Workflow for the DPPH antioxidant assay.
Experimental Protocol: Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of a compound to inhibit nitric oxide radicals.[11] NO generated from sodium nitroprusside reacts with oxygen to form nitrite (B80452), which is detected using Griess reagent.[12] A scavenger reduces the amount of nitrite formed.[12][13]

Materials:

  • Sodium nitroprusside solution (e.g., 10 mM in phosphate-buffered saline, PBS).[12]

  • Griess Reagent (contains sulfanilic acid and naphthylethylenediamine dichloride).[14]

  • This compound test samples.

  • Positive control (e.g., Ascorbic acid, Curcumin).[13][14]

  • PBS (pH 7.4).

  • 96-well microplate and reader (absorbance at ~540-546 nm).[14][15]

Procedure:

  • Reaction Setup: Mix the sodium nitroprusside solution with the this compound sample (or control) and PBS.[12]

  • Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a prolonged period (e.g., 150 minutes) to allow for NO generation.[12]

  • Griess Reaction: Add an equal volume of Griess reagent to the reaction mixture.

  • Color Development: Allow the color to develop at room temperature for approximately 30 minutes.[14]

  • Measurement: Measure the absorbance of the resulting pink-colored solution at ~540 nm.[14]

  • Calculation: The scavenging activity is calculated by comparing the absorbance of the sample-treated wells to the control (without scavenger).

NO_Scavenging_Workflow start Mix Sodium Nitroprusside, PBS, and this compound Sample incubate1 Incubate at 25°C (150 min) start->incubate1 Generates NO add_griess Add Griess Reagent incubate1->add_griess incubate2 Incubate at RT (30 min) add_griess->incubate2 Color Development measure Measure Absorbance (~540 nm) incubate2->measure end Calculate % NO Scavenging measure->end

Caption: Workflow for the Nitric Oxide (NO) Scavenging Assay.

Anti-inflammatory Activities

This compound has been shown to possess anti-inflammatory properties, which are critical for combating chronic diseases.[2][16] Its mechanisms often involve the modulation of pro-inflammatory cytokines and key inflammatory enzymes.[17][18]

Quantitative Data: Cytokine Inhibition

Studies have demonstrated that this compound can reduce the secretion of several key pro-inflammatory cytokines in cellular and animal models.[17][18]

Pro-inflammatory MediatorModel SystemEffect of this compound Treatment
Tumor Necrosis Factor-α (TNF-α)Rotenone-induced ratsSignificant decrease in secretion
Interleukin-1β (IL-1β)Rotenone-induced ratsSignificant decrease in secretion
Interleukin-6 (IL-6)Rotenone-induced ratsSignificant decrease in secretion
Cyclooxygenase-2 (COX-2)Rotenone-induced ratsSignificant decrease in expression
Inducible Nitric Oxide Synthase (iNOS)Rotenone-induced ratsSignificant decrease in expression

Data synthesized from in vivo studies.[17][18]

Experimental Protocol: Cytokine Quantification via ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of specific proteins, such as cytokines, in biological samples like serum or cell culture supernatants.[19][20][21] The sandwich ELISA is most commonly used for this purpose.[21]

Materials:

  • ELISA plate pre-coated with a capture antibody specific to the target cytokine (e.g., TNF-α, IL-6).

  • Sample (e.g., cell culture supernatant, serum) containing the cytokine.

  • Biotinylated detection antibody specific to the cytokine.

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate.[21]

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Wash buffer.

  • Microplate reader.

Procedure:

  • Sample Incubation: Add samples and standards to the wells of the antibody-coated plate and incubate to allow the cytokine to bind to the capture antibody.

  • Washing: Wash the plate to remove unbound substances.

  • Detection Antibody: Add the biotinylated detection antibody to each well and incubate. This antibody binds to a different epitope on the captured cytokine.

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add Streptavidin-HRP conjugate and incubate. The streptavidin binds to the biotin (B1667282) on the detection antibody.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add the TMB substrate solution. The HRP enzyme catalyzes a reaction that produces a colored product.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). The intensity of the color is proportional to the amount of cytokine present.

  • Quantification: Create a standard curve from the standards and use it to determine the concentration of the cytokine in the samples.

Antimicrobial Activities

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi, making it a candidate for development as a natural antimicrobial agent.[1][22]

Quantitative Data: Antimicrobial Efficacy

The effectiveness of an antimicrobial agent is typically measured by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

OrganismTypeMIC (v/v or mg/mL)MBC (v/v or mg/mL)
Staphylococcus aureusGram-positive bacteria31.25 µl/ml4 mg/mL
Streptococcus faecalisGram-positive bacteria62.5 µl/mlNot specified
Bacillus subtilisGram-positive bacteria125 µl/mlNot specified
Escherichia coli (drug-resistant)Gram-negative bacteriaInhibitedNot specified

Data compiled from multiple sources.[23][24] Note: Values can differ significantly based on the specific strain and methodology used.[25]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microplates.

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

  • This compound stock solution.

  • Positive control (known antibiotic) and negative control (medium only) wells.

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in the growth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • (Optional) MBC Determination: To determine the MBC, subculture aliquots from the clear wells (at and above the MIC) onto agar (B569324) plates. After further incubation, the lowest concentration that results in no bacterial growth on the agar is the MBC.

Anticancer Activities

Preliminary research indicates that this compound possesses cytotoxic effects against various cancer cell lines, acting through the induction of apoptosis and necroptosis, and the modulation of key signaling pathways.[26][27][28]

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The anticancer potential is often expressed as the IC50 value, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeThis compound IC50 (24h)This compound IC50 (48h)
NCI-H1299Non-small-cell lung cancer49.74 µg/mlNot specified
A549Non-small-cell lung cancer120.45 µg/ml70.25 µg/ml
NCI-H23Non-small-cell lung cancer140.25 µg/ml90.25 µg/ml
BT-20Breast cancer150.25 µg/ml100.25 µg/ml
PC3Prostate cancer160.25 µg/ml110.25 µg/ml
MCF-7Breast Cancer0.08 mMNot specified
MDA-MB-231Breast Cancer0.035 mMNot specified

Data compiled from multiple studies.[26][29] Note: this compound showed no toxic effect on normal MCF-10A cells.[26]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[30] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • This compound stock solution.

  • MTT solution (e.g., 5 mg/mL in PBS).[31]

  • Solubilization solution (e.g., DMSO, acidified isopropanol).[31]

  • Microplate reader (absorbance at ~570-590 nm).[31]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[31]

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well (e.g., 10-20 µL) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[32]

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the purple formazan crystals.[31]

  • Measurement: Agitate the plate to ensure complete dissolution and measure the absorbance at ~570 nm.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value is determined by plotting viability against this compound concentration.

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating multiple signaling pathways. In non-small-cell lung cancer cells, it induces necroptosis through the upregulation of the TNF-α pathway and the accumulation of Reactive Oxygen Species (ROS).[26] In glioblastoma, it induces apoptosis via the differential regulation of caspases, NF-κB, and the JAK2 pathway.[28]

Anticancer_Signaling cluster_citronellol This compound cluster_effects cluster_pathways cluster_outcome citronellol (B86348) This compound ros ROS Accumulation citronellol->ros tnfa TNF-α Upregulation citronellol->tnfa nfkb NF-κB Inhibition citronellol->nfkb jak2 JAK2 Inhibition citronellol->jak2 casp3_8 Caspase-3 & 8 Activation citronellol->casp3_8 rip1_rip3 RIP1 / RIP3 Activation ros->rip1_rip3 tnfa->rip1_rip3 apoptosis Apoptosis (Glioblastoma) nfkb->apoptosis jak2->apoptosis necroptosis Necroptosis (Lung Cancer) rip1_rip3->necroptosis casp3_8->apoptosis

Caption: this compound's proposed anticancer signaling pathways.

Conclusion

The preliminary evidence strongly suggests that this compound is a promising natural compound with a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1] The quantitative data and mechanistic insights presented in this guide underscore its potential for therapeutic applications. However, further comprehensive studies, including in vivo efficacy models and toxicological assessments, are imperative to fully elucidate its pharmacological profile and translate these preliminary findings into viable clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of L-Citronellol from Geraniol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Citronellol, the (S)-enantiomer, is a valuable acyclic monoterpenoid alcohol widely utilized in the fragrance, flavor, and pharmaceutical industries for its characteristic rosy scent. Its synthesis with high enantiopurity is a key objective. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound from the readily available starting material, geraniol (B1671447). Two primary methodologies are presented: a chemo-catalytic route involving asymmetric hydrogenation with a ruthenium-BINAP catalyst and a biocatalytic cascade utilizing enzymes. These protocols are designed for researchers, scientists, and professionals in drug development seeking to produce this compound with high enantiomeric excess (e.e.).

Method 1: Asymmetric Hydrogenation of Geraniol using a Ruthenium-BINAP Catalyst

This method focuses on the direct enantioselective hydrogenation of the allylic double bond in geraniol to yield (S)-Citronellol. The use of a chiral Ruthenium-BINAP complex is a well-established and efficient strategy for this transformation, offering high yields and excellent enantioselectivity.

Quantitative Data Summary

CatalystSubstrate ConcentrationSolventH₂ PressureTemperatureTime (hr)Yield (%)e.e. (%)Reference
Ru(OCOCH₃)₂[(R)-BINAP]4.7 M95% aq. Methanol (B129727)100 atm20°C89796 (S)[1]
Ru₂(μ-Cl)₂(μ-OAc)₂[(S)-BINAP]₂-Methanol30 atm20°C12>9998 (S)[2]
R-Ru(OAc)₂(T-BINAP)-Methanol5-40 bar60°C--High[3]

Experimental Protocol

Materials:

  • Geraniol (distilled)

  • [Ru(cod)Cl₂]n

  • (R)-BINAP or (S)-BINAP

  • Sodium acetate (B1210297)

  • Methanol (degassed)

  • Toluene (B28343) (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

  • Standard laboratory glassware

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Ru(cod)Cl₂]n (1 equivalent) and (R)-BINAP (1.1 equivalents).

    • Add degassed toluene and heat the mixture at 110°C for 10-12 hours.

    • Cool the mixture to room temperature and add sodium acetate (4 equivalents).

    • Add degassed methanol and stir the mixture at room temperature for 1 hour.

    • Remove the solvent under reduced pressure to obtain the Ru(OCOCH₃)₂[(R)-BINAP] catalyst.

  • Asymmetric Hydrogenation:

    • In a high-pressure autoclave, place the freshly prepared Ru(OCOCH₃)₂[(R)-BINAP] catalyst.

    • Add a solution of distilled geraniol in degassed 95% aqueous methanol. The substrate-to-catalyst molar ratio should be optimized, typically ranging from 1000:1 to 5000:1.

    • Seal the autoclave and purge with hydrogen gas five times to remove any residual air.

    • Pressurize the autoclave with hydrogen gas to 100 atm.

    • Stir the reaction mixture at 20°C for 8-12 hours, monitoring the reaction progress by TLC or GC.

    • After the reaction is complete, carefully release the hydrogen pressure.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure (S)-Citronellol.

  • Characterization:

    • Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow: Asymmetric Hydrogenation

cluster_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Hydrogenation cluster_purification Purification & Analysis Ru_complex [Ru(cod)Cl₂]n Toluene Toluene, 110°C Ru_complex->Toluene BINAP (R)-BINAP BINAP->Toluene NaOAc Sodium Acetate Toluene->NaOAc Methanol_cat Methanol NaOAc->Methanol_cat Catalyst Ru(OCOCH₃)₂[(R)-BINAP] Methanol_cat->Catalyst Autoclave Autoclave Catalyst->Autoclave Geraniol Geraniol Geraniol->Autoclave Methanol_rxn 95% aq. Methanol Methanol_rxn->Autoclave H2 H₂ (100 atm), 20°C H2->Autoclave Crude_Product Crude (S)-Citronellol Autoclave->Crude_Product Chromatography Silica Gel Chromatography Crude_Product->Chromatography Pure_Product Pure (S)-Citronellol Chromatography->Pure_Product Analysis Chiral GC/HPLC (e.e.) NMR, MS (Structure) Pure_Product->Analysis

Caption: Workflow for the asymmetric hydrogenation of geraniol to (S)-Citronellol.

Method 2: Biocatalytic Cascade for the Synthesis of (R)-Citronellal and subsequent reduction to (R)-Citronellol

This enzymatic approach utilizes a two-step, one-pot cascade to first oxidize geraniol to geranial and then asymmetrically reduce the geranial to (R)-citronellal. (R)-Citronellal is a key intermediate that can be subsequently reduced to (R)-Citronellol (D-Citronellol). For the synthesis of this compound ((S)-Citronellol), an ene-reductase that selectively produces the (S)-enantiomer would be required in the second step. The protocol below details the synthesis of the (R)-enantiomer as a representative example of the biocatalytic strategy.[4][5][6]

Quantitative Data Summary

Enzyme SystemSubstrate ConcentrationCo-solventTime (hr)Conversion (%)e.e. (%)ProductReference
CgrAlcOx & OYE210 mM Geraniol20% v/v Heptane79596.9(R)-Citronellal[4][7][8]
CgrAlcOx & OYE220 mM Geraniol-1 (ox), 5 (red)>9995.9(R)-Citronellal[6]
AaSDR1 & OYE2_Y83V10 mM Geranioln-Heptane1 (ox), then red.>90>99(R)-Citronellal[5]

Experimental Protocol

Materials:

  • Geraniol

  • Copper radical oxidase from Colletotrichum graminicola (CgrAlcOx)

  • Ene-reductase from Saccharomyces cerevisiae (OYE2)

  • Catalase

  • Horseradish peroxidase (HRP)

  • Glucose dehydrogenase (GDH)

  • NADP⁺

  • D-Glucose

  • Sodium phosphate (B84403) buffer (NaPi), pH 8.0

  • Heptane (or other suitable organic co-solvent)

  • Ethyl acetate

  • Standard laboratory glassware

  • Shaking incubator

Procedure:

  • Reaction Setup (One-pot, two-step cascade):

    • In a reaction vessel, prepare a buffered aqueous solution (50 mM NaPi, pH 8.0).

    • Step 1 (Oxidation): Add CgrAlcOx (e.g., 1 µM), catalase (e.g., 0.5 µM), and HRP (e.g., 0.5 µM). Add geraniol (e.g., 20 mM) dissolved in a minimal amount of a water-miscible solvent like acetone (B3395972) (to a final concentration of 1% v/v) or directly if using an organic co-solvent.

    • Incubate the mixture at a controlled temperature (e.g., 23°C) with shaking (e.g., 200 rpm) for a specified time (e.g., 1 hour) to allow for the complete oxidation of geraniol to geranial.[6]

  • Step 2 (Reduction):

    • To the same reaction vessel, add the components for the reduction step: OYE2 (e.g., 10 µM), GDH (e.g., 6 U/mL), NADP⁺ (e.g., 1 mM), and D-glucose (e.g., 40 mM).

    • If a biphasic system is desired to improve substrate/product solubility and minimize side reactions, add an organic co-solvent like n-heptane (e.g., 20% v/v).[4][5]

    • Continue the incubation at the same temperature and shaking speed for an extended period (e.g., 5-18 hours) until the reduction of geranial to (R)-citronellal is complete.[4][6]

  • Work-up and Purification:

    • Extract the reaction mixture with an organic solvent such as ethyl acetate or heptane.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • The resulting (R)-citronellal can be purified by column chromatography if necessary.

  • Reduction to (R)-Citronellol:

    • The purified (R)-citronellal can be reduced to (R)-citronellol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

  • Characterization:

    • Monitor the progress of both reaction steps and determine the conversion and enantiomeric excess of the citronellal (B1669106) product by chiral GC analysis.

Biocatalytic Cascade Workflow

cluster_oxidation Step 1: Oxidation cluster_reduction Step 2: Enantioselective Reduction cluster_purification Work-up & Analysis Geraniol Geraniol Incubation1 Incubate (e.g., 23°C, 1 hr) Geraniol->Incubation1 CgrAlcOx CgrAlcOx, Catalase, HRP CgrAlcOx->Incubation1 Buffer1 NaPi Buffer (pH 8.0) Buffer1->Incubation1 Geranial Geranial (intermediate) Incubation1->Geranial Incubation2 Incubate (e.g., 23°C, 5-18 hr) Geranial->Incubation2 OYE2 OYE2 OYE2->Incubation2 Cofactor_System GDH, NADP⁺, Glucose Cofactor_System->Incubation2 Citronellal (R)-Citronellal Incubation2->Citronellal Extraction Solvent Extraction Citronellal->Extraction Purification Purification (optional) Extraction->Purification Analysis Chiral GC (Conversion, e.e.) Purification->Analysis Final_Reduction Reduction (e.g., NaBH₄) to (R)-Citronellol Purification->Final_Reduction

Caption: Workflow for the biocatalytic synthesis of (R)-Citronellal from geraniol.

Both chemo-catalytic asymmetric hydrogenation and biocatalytic cascades offer effective and highly enantioselective routes for the synthesis of chiral citronellol (B86348) from geraniol. The choice of method will depend on factors such as the desired enantiomer, available equipment (high-pressure reactors vs. standard biochemical setups), cost of catalysts or enzymes, and scalability requirements. The provided protocols offer a detailed starting point for researchers to develop and optimize the synthesis of this compound for various applications.

References

Application Notes and Protocols for Metabolic Engineering of S. cerevisiae for L-Citronellol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Citronellol is an acyclic monoterpene alcohol with a characteristic floral, rosy scent, making it a valuable compound in the fragrance, cosmetic, and food industries.[1][2] Traditionally, this compound is obtained through the hydrodistillation of essential oils from plants like Cymbopogon winterianus (Citronella grass) and Rosa damascena (Damask rose). However, reliance on botanical sources is often hampered by geographical and climatic constraints, variable yields, and unsustainable harvesting practices. Metabolic engineering of microbial hosts, particularly the yeast Saccharomyces cerevisiae, offers a promising and sustainable alternative for the consistent and high-level production of this compound.[1][2]

S. cerevisiae is an ideal chassis for metabolic engineering due to its well-characterized genetics, robust fermentation capabilities, and GRAS (Generally Recognized as Safe) status.[3][4] This document provides detailed application notes and protocols for the metabolic engineering of S. cerevisiae to synthesize this compound, targeting researchers, scientists, and professionals in drug development and biotechnology.

Metabolic Pathway for this compound Synthesis in S. cerevisiae

The biosynthesis of this compound in engineered S. cerevisiae is primarily achieved through the heterologous expression of enzymes that convert native precursors from the mevalonate (B85504) (MVA) pathway into the target molecule. The core of this engineered pathway involves the conversion of geraniol (B1671447) to this compound.

L_Citronellol_Pathway cluster_mva Mevalonate (MVA) Pathway cluster_terpenoid Engineered Monoterpene Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA ERG10 HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA ERG13 Mevalonate Mevalonate HMG_CoA->Mevalonate tHMG1 IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP IDI1 GPP Geranyl Diphosphate (B83284) (GPP) IPP->GPP DMAPP->GPP ERG20 (F96W) Geraniol Geraniol GPP->Geraniol tCrGES L_Citronellol This compound Geraniol->L_Citronellol CrIS (Reductase)

Figure 1. Engineered biosynthetic pathway for this compound production in S. cerevisiae.

Key Metabolic Engineering Strategies

Several strategies have been successfully employed to enhance this compound production in S. cerevisiae. These strategies often involve a multi-faceted approach targeting precursor supply, pathway efficiency, and reduction of competing pathways.

A notable and effective approach is the "push-pull-restrain" strategy.[5] This involves:

  • Push: Increasing the metabolic flux towards the precursor geranyl diphosphate (GPP).

  • Pull: Efficiently converting GPP to the final product, this compound.

  • Restrain: Downregulating or eliminating pathways that compete for precursors or degrade intermediates.

Push_Pull_Restrain cluster_push Push Strategy cluster_pull Pull Strategy cluster_restrain Restrain Strategy MVA_pathway Overexpress MVA pathway genes (e.g., tHMG1, ERG12, ERG19) ERG20_mutation Mutate ERG20 (F96W) to favor GPP synthesis NADPH_supply Enhance NADPH supply (Overexpress PPP genes TAL1, TKL1) Reductase_screening Screen for efficient reductases (e.g., CrIS) Protein_scaffold Co-localize pathway enzymes using protein scaffolds Transporter Overexpress transporter proteins (e.g., PDR1) to export citronellol (B86348) ATF1_deletion Delete ATF1 gene to prevent geraniol acetylation ERG9_downregulation Downregulate ERG9 to reduce flux to sterol synthesis

Figure 2. "Push-Pull-Restrain" strategy for enhancing this compound synthesis.

Quantitative Data Summary

The following table summarizes the this compound titers achieved through various metabolic engineering strategies in S. cerevisiae.

Strain Engineering StrategyThis compound Titer (mg/L)Cultivation ConditionReference
Expression of CrIS reductase in a geraniol-producing strain285.89Shake Flask[5]
Introduction of ERG20F96W mutation406.01Shake Flask[5]
Co-localization of enzymes with protein scaffolds and ATF1 deletion972.02Shake Flask[5]
Complementation of auxotrophic markers and fed-batch fermentation8,300Fed-batch Fermentation[5]
Overexpression of MVA pathway genes (ERG10, ERG13, ERG12, ERG19)Increased production by 45.1%Shake Flask[6]
Overexpression of PPP genes (TAL1, TKL1) to enhance NADPH supplyIncreased production by 16%Shake Flask[2][6]
Overexpression of transporter protein PDR13,380Shake Flask[2][6]
Systematic engineering and fed-batch fermentation10,556100-L Fed-batch Fermentation[6]
Biotransformation of geraniol using growing cells of S. cerevisiae1,180Continuous-closed-gas-loop bioreactor[7][8]
Biotransformation of geraniol using resting cells of S. cerevisiae2,380Continuous-closed-gas-loop bioreactor[9]

Experimental Protocols

Strain Construction

This protocol outlines the general steps for constructing an this compound producing S. cerevisiae strain.

Strain_Construction_Workflow start Start: S. cerevisiae Strain gene_synthesis Gene Synthesis and Codon Optimization (e.g., tCrGES, CrIS, ERG20-F96W) start->gene_synthesis vector_construction Cloning into Yeast Expression Vectors (e.g., pESC series) gene_synthesis->vector_construction transformation Yeast Transformation (e.g., LiAc/SS-DNA/PEG method) vector_construction->transformation selection Selection of Transformants (e.g., on selective media) transformation->selection verification Verification of Integration/Expression (e.g., PCR, Western Blot, qPCR) selection->verification gene_deletion Gene Deletion (optional) (e.g., ATF1 deletion via CRISPR/Cas9) verification->gene_deletion final_strain Final Engineered Strain verification->final_strain If no deletion gene_deletion->final_strain

Figure 3. General workflow for the construction of an engineered S. cerevisiae strain.

Materials:

  • S. cerevisiae host strain (e.g., CEN.PK2-1C)

  • Yeast expression vectors (e.g., pESC-URA, pESC-LEU)

  • Codon-optimized synthetic genes (tCrGES from Catharanthus roseus, CrIS from Catharanthus roseus, mutant ERG20F96W)

  • Restriction enzymes, T4 DNA ligase, and Gibson Assembly Master Mix

  • Lithium Acetate (LiAc), single-stranded carrier DNA (ss-DNA), Polyethylene glycol (PEG)

  • Selective media (e.g., SC-Ura, SC-Leu)

  • Primers for PCR verification

  • CRISPR/Cas9 plasmids for gene deletion (if applicable)

Procedure:

  • Gene Synthesis and Vector Construction:

    • Synthesize and codon-optimize the genes for expression in S. cerevisiae. These include a geraniol synthase (e.g., tCrGES) and a reductase capable of converting geraniol to this compound (e.g., CrIS).

    • Clone the synthesized genes into appropriate yeast expression vectors under the control of strong promoters (e.g., GAL1, TEF1).

    • For precursor enhancement, a mutant version of the farnesyl diphosphate synthase, ERG20F96W, can be cloned into a separate vector.[5]

  • Yeast Transformation:

    • Prepare competent S. cerevisiae cells.

    • Transform the yeast cells with the constructed plasmids using the LiAc/SS-DNA/PEG method.

    • Plate the transformed cells onto selective media lacking the appropriate nutrient (e.g., uracil (B121893) for pESC-URA) to select for successful transformants.

  • Verification:

    • Confirm the successful integration of the expression cassettes into the yeast genome or the presence of the plasmids via colony PCR.

    • Verify the expression of the heterologous proteins using methods such as Western blotting or quantitative real-time PCR (qRT-PCR).

  • Gene Deletion (Optional):

    • To restrain byproduct formation, genes such as ATF1, which is responsible for the acetylation of geraniol, can be deleted.[5]

    • Utilize a CRISPR/Cas9 system for efficient gene knockout. Design guide RNAs targeting the ATF1 gene and co-transform the Cas9 and gRNA expression plasmids into the yeast strain.

    • Verify the gene deletion by PCR and sequencing.

Shake Flask Cultivation for this compound Production

Materials:

  • YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose) or selective synthetic complete (SC) medium with 2% (w/v) glucose or galactose (for GAL promoters).

  • Engineered S. cerevisiae strain.

  • Shake flasks.

  • Incubator shaker.

  • Organic solvent for extraction (e.g., n-hexane, dodecane).

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of YPD or selective medium and grow overnight at 30°C with shaking at 250 rpm.

  • Main Culture: Inoculate a 50 mL main culture in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.1.

  • Induction and Overlay (if necessary):

    • If using inducible promoters (e.g., GAL1), add the inducer (e.g., galactose to a final concentration of 2%) when the culture reaches an OD600 of approximately 1.0.

    • To capture the volatile this compound and reduce its toxicity, an organic overlay (e.g., 10% v/v dodecane (B42187) or n-hexane) can be added to the culture medium.

  • Cultivation: Incubate the flasks at 30°C with shaking at 250 rpm for 72-96 hours.

  • Sampling: Collect samples at regular intervals for OD600 measurement and this compound quantification.

Fed-Batch Fermentation

For higher titers, fed-batch fermentation is employed.

Materials:

  • Bioreactor (e.g., 5 L).

  • Complex fermentation medium.

  • Feeding solution (e.g., concentrated glucose solution).

  • pH control reagents (e.g., NH4OH, H3PO4).

  • Antifoaming agent.

Procedure:

  • Inoculum: Prepare a seed culture as described for shake flask cultivation.

  • Bioreactor Setup: Prepare the bioreactor with the initial batch medium and sterilize.

  • Inoculation: Inoculate the bioreactor with the seed culture.

  • Batch Phase: Grow the cells in batch mode until the initial carbon source (e.g., glucose) is depleted. Maintain pH at a setpoint (e.g., 5.0) and temperature at 30°C.

  • Fed-Batch Phase:

    • Start the feeding of a concentrated glucose solution to maintain a low glucose concentration, which helps to avoid the Crabtree effect and promotes respiratory metabolism.

    • The feed rate can be controlled to maintain a specific growth rate or based on dissolved oxygen levels.

  • Fermentation: Continue the fermentation for an extended period (e.g., 120-160 hours), collecting samples periodically for analysis. The ethanol (B145695) concentration should be kept at low levels (e.g., below 10 g/L) to ensure optimal conditions.[6]

This compound Extraction and Quantification

Materials:

  • Fermentation broth samples.

  • Organic solvent (e.g., n-hexane, ethyl acetate).

  • Internal standard (e.g., 1-octanol).

  • Centrifuge.

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Extraction:

    • Take 1 mL of the fermentation broth.[6]

    • If an organic overlay was used, collect the overlay.

    • If no overlay was used, add an equal volume of n-hexane (or ethyl acetate) containing an internal standard to the broth.

    • Vortex vigorously for 5 minutes to extract this compound.

    • Centrifuge at 12,000 rpm for 5 minutes to separate the organic and aqueous phases.[6]

  • Sample Preparation:

    • Carefully collect the organic phase.

    • The organic phase can be diluted with n-hexane as needed.[6]

    • Filter the sample through a 0.22 µm filter before analysis.[6]

  • Quantification by GC-MS:

    • Inject the prepared sample into a GC-MS system.

    • Use a suitable column (e.g., HP-5ms).

    • Develop a temperature gradient program to separate this compound from other compounds.

    • Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the concentration of this compound by comparing its peak area to that of the internal standard and using a standard curve.

Conclusion

The metabolic engineering of Saccharomyces cerevisiae has proven to be a highly effective strategy for the sustainable production of this compound. By implementing systematic approaches such as the "push-pull-restrain" strategy, which involves enhancing precursor and cofactor supply, optimizing the biosynthetic pathway, and minimizing competing metabolic routes, significant improvements in this compound titers have been achieved. The protocols outlined in this document provide a comprehensive guide for researchers to develop and optimize their own this compound-producing yeast strains, paving the way for industrial-scale production of this valuable fragrance compound.

References

Application Notes and Protocols for the Reduction of Citronellal to L-Citronellol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Objective: This document provides detailed experimental protocols for the chemical and biocatalytic reduction of citronellal (B1669106) to L-citronellol, a valuable fragrance and chiral intermediate. The protocols are supported by quantitative data and visual diagrams to ensure clarity and reproducibility.

Introduction

This compound is a naturally occurring acyclic monoterpenoid found in the essential oils of plants like citronella grass and rose. It is widely used in the fragrance industry and serves as a key chiral building block in the synthesis of other compounds, including (-)-menthol. The selective reduction of the aldehyde functional group in citronellal to the corresponding primary alcohol is a critical transformation. This document outlines three distinct and effective methods to achieve this conversion: catalytic hydrogenation, chemical reduction using sodium borohydride (B1222165), and a biocatalytic approach employing an ene reductase.

Catalytic Hydrogenation using a Skeletal Nickel Catalyst

Catalytic hydrogenation is a widely employed industrial method for the reduction of aldehydes. Skeletal nickel catalysts, also known as Raney-type catalysts, are particularly effective for this transformation. This protocol details the selective hydrogenation of citronellal to citronellol (B86348).

Experimental Protocol
  • Catalyst Preparation: In a fume hood, carefully wash the commercially available skeletal nickel catalyst (50% slurry in water) with deionized water until the washings are neutral. Subsequently, wash the catalyst with absolute ethanol (B145695) to remove water.

  • Reaction Setup: Assemble a high-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

  • Charging the Reactor: Under a nitrogen atmosphere, introduce the washed skeletal nickel catalyst into the autoclave. The reactant-to-catalyst ratio should be approximately 1:0.1 by weight.[1]

  • Addition of Reactant: Add citronellal to the autoclave.

  • Reaction Conditions: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 20 bar.[1]

  • Initiation of Reaction: Begin stirring and heat the reactor to 100°C.[1]

  • Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 1-3 hours.[1]

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate contains the crude citronellol.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

  • Analysis: Characterize the final product using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine purity and yield.

Chemoselective Reduction with Sodium Borohydride under Phase Transfer Catalysis

Sodium borohydride (NaBH₄) is a versatile and selective reducing agent for aldehydes. The use of a phase transfer catalyst (PTC) can enhance the reaction rate and selectivity in a biphasic system.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a biphasic system consisting of an aqueous phase and an organic phase.

  • Organic Phase: Dissolve citronellal (2.5 x 10⁻³ mol) in toluene (B28343) (10 cm³).[2]

  • Aqueous Phase: In a separate beaker, dissolve sodium borohydride (2.5 x 10⁻³ mol) and sodium hydroxide (B78521) (1.5 x 10⁻³ mol) in water (10 cm³).[2]

  • Addition of Phase Transfer Catalyst: Add a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB) (2.5 x 10⁻⁴ mol) to the reaction flask.[2]

  • Reaction Conditions: Combine the organic and aqueous phases in the reaction flask. Stir the mixture vigorously at 1200 rpm at a constant temperature of 30°C.[2] The reaction is reported to be 100% selective towards the formation of citronellol.[3]

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots from the organic layer at regular intervals and analyzing them by GC.

  • Work-up: Upon completion, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude citronellol. Further purification can be achieved by column chromatography on silica (B1680970) gel.

  • Analysis: Confirm the structure and purity of the product using GC, IR, and NMR spectroscopy.

Biocatalytic Reduction using an Ene Reductase

Enzymatic reductions offer high selectivity and operate under mild reaction conditions, making them an attractive green alternative. This protocol utilizes an ene reductase for the asymmetric reduction of the activated C=C bond in a precursor, which is then converted to citronellal and subsequently reduced. A more direct enzymatic reduction of citronellal to citronellol is also possible. The following is a representative bienzymatic cascade to produce (R)-citronellal which can then be reduced to (R)-citronellol.

Experimental Protocol
  • Enzyme and Cofactor Preparation: Prepare a solution of the ene reductase (e.g., OYE2 from Saccharomyces cerevisiae) in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0).[4] Prepare a solution of the nicotinamide (B372718) cofactor (NADPH or a regeneration system). A common regeneration system involves glucose and glucose dehydrogenase (GDH).

  • Reaction Setup: In a temperature-controlled vessel, combine the buffer, the ene reductase, the cofactor regeneration system (glucose and GDH), and NADP⁺.[4]

  • Substrate Addition: The process starts with geraniol, which is first oxidized to geranial by a copper radical alcohol oxidase (CgrAlcOx).[4][5] The geranial is then reduced by the ene reductase.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with gentle agitation.[4]

  • Monitoring the Reaction: Monitor the conversion of the substrate and the formation of citronellal using chiral Gas Chromatography (GC) to determine both conversion and enantiomeric excess.[4] This bienzymatic cascade can achieve high conversion (95.1%) to (R)-citronellal with high enantiomeric excess (95.9%).[5]

  • Work-up: Once the reaction reaches completion, extract the product from the aqueous phase using an organic solvent such as ethyl acetate.[4]

  • Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting citronellal can then be reduced to citronellol in a subsequent step.

  • Analysis: Analyze the product for purity and enantiomeric excess using chiral GC and NMR.

Quantitative Data Summary

The following table summarizes the key quantitative data from the described protocols and other reported methods for the reduction of citronellal.

MethodCatalyst/Reducing AgentTemperature (°C)Pressure (bar)Reaction Time (h)Conversion (%)Yield (%)Selectivity (%)Enantiomeric Excess (%)Reference
Catalytic HydrogenationSkeletal Ni10020110051.7840.39Not Reported[1]
Catalytic Hydrogenation3% Pd/MIL-100(Fe)Not SpecifiedNot SpecifiedNot Specified63.7Not Reported22.2 (to citronellol)Not Reported[6]
Chemical ReductionNaBH₄ (without solvent)Not SpecifiedAtmosphericNot SpecifiedNot Reported65.85 (total rhodinol)Not ReportedNot Reported[7][8]
Chemical ReductionNaBH₄ with TBAB (PTC)30AtmosphericNot SpecifiedNot ReportedNot Reported100Not Reported[3]
Greener ReductionPoly(methylhydro)siloxane (PMHS)Room TempAtmosphericNot SpecifiedNot ReportedNot ReportedNot ReportedNot Reported[9][10][11][12][13]
Biocatalytic CascadeCgrAlcOx and OYE225Atmospheric2.595.1 (to R-citronellal)72 (isolated)Not Applicable95.9 (R-citronellal)[4][5]

Visualizations

G cluster_input Input Materials cluster_process Reduction Process cluster_output Output & Analysis Citronellal Citronellal Reaction Reaction Vessel (Autoclave / Flask) Citronellal->Reaction ReducingAgent Reducing Agent / Catalyst (e.g., H₂, NaBH₄, Enzyme) ReducingAgent->Reaction Solvent Solvent (e.g., Ethanol, Toluene) Solvent->Reaction Control Control Parameters (Temperature, Pressure, Stirring) Workup Work-up & Purification (Filtration, Extraction, Distillation) Reaction->Workup Crude Product Citronellol This compound Workup->Citronellol Purified Product Analysis Analysis (GC, NMR, IR) Citronellol->Analysis

Caption: Experimental workflow for the reduction of citronellal.

G cluster_methods Reduction Methodologies Citronellal Citronellal (R-CHO) Catalytic Catalytic Hydrogenation (e.g., Ni, Pd, Pt, Ru) Citronellal->Catalytic Chemical Chemical Reduction (e.g., NaBH₄, PMHS) Citronellal->Chemical Biocatalytic Biocatalytic Reduction (e.g., Ene Reductase) Citronellal->Biocatalytic Citronellol This compound (R-CH₂OH) Catalytic->Citronellol Chemical->Citronellol Biocatalytic->Citronellol

Caption: Methodologies for citronellal to this compound reduction.

References

Application of L-Citronellol as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Citronellol, a naturally occurring acyclic monoterpenoid, serves as a versatile and cost-effective chiral building block in modern organic synthesis. Its inherent chirality at the C3 position, coupled with the presence of two reactive functional groups—a primary alcohol and a trisubstituted double bond—makes it an attractive starting material for the enantioselective synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and fragrances. This document provides detailed application notes and protocols for the utilization of this compound in various synthetic transformations.

Key Synthetic Transformations and Applications

This compound can be readily transformed into several key chiral synthons, such as L-citronellal and L-citronellic acid, through oxidation of the primary alcohol. These derivatives, along with this compound itself, are pivotal in a variety of synthetic strategies.

Synthesis of Chiral Aldehydes: L-Citronellal

The oxidation of this compound to L-Citronellal is a fundamental transformation that opens the door to a multitude of subsequent reactions. L-Citronellal is a key intermediate in the synthesis of (-)-menthol, a widely commercialized terpenoid.

Table 1: Selected Methods for the Oxidation of this compound to L-Citronellal

Oxidizing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pyridinium (B92312) chlorochromate (PCC)Dichloromethane (B109758)Room Temp.2~85General textbook procedure
Dess-Martin Periodinane (DMP)DichloromethaneRoom Temp.1-2>90General textbook procedure
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)Dichloromethane-78 to Room Temp.2-3>90General textbook procedure
TEMPO/NaOClDichloromethane/Water00.5~95General textbook procedure
  • To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (B87167) (DMSO) (2.2 eq.) dropwise.

  • Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq.) in DCM dropwise.

  • Continue stirring at -78 °C for 1 hour.

  • Add triethylamine (B128534) (5.0 eq.) dropwise and allow the reaction mixture to warm to room temperature over 30 minutes.

  • Quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude L-citronellal by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient).

Intramolecular Ene Reaction: Synthesis of Isopulegol (B1217435) Isomers

L-Citronellal can undergo a Lewis acid-catalyzed intramolecular ene reaction to yield isopulegol isomers, which are precursors to menthol. The stereochemical outcome of this cyclization is highly dependent on the catalyst and reaction conditions.

Table 2: Lewis Acid-Catalyzed Cyclization of L-Citronellal

CatalystSolventTemperature (°C)Diastereomeric Ratio (Isopulegol:neo-Isopulegol:iso-Isopulegol:neoiso-Isopulegol)Reference
ZnBr₂Toluene80Varies with catalyst and conditions[1]
Montmorillonite KSFToluene8092% yield of octahydroacridines (from reaction with anilines)[2]
Chiral Aluminum Catalysts (e.g., BINOL-Al)Dichloromethane-78 to 0Kinetic resolution with up to 68% e.e. for isopulegol[][4]
  • To a solution of L-citronellal (1.0 eq.) in toluene, add a catalytic amount of zinc bromide (ZnBr₂) (0.1 eq.).

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The diastereomeric ratio of the resulting isopulegol isomers can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

G L_Citronellol This compound Oxidation Oxidation (e.g., Swern) L_Citronellol->Oxidation L_Citronellal L-Citronellal Oxidation->L_Citronellal Intramolecular_Ene Intramolecular Ene Reaction (Lewis Acid) L_Citronellal->Intramolecular_Ene Isopulegol Isopulegol Isomers Intramolecular_Ene->Isopulegol Hydrogenation Hydrogenation Isopulegol->Hydrogenation Menthol (-)-Menthol Hydrogenation->Menthol

Caption: Synthetic pathway from this compound to (-)-Menthol.

Synthesis of Iridoids and Chiral Lactones

This compound and its derivatives are excellent precursors for the synthesis of iridoids, a class of monoterpenoids with diverse biological activities. These syntheses often involve oxidative cleavage of the double bond followed by cyclization and lactonization.

Table 3: Synthesis of Iridoid Precursors from this compound Derivatives

Starting MaterialKey ReactionProductYield (%)DiastereoselectivityReference
L-CitronellalOrganocatalytic intramolecular Michael additionIridomyrmecin analogues-High[5]
This compoundEnamine/enal cycloadditionIridomyrmecin, Isoiridomyrmecin-High[6]
  • Protect the primary alcohol of this compound using a suitable protecting group (e.g., tert-butyldimethylsilyl ether, TBDMS).

  • Perform ozonolysis on the protected this compound by bubbling ozone through a solution of the substrate in DCM at -78 °C until a blue color persists.

  • Quench the reaction with a reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine) to afford the corresponding aldehyde.

  • Deprotect the primary alcohol using a suitable deprotecting agent (e.g., tetra-n-butylammonium fluoride, TBAF).

  • The resulting hydroxy aldehyde can spontaneously cyclize to form a lactol.

  • Oxidize the lactol to the corresponding lactone using an oxidizing agent such as pyridinium dichromate (PDC) or Jones reagent.

  • Purify the final lactone by column chromatography.

G L_Citronellol This compound Protection Protection (e.g., TBDMSCl) L_Citronellol->Protection Protected_Citronellol Protected This compound Protection->Protected_Citronellol Ozonolysis Ozonolysis Protected_Citronellol->Ozonolysis Aldehyde Chiral Aldehyde Ozonolysis->Aldehyde Deprotection Deprotection (e.g., TBAF) Aldehyde->Deprotection Hydroxy_Aldehyde Hydroxy Aldehyde Deprotection->Hydroxy_Aldehyde Cyclization Intramolecular Hemiacetalization Hydroxy_Aldehyde->Cyclization Lactol Lactol Cyclization->Lactol Oxidation Oxidation (e.g., PDC) Lactol->Oxidation Lactone Chiral Lactone Oxidation->Lactone

Caption: General workflow for the synthesis of chiral lactones from this compound.

Protecting Group Strategies

The presence of both a primary alcohol and a double bond in this compound necessitates the use of protecting groups for selective transformations.

Table 4: Common Protecting Groups for the Hydroxyl Group of this compound

Protecting GroupProtection ReagentDeprotection Condition
Silyl (B83357) Ethers (e.g., TBDMS, TIPS)TBDMSCl, ImidazoleTBAF, THF or HF, Pyridine
Benzyl (B1604629) Ether (Bn)BnBr, NaHH₂, Pd/C
Acetate (Ac)Ac₂O, PyridineK₂CO₃, MeOH

The choice of protecting group depends on its stability towards the reaction conditions of the subsequent steps. For instance, a silyl ether is stable under a wide range of non-acidic conditions, while a benzyl ether is robust to both acidic and basic conditions but can be removed by hydrogenolysis.

Conclusion

This compound is a valuable and readily available chiral starting material in organic synthesis. Its utility is demonstrated in the enantioselective synthesis of a variety of important molecules, including (-)-menthol and various iridoids. The strategic manipulation of its functional groups, often requiring the use of protecting groups, allows for the construction of complex chiral architectures with a high degree of stereocontrol. The protocols and data presented herein provide a foundation for researchers to explore the diverse applications of this compound in their synthetic endeavors.

References

Application Notes and Protocols: L-Citronellol in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Citronellol, a naturally occurring monoterpene alcohol found in the essential oils of plants like Cymbopogon species, has garnered significant interest for its potential therapeutic properties. Emerging research has highlighted its neuroprotective effects, particularly in the context of neurodegenerative diseases. These conditions, including Parkinson's Disease, Alzheimer's Disease, and Huntington's Disease, are characterized by the progressive loss of structure and function of neurons. This compound's antioxidant, anti-inflammatory, and anti-apoptotic properties make it a compelling candidate for further investigation in preclinical models of these devastating disorders.[1][2][3]

These application notes provide a detailed overview of the use of this compound in neurodegenerative disease models, with a focus on Parkinson's Disease, for which the most substantial evidence exists. This document offers summaries of quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to support researchers in designing and conducting their own studies.

I. This compound in Parkinson's Disease Models

This compound has been shown to exert significant neuroprotective effects in a rotenone-induced rat model of Parkinson's Disease (PD).[1][2][3][4] Rotenone (B1679576), a pesticide, induces parkinsonian pathology by inhibiting complex I of the mitochondrial electron transport chain, leading to oxidative stress, neuroinflammation, and dopaminergic neuron death, mimicking the pathology of PD.[5] Studies demonstrate that oral administration of this compound can mitigate these effects.[1][2]

Data Presentation: Quantitative Effects of this compound in a Rotenone-Induced Parkinson's Disease Rat Model

The following tables summarize the quantitative data from studies investigating the effects of this compound in a rotenone-induced rat model of Parkinson's Disease.

Table 1: Effects of this compound on Markers of Oxidative Stress

MarkerControlRotenone (2.5 mg/kg)Rotenone + this compound (25 mg/kg)
Lipid Peroxidation BaselineSignificantly IncreasedSignificantly Reduced vs. Rotenone
Nrf2 Expression BaselineSignificantly DecreasedSignificantly Enhanced vs. Rotenone
Catalase (CAT) Levels BaselineSignificantly DecreasedSignificantly Reverted vs. Rotenone
Glutathione (GSH) Levels BaselineSignificantly DecreasedSignificantly Reverted vs. Rotenone
Superoxide (B77818) Dismutase (SOD) Levels BaselineSignificantly DecreasedSignificantly Reverted vs. Rotenone
Data is a summary of findings from Jayaraj et al., 2022.[1][5]

Table 2: Effects of this compound on Pro-inflammatory Markers

MarkerControlRotenone (2.5 mg/kg)Rotenone + this compound (25 mg/kg)
TNF-α Secretion BaselineSignificantly IncreasedSignificantly Reduced vs. Rotenone
IL-1β Secretion BaselineSignificantly IncreasedSignificantly Reduced vs. Rotenone
IL-6 Secretion BaselineSignificantly IncreasedSignificantly Reduced vs. Rotenone
MMP-9 Expression BaselineSignificantly IncreasedSignificantly Decreased vs. Rotenone
COX-2 Expression BaselineSignificantly IncreasedSignificantly Decreased vs. Rotenone
iNOS Expression BaselineSignificantly IncreasedSignificantly Decreased vs. Rotenone
Data is a summary of findings from Jayaraj et al., 2022.[1][3][5]

Table 3: Effects of this compound on Markers of Apoptosis and Autophagy

MarkerControlRotenone (2.5 mg/kg)Rotenone + this compound (25 mg/kg)
Bax Expression (Pro-apoptotic) BaselineSignificantly IncreasedSignificantly Attenuated vs. Rotenone
Bcl-2 Expression (Anti-apoptotic) BaselineSignificantly DecreasedSignificantly Enhanced vs. Rotenone
mTOR Expression BaselineSignificantly ReducedSignificantly Enhanced vs. Rotenone
α-Synuclein Expression BaselineSignificantly IncreasedSignificantly Reduced vs. Rotenone
LC-3 Expression BaselineNot specifiedDecreased vs. Rotenone
p62 Levels BaselineNot specifiedDecreased vs. Rotenone
Data is a summary of findings from Jayaraj et al., 2022.[1][3][5]

Table 4: Effects of this compound on Dopaminergic Neuron Survival

MarkerControlRotenone (2.5 mg/kg)Rotenone + this compound (25 mg/kg)
Tyrosine Hydroxylase (TH) Positive Neurons (SNpc) BaselineSignificantly ReducedSignificantly Preserved vs. Rotenone
Tyrosine Hydroxylase (TH) Striatal Expression BaselineSignificant Loss of FibersSignificantly Enhanced vs. Rotenone
Data is a summary of findings from Jayaraj et al., 2022.[1][5][6]
Experimental Protocols

This protocol describes the induction of a Parkinson's Disease phenotype in rats using rotenone and subsequent treatment with this compound.

Materials:

  • Male Wistar rats (200-250 g)

  • Rotenone (Sigma-Aldrich)

  • This compound (Sigma-Aldrich)

  • Miglyol (vehicle for rotenone)

  • Olive oil (vehicle for this compound)

  • Intraperitoneal (i.p.) injection needles and syringes

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize rats to standard laboratory conditions for at least one week prior to the experiment.

  • Group Allocation (n=10-15 per group):

    • Group I (Control): Administer Miglyol (i.p.) and olive oil (oral) daily for 4 weeks.

    • Group II (Rotenone): Administer rotenone (2.5 mg/kg, i.p.) daily for 4 weeks.

    • Group III (Rotenone + this compound): Administer rotenone (2.5 mg/kg, i.p.) and this compound (25 mg/kg, oral) daily for 4 weeks.

  • Drug Preparation:

    • Prepare rotenone solution in Miglyol.

    • Prepare this compound solution in olive oil.

  • Administration:

    • Administer rotenone via i.p. injection.

    • Administer this compound via oral gavage.

  • Monitoring: Monitor animals daily for any signs of distress or changes in behavior.

  • Tissue Collection: At the end of the 4-week period, euthanize the animals and collect brain tissue (midbrain, striatum) for further analysis.

This protocol outlines the procedure for determining the expression levels of key proteins in brain tissue homogenates.

Materials:

  • Brain tissue (midbrain)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-mTOR, anti-Bax, anti-Bcl-2, anti-α-synuclein, anti-COX-2, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize brain tissue in ice-cold RIPA buffer. Centrifuge at 12,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin.

This protocol details the quantification of pro-inflammatory cytokines in brain tissue.

Materials:

  • Brain tissue (midbrain)

  • Phosphate-buffered saline (PBS)

  • Commercial ELISA kits for rat TNF-α, IL-1β, and IL-6 (e.g., from Invitrogen, RayBiotech, or FineTest)[7][8][9][10][11]

  • Microplate reader

Procedure:

  • Sample Preparation: Homogenize brain tissue in PBS and centrifuge to pellet cellular debris. Collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of the supernatant to normalize cytokine levels.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:

    • Adding standards and samples to the pre-coated microplate.

    • Incubating with a biotinylated detection antibody.

    • Incubating with a streptavidin-HRP conjugate.

    • Adding a TMB substrate to develop color.

    • Stopping the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.

This protocol is for the visualization and quantification of dopaminergic neurons in brain sections.

Materials:

  • Rat brains fixed with 4% paraformaldehyde (PFA) and cryoprotected in 30% sucrose.

  • Cryostat

  • Microscope slides

  • Blocking solution (e.g., 10% normal goat serum with 0.3% Triton X-100 in PBS)

  • Primary antibody: anti-Tyrosine Hydroxylase (e.g., from Novus Biologicals, Abcam)[1][4]

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Sectioning: Cut 20-30 µm thick coronal sections of the substantia nigra pars compacta (SNpc) and striatum using a cryostat.

  • Washing: Wash the sections three times in PBS for 5 minutes each.

  • Blocking: Incubate the sections in blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the anti-TH primary antibody overnight at 4°C.

  • Washing: Wash the sections three times in PBS for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the sections with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Washing: Wash the sections three times in PBS for 10 minutes each in the dark.

  • Counterstaining: Incubate with DAPI for 5-10 minutes to stain the cell nuclei.

  • Mounting: Mount the sections onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of TH-positive neurons in the SNpc and the density of TH-positive fibers in the striatum using image analysis software.

Signaling Pathways and Experimental Workflows

L_Citronellol_Neuroprotection_PD cluster_stress Oxidative Stress & Neuroinflammation cluster_citronellol This compound Intervention cluster_pathways Cellular Pathways cluster_outcome Neuroprotective Outcome Rotenone Rotenone ROS ↑ Reactive Oxygen Species (ROS) Rotenone->ROS Neuroinflammation ↑ Neuroinflammation (Microglia/Astrocyte Activation) Rotenone->Neuroinflammation ROS->Neuroinflammation Neuron Dopaminergic Neuron (in Substantia Nigra) ROS->Neuron Damage Cytokines ↑ TNF-α, IL-1β, IL-6 ↑ COX-2, iNOS Neuroinflammation->Cytokines Cytokines->Neuron Toxicity Citronellol (B86348) This compound Citronellol->Neuroinflammation Inhibition Nrf2 ↑ Nrf2 Activation Citronellol->Nrf2 mTOR ↑ mTOR Pathway Citronellol->mTOR Apoptosis ↓ Apoptosis (↓ Bax / ↑ Bcl-2) Citronellol->Apoptosis AlphaSyn ↓ α-Synuclein Aggregation Citronellol->AlphaSyn Antioxidants ↑ Antioxidant Enzymes (SOD, CAT, GSH) Nrf2->Antioxidants Antioxidants->ROS Neutralization Survival ↑ Neuronal Survival & Function mTOR->Survival Apoptosis->Survival AlphaSyn->Survival

Caption: this compound's neuroprotective mechanisms in a Parkinson's Disease model.

Experimental_Workflow_PD_Model start Start: Animal Acclimatization groups Group Allocation: - Control - Rotenone - Rotenone + this compound start->groups treatment 4-Week Daily Treatment: - i.p. Rotenone (2.5 mg/kg) - Oral this compound (25 mg/kg) groups->treatment euthanasia Euthanasia & Tissue Collection (Midbrain, Striatum) treatment->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis western Western Blot: Nrf2, mTOR, Bax, Bcl-2, α-Synuclein, COX-2, iNOS analysis->western elisa ELISA: TNF-α, IL-1β, IL-6 analysis->elisa immuno Immunofluorescence: Tyrosine Hydroxylase (TH) analysis->immuno data Data Quantification & Statistical Analysis western->data elisa->data immuno->data

Caption: Experimental workflow for studying this compound in a rat model of Parkinson's Disease.

II. This compound in Alzheimer's Disease Models

Direct research on this compound in Alzheimer's Disease (AD) models is limited. However, studies on a closely related compound, Citronellal , have shown promise. Citronellal, a monoterpenoid aldehyde, has been investigated in a scopolamine-induced mouse model of dementia, which is used to study cognitive impairment relevant to AD.[3][12]

In this model, Citronellal administration (25 and 50 mg/kg, i.p.) for 14 days significantly improved cognitive behavior in the Morris water maze test.[12][13] Furthermore, it decreased elevated acetylcholinesterase (AChE) levels and increased the activities of antioxidant enzymes like catalase and superoxide dismutase.[12]

Experimental Protocols

This protocol describes the induction of cognitive impairment in mice using scopolamine (B1681570) and treatment with Citronellal.

Materials:

  • Male mice (e.g., C57BL/6)

  • Scopolamine hydrobromide (Sigma-Aldrich)

  • Citronellal (Sigma-Aldrich)

  • Saline (0.9% NaCl)

  • Intraperitoneal (i.p.) injection needles and syringes

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize mice for one week. Divide them into groups (n=8-10):

    • Control: Saline injections.

    • Scopolamine: Scopolamine (1.5 mg/kg/day, i.p.) for 14 days.

    • Scopolamine + Citronellal (25 mg/kg): Scopolamine and Citronellal (25 mg/kg, i.p.) for 14 days.

    • Scopolamine + Citronellal (50 mg/kg): Scopolamine and Citronellal (50 mg/kg, i.p.) for 14 days.

    • Positive Control (e.g., Donepezil): Scopolamine and Donepezil (0.5 mg/kg, oral).[3]

  • Administration: Administer drugs for 14 consecutive days. Conduct behavioral testing 30 minutes after the final injection on the respective testing days.

  • Behavioral Testing (e.g., Morris Water Maze): Assess spatial learning and memory.

  • Tissue Collection: Following behavioral tests, euthanize the animals and collect brain tissue for biochemical analysis (e.g., AChE activity, antioxidant enzyme levels).

This assay can be used to screen the potential of this compound to inhibit a key pathological hallmark of Alzheimer's Disease.

Materials:

  • Synthetic Amyloid-Beta (1-42) peptide

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) for monomerization

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay buffer (e.g., F-12 cell culture media or 10mM HCl)

  • Thioflavin T (ThT)

  • 96-well black plates

  • Plate reader with fluorescence detection (Ex: ~440 nm, Em: ~485 nm)

  • This compound

Procedure:

  • Aβ Monomer Preparation: Dissolve Aβ peptide in HFIP, evaporate the solvent, and resuspend in DMSO to create a stock solution. This ensures the starting material is monomeric.

  • Aggregation Reaction: Dilute the Aβ stock solution into the assay buffer in a 96-well plate to a final concentration of ~10-100 µM.

  • Inhibitor Addition: Add different concentrations of this compound (dissolved in an appropriate vehicle) to the wells. Include a vehicle control.

  • ThT Addition: Add ThT to each well.

  • Incubation and Monitoring: Incubate the plate at 37°C with gentle shaking. Monitor the increase in ThT fluorescence over time using a plate reader. A reduction in the fluorescence signal in the presence of this compound would indicate inhibition of Aβ aggregation.

III. This compound in Huntington's Disease Models

Currently, there is a lack of published research specifically investigating the effects of this compound in experimental models of Huntington's Disease (HD). HD is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene. While the antioxidant and anti-inflammatory properties of this compound suggest it could be a candidate for investigation in HD, experimental evidence is needed.

Researchers interested in exploring the potential of this compound for HD could utilize established transgenic mouse models such as the R6/2 or BACHD models, which exhibit progressive motor deficits and neuropathology similar to the human disease.[14][15] Endpoints for such studies could include behavioral assessments (e.g., rotarod test), analysis of huntingtin aggregate formation in the brain, and evaluation of markers for neuroinflammation and oxidative stress.

Conclusion

This compound demonstrates significant neuroprotective potential in preclinical models of neurodegenerative diseases, particularly Parkinson's Disease. Its multifaceted mechanism of action, encompassing the reduction of oxidative stress and neuroinflammation, and modulation of apoptosis and protein aggregation, makes it a promising therapeutic candidate. The data and protocols provided herein serve as a resource for the scientific community to further explore the utility of this compound and related compounds in the quest for effective treatments for these debilitating conditions. Further research is warranted to investigate its efficacy in models of Alzheimer's Disease and to initiate studies in the context of Huntington's Disease.

References

Application Notes and Protocols for the Biotransformation of L-citronellal to L-citronellol using Rhodotorula minuta

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biotransformation of L-citronellal into the valuable fragrance and pharmaceutical intermediate, L-citronellol, utilizing the yeast Rhodotorula minuta. The following sections detail optimized conditions for both free and immobilized yeast cells, presenting key quantitative data in accessible tables and outlining the experimental workflow.

Introduction

The bioconversion of terpenes like L-citronellal is of significant interest as it yields products considered "natural," which command a higher market value than their chemically synthesized counterparts. Rhodotorula minuta, a robust yeast species, has demonstrated its efficacy in catalyzing the reduction of L-citronellal to this compound. This process offers a greener and more specific alternative to traditional chemical methods. These notes are based on established research demonstrating successful biotransformation, providing a foundation for laboratory-scale production and further process optimization.

Data Presentation

The following tables summarize the key quantitative data for the biotransformation of L-citronellal to this compound by Rhodotorula minuta.

Table 1: Optimized Culture Conditions for Rhodotorula minuta Growth

ParameterOptimal Value
Culture Medium Potato Dextrose Broth (PDB)
pH 5.5
Temperature 27°C
Incubation Period 44 hours
Agitation 150 rpm

Table 2: Biotransformation Parameters for Free and Immobilized Rhodotorula minuta Cells

ParameterFree CellsImmobilized Cells (Calcium Alginate)
Optimal pH 5.56.0
Optimal Temperature 27°C27°C
Initial L-citronellal Concentration 4.47 g/L4.47 g/L
Biotransformation Time 8 hours8 hours
Agitation 150 rpm150 rpm

Table 3: Comparative Yields of this compound

BiocatalystThis compound Yield (g/L)Conversion Efficiency (% w/w)
Free Cells 3.5~78%
Immobilized Cells (1st Use) 3.3~74%
Immobilized Cells (2nd Use) 2.63~59%
Immobilized Cells (3rd Use) 1.52~34%

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the biotransformation of L-citronellal.

Protocol 1: Culturing of Rhodotorula minuta
  • Media Preparation: Prepare Potato Dextrose Broth (PDB) medium. Dispense 250 mL of the PDB medium into 500 mL Erlenmeyer flasks. Sterilize by autoclaving.

  • Inoculation: Inoculate the sterile PDB medium with a stock culture of Rhodotorula minuta.

  • Incubation: Incubate the flasks at 27°C on a rotary shaker set to 150 rpm.

  • Cell Growth: Allow the culture to grow for 44 hours to achieve a suitable cell concentration for biotransformation.

Protocol 2: Biotransformation with Free Rhodotorula minuta Cells
  • Cell Harvesting: After the 44-hour incubation period, harvest the Rhodotorula minuta cells by centrifugation.

  • Cell Resuspension: Resuspend the cell pellet in a suitable buffer or fresh medium to achieve the desired cell concentration.

  • Substrate Addition: Add L-citronellal to the cell suspension to a final concentration of 4.47 g/L.

  • Biotransformation Reaction: Incubate the reaction mixture at 27°C and 150 rpm for 8 hours in a controlled pH environment of 5.5.

  • Product Extraction and Analysis: After the incubation period, extract the product from the reaction mixture using an appropriate organic solvent. Analyze the concentration of this compound using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: Immobilization of Rhodotorula minuta Cells in Calcium Alginate
  • Cell Preparation: Harvest the Rhodotorula minuta cells from the culture medium as described in Protocol 2, step 1.

  • Alginate Mixture Preparation: Prepare a sterile solution of sodium alginate. Mix the harvested cell pellet with the sodium alginate solution.

  • Bead Formation: Extrude the cell-alginate mixture dropwise into a sterile calcium chloride solution. This will form insoluble calcium alginate beads with entrapped yeast cells.

  • Curing: Allow the beads to cure in the calcium chloride solution for a specified time to ensure stability.

  • Washing: Wash the beads with sterile distilled water to remove excess calcium chloride and un-entrapped cells.

Protocol 4: Biotransformation with Immobilized Rhodotorula minuta Cells
  • Reaction Setup: Place the prepared calcium alginate beads containing the immobilized Rhodotorula minuta cells into a reaction vessel with the appropriate buffer or medium.

  • Substrate Addition: Add L-citronellal to the reaction vessel to a final concentration of 4.47 g/L.

  • Biotransformation Reaction: Incubate the mixture at 27°C and 150 rpm for 8 hours, maintaining the pH at 6.0.

  • Product Recovery: After the reaction, separate the beads from the reaction medium. The this compound can then be extracted from the aqueous phase.

  • Analysis: Analyze the this compound concentration in the extract using GC or GC-MS.

  • Reuse of Immobilized Cells: The separated beads can be washed and reused for subsequent batches of biotransformation.[1][2][3]

Visualizations

The following diagrams illustrate the experimental workflow for the biotransformation process.

Biotransformation_Workflow cluster_prep Preparation Phase cluster_biotransformation Biotransformation Phase cluster_analysis Analysis Phase culture_prep Rhodotorula minuta Culture Preparation media_prep PDB Medium Sterilization inoculation Inoculation media_prep->inoculation incubation Incubation (27°C, 150 rpm, 44h) inoculation->incubation cell_harvest Cell Harvesting incubation->cell_harvest free_cells Free Cell Biotransformation cell_harvest->free_cells immobilization Cell Immobilization (Ca-Alginate) cell_harvest->immobilization extraction Product Extraction free_cells->extraction Substrate: L-citronellal (pH 5.5, 27°C, 8h) immobilized_cells Immobilized Cell Biotransformation immobilized_cells->extraction Substrate: L-citronellal (pH 6.0, 27°C, 8h) immobilization->immobilized_cells analysis GC/GC-MS Analysis extraction->analysis result This compound analysis->result

Caption: Experimental workflow for this compound production.

Biochemical_Transformation substrate L-citronellal (Aldehyde) product This compound (Alcohol) substrate->product Reduction (Alcohol Dehydrogenase Activity) biocatalyst Rhodotorula minuta (Whole Cells) biocatalyst->product

Caption: Biochemical conversion of L-citronellal to this compound.

References

Application Notes & Protocols: Formulating L-Citronellol for Aqueous Solutions in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-Citronellol is a naturally occurring acyclic monoterpenoid alcohol found in the essential oils of various plants, such as those from the Cymbopogon genus.[1][2] It is recognized for its pleasant floral, rose-like aroma and a range of pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[3][4] A significant challenge in utilizing this compound for in vivo research is its lipophilic nature and consequently low water solubility, which complicates the preparation of homogenous aqueous solutions suitable for systemic administration.[5][6][7]

These application notes provide a detailed overview of strategies and protocols to effectively formulate this compound for aqueous-based in vivo experiments, ensuring consistent delivery and bioavailability.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for selecting an appropriate formulation strategy. It is a colorless oily liquid with limited solubility in water.[5]

PropertyValueSource
Molecular Formula C₁₀H₂₀O[5]
Molecular Weight 156.27 g/mol [5][8]
Appearance Colorless oily liquid[5]
Water Solubility Approx. 200 mg/L at 25 °C[5]
Predicted Water Solubility 0.85 g/L[9]
logP (Kow) 3.91[5]
Boiling Point 224-225 °C[5][8]
Density 0.857 g/mL at 25 °C[8]

Formulation Strategies

The low aqueous solubility of this compound necessitates specific formulation approaches to achieve a stable and uniform dispersion for in vivo administration. The choice of method depends on the required dose, administration route, and experimental goals.

StrategyDescriptionAdvantagesDisadvantagesBest For
Co-solvency Dissolving this compound in a water-miscible organic solvent (e.g., ethanol, DMSO) before dilution in an aqueous vehicle.Simple and quick to prepare.Potential for solvent toxicity or off-target effects; precipitation upon dilution.Low-concentration formulations; preliminary in vitro to in vivo screening.
Oil-in-Water Emulsion Using surfactants (e.g., Tween 80, Polysorbate 20) to disperse this compound as fine droplets in an aqueous phase.[10][11]Good for oral administration; improves solubility; common and well-established method.Can be thermodynamically unstable (creaming, coalescence); larger particle size may affect bioavailability.Oral gavage studies; moderate dose requirements.
Nanoemulsion A specialized emulsion with very small droplet sizes (typically <200 nm), created using high-energy methods like ultrasonication or homogenization.[6][7]High stability; improved bioavailability and permeability; suitable for various administration routes.[6][7]Requires specialized equipment; more complex formulation development (e.g., optimizing HLB value).[12][13]High-performance delivery; intravenous or intraperitoneal routes; enhancing therapeutic efficacy.
Oil Vehicle Dissolving this compound directly into a biocompatible oil (e.g., olive oil, miglyol).Simple preparation; suitable for lipophilic compounds; avoids aqueous solubility issues entirely.Not an aqueous formulation; limited to specific routes (e.g., oral, subcutaneous); may influence absorption kinetics.Oral gavage studies where an aqueous vehicle is not strictly necessary.[14]

Experimental Protocols

Protocol 1: Preparation of an this compound Emulsion for Oral Administration

This protocol describes a common method for creating a stable oil-in-water (O/W) emulsion using a standard surfactant.

Materials:

  • This compound

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Methodology:

  • Preparation of Surfactant Stock: In a sterile container, mix this compound with Tween 80. A common starting ratio is 1:2 to 1:5 (this compound:Tween 80) by weight. For example, weigh 100 mg of this compound and add 200 mg of Tween 80.

  • Initial Mixing: Vortex the this compound and Tween 80 mixture vigorously for 1-2 minutes until a homogenous, clear solution is formed. This is the "oil phase."

  • Emulsification: Place the desired volume of the aqueous vehicle (e.g., sterile saline) in a beaker with a magnetic stir bar. While stirring at a moderate speed, add the oil phase dropwise to the aqueous phase.

  • Homogenization: Continue stirring for at least 30 minutes to ensure the formation of a stable emulsion. For a finer emulsion, sonicate the mixture using a probe sonicator on ice.

  • Final Formulation: The resulting formulation should appear as a milky white, homogenous liquid. Prepare fresh daily to ensure stability and prevent degradation.

Protocol 2: Preparation of an this compound Nanoemulsion

This protocol uses a high-energy emulsification method to create a formulation with enhanced stability and bioavailability.

Materials:

  • This compound (Oil Phase)

  • Surfactant: Tween 80

  • Co-surfactant: Polyethylene glycol 200 (PEG 200)[15]

  • Aqueous Phase: Deionized water or sterile saline

  • High-shear homogenizer or probe sonicator

  • Magnetic stirrer

Methodology:

  • Component Ratio (Smix): Prepare a mixture of the surfactant and co-surfactant (Smix). A typical starting ratio for Tween 80 and PEG 200 is between 1:1 and 4:1 by weight.[15]

  • Phase Preparation:

    • Oil Phase: Weigh the required amount of this compound.

    • Aqueous Phase: Measure the required volume of deionized water or saline.

  • Titration: Add the Smix to the oil phase and mix thoroughly. Slowly add the aqueous phase to the oil/Smix mixture drop-by-drop while stirring continuously on a magnetic stirrer.

  • Nanoemulsification: Subject the resulting coarse emulsion to a high-energy process.

    • Ultrasonication: Place the emulsion in an ice bath and process with a probe sonicator (e.g., 60% power for 5-10 minutes).[12]

    • High-Pressure Homogenization: Pass the emulsion through a high-pressure homogenizer for several cycles until the desired particle size and polydispersity index (PDI) are achieved.

  • Characterization (Recommended): Characterize the nanoemulsion for particle size, PDI, and zeta potential using dynamic light scattering (DLS) to ensure quality and consistency. The final product should appear translucent or slightly bluish.

Protocol 3: Preparation of this compound in an Oil Vehicle

This protocol is based on methodologies used in published neuroprotection studies for oral administration.[14]

Materials:

  • This compound

  • Vehicle: Olive oil, corn oil, or miglyol

  • Vortex mixer or magnetic stirrer

Methodology:

  • Weighing: Accurately weigh the required amount of this compound to achieve the target dose (e.g., 25 mg/kg).

  • Dissolution: Add the this compound directly to the measured volume of the oil vehicle.

  • Mixing: Vortex vigorously for 2-3 minutes or stir with a magnetic stirrer until the this compound is completely dissolved and the solution is clear.

  • Administration: The formulation is now ready for administration, typically via oral gavage.

In Vivo Dosing Information

The following table summarizes doses of citronellol (B86348) used in various published in vivo studies. This information can serve as a starting point for dose-ranging experiments.

Study FocusAnimal ModelRouteDose(s)VehicleReference
Neuroprotection (Parkinson's) RatOral25 mg/kgOlive Oil[14]
Gastro-protection RatOral25, 50, 100 mg/kgNot specified[2]
Anti-cancer (Chemoprevention) RatDiet5 mg/g of dietDiet[16]
Neuroprotection (Alzheimer's) Mousei.p.25, 50 mg/kg0.9% NaCl[17][18]

Note: The Alzheimer's study used Citronellal, a closely related aldehyde, but provides a reference for intraperitoneal (i.p.) dosing of a similar monoterpenoid.

Visualizations: Workflows and Signaling Pathways

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Endpoint Analysis start Select Formulation Strategy (e.g., Emulsion, Nanoemulsion) weigh Weigh this compound & Excipients start->weigh mix Mix & Homogenize (Stirring, Sonication) weigh->mix char Characterize Formulation (Optional but Recommended) mix->char admin Administer to Animal Model (e.g., Oral Gavage, i.p. Injection) char->admin observe Monitor Animal Behavior & Health admin->observe collect Collect Tissues/ Blood Samples observe->collect biochem Biochemical Assays (ELISA, Western Blot) collect->biochem histo Histopathology collect->histo

Caption: Experimental workflow for this compound formulation and in vivo testing.

G cluster_inflam Neuroinflammation cluster_ox Oxidative Stress cluster_apop Apoptosis & Proteotoxicity citronellol This compound microglia Microglia/ Astrocyte Activation citronellol->microglia Inhibits ros Reactive Oxygen Species (ROS) citronellol->ros Reduces nrf2 Nrf2 Pathway citronellol->nrf2 Enhances bax Bax (Pro-apoptotic) citronellol->bax Inhibits bcl2 Bcl-2 (Anti-apoptotic) citronellol->bcl2 Enhances asyn α-synuclein citronellol->asyn Reduces autophagy Autophagy (LC3, p62) citronellol->autophagy Modulates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) microglia->cytokines cox2 COX-2 / iNOS microglia->cox2 dopa Dopaminergic Neuron Protection & Survival microglia->dopa ros->dopa antioxidants Antioxidant Enzymes (SOD, CAT, GPx) nrf2->antioxidants nrf2->dopa bax->dopa bcl2->dopa asyn->dopa

Caption: this compound's neuroprotective signaling pathways in a Parkinson's model.[1][14]

G cluster_pro_inflam Pro-inflammatory / Ulcerogenic Pathways cluster_protective Gastro-protective Pathways citronellol β-Citronellol cox2 COX-2 citronellol->cox2 Suppresses lox5 5-LOX citronellol->lox5 Suppresses icam1 ICAM-1 (Adhesion Molecule) citronellol->icam1 Suppresses cox1 COX-1 citronellol->cox1 Increases enos eNOS (Endothelial Nitric Oxide Synthase) citronellol->enos Increases gastric Gastric Protection Reduced Ulcer Index cox2->gastric lox5->gastric icam1->gastric pge2 Prostaglandin E₂ (PGE₂) cox1->pge2 cox1->gastric pge2->gastric enos->gastric

Caption: this compound's anti-inflammatory and gastro-protective pathways.[2]

References

L-Citronellol as a Substrate for Enzymatic Cascade Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Citronellol, a naturally occurring acyclic monoterpenoid, is a valuable chiral building block in the synthesis of pharmaceuticals, fragrances, and agrochemicals. Its specific stereochemistry is crucial for its biological activity and sensory properties. Enzymatic cascade reactions offer a powerful and sustainable alternative to traditional chemical synthesis for the production of this compound and its derivatives. These multi-step reactions, often carried out in a single pot, leverage the high selectivity and efficiency of enzymes to achieve high yields and enantiopurity under mild reaction conditions.

This document provides detailed application notes and protocols for the use of this compound as a substrate in, and the product of, enzymatic cascade reactions. It is intended for researchers, scientists, and drug development professionals interested in applying biocatalysis to their synthetic workflows.

Application Notes

Enzymatic cascades involving this compound can be broadly categorized into two main applications: the stereoselective production of this compound from achiral or racemic precursors, and the use of this compound as a starting material for the synthesis of more complex molecules.

One prominent application is the production of enantiomerically pure citronellol (B86348) from citral (B94496), a mixture of geranial and neral. This transformation can be achieved through a one-pot, two-step reduction catalyzed by a multi-enzyme system. For instance, an Old Yellow Enzyme (OYE) can selectively reduce the carbon-carbon double bond of citral to form citronellal, which is then subsequently reduced to citronellol by an alcohol dehydrogenase (ADH)[1][2]. The stereoselectivity of the OYE determines the final configuration of the citronellol produced[3].

Another key area is the biotransformation of geraniol (B1671447) to this compound. This reduction of an allylic alcohol double bond can be catalyzed by enzymes such as Old Yellow Enzymes (OYEs)[4]. Furthermore, yeast-mediated biotransformation during fermentation processes, particularly in the brewing industry, can convert geraniol from hops into citronellol, contributing to the final flavor and aroma profile of the product[5][6].

Lipases are also employed in the kinetic resolution of racemic citronellol through enantioselective acetylation. In this process, one enantiomer is preferentially acetylated, allowing for the separation of the unreacted enantiomerically enriched citronellol and the corresponding citronellyl acetate[7][8].

The use of whole-cell biocatalysts, such as engineered Escherichia coli or yeast, is a common strategy to facilitate these cascade reactions. Whole cells can co-express multiple enzymes and provide a stable environment for catalysis, eliminating the need for enzyme purification and simplifying cofactor regeneration[1][2][9].

Quantitative Data Summary

The following tables summarize quantitative data from various studies on enzymatic cascade reactions involving this compound.

Table 1: Biosynthesis of Citronellol and Related Compounds

Starting SubstrateBiocatalyst/EnzymesProduct(s)Titer/YieldConversionEnantiomeric Excess (ee)Reference
GeraniolEngineered E. coli with AHR and CrISCitronellol714 mg/L (in vivo)--[9][10]
GeraniolCgrAlcOx and OYE2 (bienzymatic cascade)(R)-Citronellal72% isolated yield98%95.1%[3]
GeraniolCgrAlcOx and GluER (bienzymatic cascade)(S)-Citronellal-95.3%99.2%[3]
(E/Z)-CitralEngineered E. coli with NemR-PS, YsADH, and BmGDHM6(S)-Citronellol->99.5%-[2]
(E/Z)-CitralEngineered E. coli with NemR-PS mutant(S)-Citronellol-95.13%-[11]
Racemic CitronellolLipase (B570770) from Candida rugosa(R)-Citronellyl Acetate (B1210297) / (S)-Citronellol-~50%-[7]
Racemic CitronellolImmobilized Rhizomucor miehei lipase (PREP)(R)-(+)-β-Citronellyl acetate-45%90%[8]
(L)-CitronellalFree cells of Rhodotorula minuta(L)-Citronellol3.5 g/L--[12]
(L)-CitronellalImmobilized Rhodotorula minuta cells(L)-Citronellol3.3 g/L--[12]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the enzymatic cascade reactions and experimental workflows described.

Enzymatic_Cascade_for_S_Citronellol cluster_reactants Reactants cluster_enzymes Enzymes cluster_cofactors Cofactor Regeneration cluster_products Products Citral (E/Z)-Citral OYE Old Yellow Enzyme (e.g., NemR-PS) Citral->OYE Reduction of C=C NADP NADP+ OYE->NADP Citronellal (S)-Citronellal OYE->Citronellal ADH Alcohol Dehydrogenase (e.g., YsADH) ADH->NADP Citronellol (S)-Citronellol ADH->Citronellol GDH Glucose Dehydrogenase (e.g., BmGDHM6) Gluconolactone Gluconolactone GDH->Gluconolactone NADPH NADPH GDH->NADPH Glucose Glucose Glucose->GDH NADP->GDH NADPH->OYE H- NADPH->ADH H- Citronellal->ADH Reduction of C=O

Caption: Enzymatic cascade for the synthesis of (S)-Citronellol from (E/Z)-Citral.

Geraniol_to_Citronellal_Cascade cluster_reactants Reactants cluster_enzymes Enzymes cluster_cofactors Cofactors & Regeneration cluster_products Products Geraniol Geraniol CRO_AlcOx Copper Radical Alcohol Oxidase (CgrAlcOx) Geraniol->CRO_AlcOx Oxidation H2O2 H₂O₂ CRO_AlcOx->H2O2 Geranial Geranial CRO_AlcOx->Geranial OYE Old Yellow Enzyme (e.g., OYE2 or GluER) NADP NADP+ OYE->NADP Citronellal (R)- or (S)-Citronellal OYE->Citronellal O2 O₂ O2->CRO_AlcOx GDH Glucose Dehydrogenase NADP->GDH NADPH NADPH NADPH->OYE H- GDH->NADPH Glucose Glucose Glucose->GDH Geranial->OYE Reduction

Caption: Bienzymatic cascade for the production of (R)- or (S)-Citronellal from Geraniol.

Detailed Experimental Protocols

Protocol 1: Whole-Cell Biotransformation of (E/Z)-Citral to (S)-Citronellol

This protocol is adapted from studies on the multi-enzymatic reduction of citral using engineered E. coli[2][13].

1. Materials and Reagents:

  • E. coli BL21(DE3) cells co-expressing N-ethylmaleimide reductase (NemR-PS), alcohol dehydrogenase (YsADH), and glucose dehydrogenase (BmGDHM6).

  • (E/Z)-Citral (substrate)

  • Glucose (co-substrate for cofactor regeneration)

  • NADP+ (cofactor)

  • Isopropanol (co-solvent)

  • PIPES buffer (50 mM, pH 6.5)

  • NaOH (1 M for pH adjustment)

  • Wet cells of E. coli expressing only BmGDHM6 (for supplementation)

2. Reaction Setup:

  • Prepare a 10 mL reaction mixture in a suitable vessel.

  • Add the following components to the reaction mixture:

    • 400 mM (E/Z)-Citral

    • 1200 mM Glucose

    • 1 g wet cells of the co-expressing E. coli strain

    • 0.4 mM NADP+

    • 20% (v/v) Isopropanol

    • 50 mM PIPES buffer (pH 6.5)

  • Ensure all components are well-mixed.

3. Reaction Conditions:

  • Incubate the reaction mixture at 30°C with agitation (400 rpm) for 48 hours.

  • Maintain the pH at 6.5 throughout the reaction using an auto-titration system with 1 M NaOH.

  • At 24 hours, supplement the reaction with an additional 0.5 g of wet cells expressing BmGDHM6 to enhance cofactor regeneration and drive the reaction to completion.

4. Product Analysis:

  • At various time points, withdraw aliquots from the reaction mixture.

  • Extract the samples with an equal volume of ethyl acetate.

  • Analyze the organic phase by gas chromatography (GC) to determine the concentrations of citral, citronellal, and citronellol.

  • Use a chiral GC column to determine the enantiomeric excess of (S)-citronellol.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic Citronellol

This protocol is based on the lipase-catalyzed acetylation of citronellol[7].

1. Materials and Reagents:

  • Racemic (±)-Citronellol

  • Lipase from Candida rugosa

  • Vinyl acetate (acetylating agent)

  • Hexanes (solvent)

  • Celite

  • TLC plates

  • TLC solvent (e.g., 4:1 hexanes/ethyl acetate)

2. Reaction Setup:

  • In a suitable reaction vessel, dissolve racemic citronellol in hexanes.

  • Add vinyl acetate to the solution. The molar ratio of vinyl acetate to citronellol should be optimized, but a 1:1 or slight excess of vinyl acetate is a good starting point.

  • Add the lipase from Candida rugosa to the reaction mixture.

3. Reaction Conditions:

  • Incubate the reaction in a water bath at 35-40°C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) to track the consumption of citronellol and the formation of citronellyl acetate.

  • Aim for approximately 50% conversion to achieve a good yield of both the unreacted enantiomerically enriched citronellol and the acetylated product.

4. Work-up and Analysis:

  • Once the desired conversion is reached, terminate the reaction by filtering off the enzyme through a pad of Celite.

  • The filtrate contains unreacted citronellol and citronellyl acetate. These can be separated by column chromatography.

  • The enantiomeric excess of the unreacted citronellol and the citronellol obtained after hydrolysis of the acetate can be determined by chiral GC analysis.

Conclusion

The enzymatic cascade reactions involving this compound presented here highlight the potential of biocatalysis in modern organic synthesis and drug development. These methods offer significant advantages in terms of selectivity, sustainability, and efficiency. The provided protocols serve as a starting point for researchers to develop and optimize their own biocatalytic processes for the synthesis of this compound and its derivatives. Further research into novel enzymes and the optimization of reaction conditions will continue to expand the utility of these powerful synthetic tools.

References

Troubleshooting & Optimization

Improving yield and purity in microbial L-Citronellol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve yield and purity in the microbial production of L-Citronellol.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial hosts used for this compound production?

A1: The most commonly engineered microbial hosts for producing terpenoids, including this compound, are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.[1][2] S. cerevisiae is often favored due to its robust nature, tolerance to industrial conditions, and its native mevalonate (B85504) (MVA) pathway, which produces the necessary precursors for terpenoid synthesis.[2][3]

Q2: What is the core biosynthetic pathway for this compound in engineered microbes?

A2: this compound is typically produced from geraniol (B1671447), which itself is synthesized from the central precursor geranyl pyrophosphate (GPP).[4][5] GPP is formed by the condensation of two five-carbon isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[6] These precursors are generated via the mevalonate (MVA) pathway in yeast or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in bacteria.[1][7] The final step is the reduction of geraniol to this compound, a reaction that requires an NADPH-dependent reductase.[5][8]

Q3: What are the main factors limiting this compound yield and purity?

A3: The primary bottlenecks in microbial this compound production include:

  • Inadequate Precursor Supply: Insufficient levels of the key precursor, Geranyl Pyrophosphate (GPP).[8][9]

  • Cofactor Imbalance: Limited availability of the essential cofactor NADPH, which is required for the reductive conversion of geraniol to citronellol (B86348).[8][9]

  • Product Toxicity: this compound and its precursor, geraniol, can be toxic to microbial cells, inhibiting growth and productivity.[8][10]

  • Competing Metabolic Pathways: Diversion of precursors like GPP and FPP to other native pathways, such as ergosterol (B1671047) biosynthesis in yeast.[11]

  • Byproduct Formation: Formation of related terpenoids or degradation of intermediates can reduce the purity of the final product.[4]

Troubleshooting Guides

Issue 1: Low this compound Titer

Q: My engineered strain produces very low levels of this compound. What are the common causes and how can I address them?

A: Low titer is a frequent issue stemming from several bottlenecks in the metabolic pathway. Here are the primary areas to investigate:

1. Insufficient Precursor (GPP) Supply:

  • Problem: The native FPP synthase (encoded by ERG20 in yeast) has a higher affinity for GPP to produce FPP, limiting the GPP pool available for monoterpene synthesis.[4][12]

  • Solution 1: Mutate FPP Synthase: Replace the wild-type ERG20 with a mutant version, such as Erg20F96W. This mutation reduces its ability to convert GPP to FPP, thereby increasing the GPP pool for this compound synthesis.[4][13]

  • Solution 2: Overexpress MVA Pathway Genes: Increase the overall flux towards isoprenoid precursors by overexpressing key genes in the MVA pathway, such as ERG10, ERG13, ERG12, and ERG19.[8][9]

2. Limited NADPH Availability:

  • Problem: The conversion of geraniol to this compound is a reduction reaction that consumes NADPH. The MVA pathway also requires NADPH. An insufficient supply can severely limit the final product titer.[8][14]

  • Solution 1: Overexpress Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Genes: Bolstering the PPP is an effective strategy to regenerate NADPH. Overexpressing genes like TAL1 and TKL1 has been shown to increase this compound yield by promoting NADPH supply.[8][9]

  • Solution 2: Express NADH Kinases: Introduce or overexpress NADH kinases (e.g., POS5) that directly phosphorylate NADH to generate NADPH, thereby improving the intracellular redox balance.[8][11]

3. Inefficient Geraniol-to-Citronellol Conversion:

  • Problem: The chosen reductase enzyme may have low activity or specificity for converting geraniol to this compound.

  • Solution: Screen different reductases for higher performance. The iridoid synthase from Catharanthus roseus (CrIS) and Old Yellow Enzyme 2 (OYE2) from S. cerevisiae have been successfully used to catalyze this reduction.[4][5]

Issue 2: Poor Cell Growth and Strain Instability

Q: My engineered strain grows poorly or loses productivity after several generations. What could be the cause?

A: Poor growth is often linked to the metabolic burden placed on the cell or the toxicity of the product.

1. Product/Precursor Toxicity:

  • Problem: Monoterpenes like geraniol and this compound are known to be cytotoxic, disrupting cell membranes and inhibiting proliferation.[8][10] Geraniol concentrations as low as 200 mg/L can completely inhibit yeast growth.[8]

  • Solution 1: Implement Two-Phase Fermentation: Use an organic solvent overlay (e.g., dodecane) during fermentation. This creates a second phase that extracts this compound from the aqueous culture medium in situ, reducing its concentration to sub-toxic levels and simplifying downstream purification.[6]

  • Solution 2: Engineer Transporter Proteins: Overexpress endogenous transporter proteins, such as PDR1 in yeast, to actively export this compound out of the cell, thereby reducing intracellular toxicity and increasing titer.[8][9]

  • Solution 3: Compartmentalization: Localize parts of the biosynthetic pathway within specific organelles, like the peroxisome or mitochondria. This can sequester toxic intermediates and improve pathway efficiency.[7][9][15]

2. Metabolic Burden:

  • Problem: High-level expression of multiple heterologous genes can place a significant metabolic load on the host, diverting resources from essential cellular processes and leading to poor growth.

  • Solution: Optimize gene expression levels using promoters of varying strengths. Instead of using strong constitutive promoters for all pathway genes, use a combination of strong, medium, and weak promoters to balance pathway flux and reduce metabolic strain.

Issue 3: Low Product Purity (High Levels of Byproducts)

Q: The final extract from my fermentation contains significant amounts of geraniol and other related compounds. How can I improve the purity of this compound?

A: Low purity is typically caused by inefficient enzymatic conversion or the activity of competing enzymes.

1. Incomplete Reduction of Geraniol:

  • Problem: This indicates that the reductase activity is a rate-limiting step.

  • Solution: In addition to screening for better reductases (as mentioned in Issue 1), increase the expression level of the chosen reductase and ensure an ample supply of NADPH.

2. Formation of Undesired Esters:

  • Problem: In yeast, alcohol acetyltransferases, such as the one encoded by the ATF1 gene, can convert geraniol and citronellol into their acetate (B1210297) ester forms, reducing the yield of the desired product.[4]

  • Solution: Delete genes responsible for byproduct formation. Deleting the ATF1 gene has been shown to significantly increase the final this compound titer and purity.[4][13]

3. Substrate Channeling and Pathway Organization:

  • Problem: Intermediates in the pathway can diffuse away and be consumed by competing enzymes before reaching the next enzyme in the sequence.

  • Solution: Employ synthetic protein scaffolds or create fusion proteins to colocalize sequential enzymes in the pathway. This spatial organization promotes substrate channeling, increasing local concentrations of intermediates and minimizing their loss to competing pathways, which can elevate the final titer and purity.[4][13]

Quantitative Data Summary

The following tables summarize the impact of various metabolic engineering strategies on this compound production, primarily in Saccharomyces cerevisiae.

Table 1: Effect of Genetic Modifications on this compound Titer

Modification StrategyHost StrainGenetic ChangeResulting TiterFold IncreaseReference
Precursor Supply S. cerevisiaeReplace wild-type ERG20 with mutant Erg20F96W406.01 mg/L~1.4x[4]
S. cerevisiaeIntegrate additional copies of MVA pathway genes (ERG10, ERG13, ERG12, ERG19)-~1.5x[8][9]
Cofactor Engineering S. cerevisiaeOverexpress PPP genes (TAL1, TKL1) to increase NADPH supply-~1.16x[8][9]
Pathway Optimization S. cerevisiaeUse of protein scaffolds and deletion of ATF1972.02 mg/L~2.4x[4]
Transporter Engineering S. cerevisiaeOverexpression of transporter protein PDR13.38 g/L-[8][9]
Combined Strategy S. cerevisiaeMulti-level "push-pull-restrain" strategy8.30 g/L (Fed-batch)-[4]
Combined Strategy S. cerevisiaeSystematic engineering of MVA pathway, NADPH supply, and transporters10.556 g/L (Fed-batch)-[8]

Key Experimental Protocols

Protocol 1: Construction of an this compound Producing S. cerevisiae Strain

This protocol provides a generalized workflow for engineering yeast based on successful strategies.

  • Base Strain Selection: Start with a suitable S. cerevisiae chassis strain (e.g., CEN.PK).

  • Geraniol Production Module Integration:

    • Synthesize and codon-optimize the gene for a geraniol synthase (GES).

    • Clone the GES gene into a yeast integration vector under the control of a strong constitutive promoter (e.g., PTEF1).

    • Integrate the expression cassette into a neutral locus in the yeast genome.

  • Enhancing GPP Supply:

    • Use CRISPR/Cas9-mediated gene editing to replace the endogenous ERG20 promoter and coding sequence with the Erg20F96W mutant version. This simultaneously knocks out the wild-type and expresses the desired mutant.

  • Citronellol Conversion Module Integration:

    • Synthesize and codon-optimize a gene for a geraniol reductase, such as CrIS from C. roseus.

    • Clone the CrIS gene into an integration vector under the control of a strong promoter (e.g., PPGK1).

    • Integrate this cassette into another neutral genomic locus.

  • Boosting NADPH Supply:

    • Integrate additional copies of the pentose phosphate pathway genes TAL1 and TKL1 into the genome, each with a strong promoter.

  • Strain Verification:

    • Confirm all integrations and edits via colony PCR and Sanger sequencing.

    • Cultivate the engineered strain in a small-scale shake flask culture and analyze the supernatant and cell extract for this compound and geraniol production using GC-MS.

Protocol 2: Fed-Batch Fermentation for High-Titer this compound Production

This protocol outlines a typical fed-batch fermentation process to achieve high cell density and product titers.

  • Inoculum Preparation:

    • Grow the final engineered yeast strain in 5 mL of YPD medium for 24 hours at 30°C.

    • Transfer this culture to 100 mL of YPD in a 500 mL shake flask and grow for another 24 hours.

  • Bioreactor Setup:

    • Prepare a 5 L bioreactor containing 3 L of defined fermentation medium.

    • Autoclave the bioreactor and medium.

    • Set initial parameters: pH 5.0 (controlled with NH4OH), temperature 30°C, dissolved oxygen (DO) > 30% (controlled by agitation and aeration).

  • Batch Phase:

    • Inoculate the bioreactor with the 100 mL seed culture.

    • Allow the culture to grow in batch mode until the initial carbon source (e.g., 20 g/L glucose) is nearly depleted, indicated by a sharp increase in DO.

  • Fed-Batch Phase:

    • Initiate a feeding strategy with a concentrated glucose solution (e.g., 500 g/L) to maintain a low glucose concentration in the reactor, preventing overflow metabolism.

    • Simultaneously, add an organic overlay of dodecane (B42187) (e.g., 10% v/v) to the bioreactor to sequester the this compound.

  • Sampling and Analysis:

    • Take samples from both the aqueous and organic phases periodically.

    • Measure cell density (OD600) from the aqueous phase.

    • Extract and quantify this compound and related monoterpenes from the organic phase using GC-MS.

  • Harvest:

    • Continue the fed-batch process for 96-120 hours or until productivity declines.

    • Separate the organic phase for downstream product purification.

Visualizations

Caption: this compound biosynthetic pathway in engineered S. cerevisiae.

Metabolic_Engineering_Workflow cluster_Push Push Strategy: Increase Precursor Supply cluster_Pull Pull Strategy: Enhance Product Synthesis cluster_Restrain Restrain Strategy: Block Competing Pathways Start Start: Low-Yield Strain Push1 Overexpress MVA Pathway Genes (ERG10, ERG13, tHMG1, etc.) Start->Push1 Push2 Mutate FPP Synthase (Erg20 -> Erg20-F96W) Push1->Push2 Pull1 Screen for Efficient Reductase (e.g., CrIS) Push2->Pull1 Pull2 Optimize Gene Expression Pull1->Pull2 Pull3 Substrate Channeling (Protein Scaffolds / Fusion) Pull2->Pull3 Restrain1 Delete Byproduct Genes (e.g., ATF1) Pull3->Restrain1 Restrain2 Address Product Toxicity (Transporters, Two-Phase Fermentation) Restrain1->Restrain2 End Result: High-Yield Strain Restrain2->End

Caption: Workflow for engineering high-yield this compound production.

References

Overcoming product inhibition in the enzymatic synthesis of L-Citronellol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enzymatic Synthesis of L-Citronellol

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic synthesis of this compound, with a specific focus on overcoming product inhibition.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is significantly lower than expected. What are the common causes?

A1: Low yield in the enzymatic synthesis of this compound is often attributed to product inhibition. The final product, citronellal (B1669106) or citronellol, can inhibit the activity of the enzymes in the cascade, such as alcohol oxidases.[1][2] Other factors can include suboptimal reaction conditions (pH, temperature), insufficient cofactor regeneration, enzyme instability, or limitations in substrate availability, especially for hydrophobic substrates like geraniol (B1671447).[3]

Q2: What is product inhibition in this context and how does it work?

A2: Product inhibition occurs when the product of an enzymatic reaction binds to the enzyme and reduces its catalytic activity. In the synthesis of this compound from geraniol, the intermediate geranial and the final product this compound can inhibit the initial alcohol oxidase enzyme.[1][2] This slows down or even stops the conversion of the substrate, leading to low yields and productivity. For example, the accumulation of citronellal has been reported to inhibit copper radical oxidases (CROs) used in the initial oxidation step.[1][2]

Q3: What are the primary strategies to overcome product inhibition?

A3: The most effective strategies focus on removing the inhibitory product from the reaction medium as it is formed. This is known as in situ product removal (ISPR).[4][5] Key methods include:

  • Biphasic Systems: Using a water-immiscible organic solvent to act as a reservoir for the hydrophobic substrate and a sink for the product.[1][6]

  • Adsorption: Employing solid adsorbents like hydrophobic resins (e.g., Amberlite XAD) to capture the product.[7][8]

  • Enzyme Immobilization: Attaching the enzyme to a solid support, which can improve stability and create a microenvironment that may reduce the local concentration of the inhibitory product.[1]

  • Enzyme Engineering: Modifying the enzyme's structure through techniques like site-directed mutagenesis to reduce its sensitivity to the product.[9][10]

Q4: How does a biphasic (two-phase) system work to mitigate inhibition?

A4: A biphasic system consists of an aqueous phase containing the enzyme and a water-immiscible organic phase. The hydrophobic substrate (e.g., geraniol) is primarily stored in the organic phase and partitions into the aqueous phase for conversion. The product (this compound), which is also hydrophobic, then preferentially moves into the organic phase.[1] This removes the product from the immediate vicinity of the enzyme, preventing inhibition and driving the reaction forward.[1][6] The organic solvent essentially acts as a "product sink."[1]

Q5: Which organic solvents are suitable for a biphasic system?

A5: The ideal solvent should be biocompatible (not denaturing the enzyme), have high partition coefficients for the substrate and product, be water-immiscible, and be easy to separate downstream. Heptane is a commonly used and effective solvent for this purpose.[1][6] In studies involving a short-chain alcohol dehydrogenase (AaSDR1) and an ene reductase (OYE2), a biphasic system with n-heptane was shown to facilitate substrate solubilization and minimize side reactions.[6]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Solutions
Low Conversion of Geraniol Product Inhibition of Alcohol Oxidase 1. Implement a Biphasic System: Introduce a biocompatible organic solvent (e.g., 20% v/v n-heptane) to serve as a product sink.[1][6]2. Use In Situ Adsorption: Add an adsorbent resin like Amberlite XAD-7 to the reaction to sequester the citronellal/citronellol product as it forms.[7]3. Sequential Reaction: Instead of a concurrent one-pot reaction, perform the steps sequentially. First, run the geraniol oxidation step for a short period (e.g., 15 minutes) before adding the components for the subsequent reduction step.[11]
Enzyme Inactivity or Instability Denaturation by Organic Solvent or Temperature 1. Screen Solvents: Test different organic solvents for enzyme compatibility.[6]2. Immobilize the Enzyme: Covalently immobilize the enzyme on a solid support to enhance its stability in the presence of organic solvents and at different temperatures.[1]3. Optimize Temperature: Determine the optimal temperature that balances enzyme activity and stability. For some cascades, 40°C has been found to be a good compromise.[6]
Poor Enantioselectivity (Low %ee) Isomerization of Citral Intermediate 1. Control Temperature: Higher temperatures can increase the rate of isomerization of geranial (E-isomer) to neral (B7780846) (Z-isomer), affecting the stereospecificity of the ene reductase. Maintain optimal temperature (e.g., 40°C).[6]2. Choose the Right Enzyme: Select an ene reductase (OYE) that has high selectivity for the desired enantiomer. For example, OYE2 is often used for (R)-citronellal, while GluER can produce (S)-citronellal.[2][11]
Reaction Stalls Prematurely Cofactor Limitation or Degradation 1. Ensure Cofactor Regeneration: Use an efficient cofactor regeneration system, such as glucose dehydrogenase (GDH) with glucose, to continuously supply NADPH.[6][12]2. Optimize Cofactor Concentration: Ensure the initial concentration of the cofactor (e.g., NADP+) is not limiting.

Quantitative Data Summary

Table 1: Comparison of Reaction Strategies to Overcome Inhibition

Strategy Enzyme System Substrate Product Conversion (%) Enantiomeric Excess (% ee) Reference
Concurrent One-Pot CgrAlcOx + OYE2 10 mM Geraniol (R)-Citronellal ~60% ~97% [11]
Sequential One-Pot CgrAlcOx + OYE2 10 mM Geraniol (R)-Citronellal 95.1% 95.9% [2][11]
Biphasic System (Heptane) Immobilized CgrAlcOx + OYE2 20 mM Geraniol (R)-Citronellal 86% (after 18h) Not Specified [1]

| Biphasic System (Heptane) | AaSDR1 + OYE2_Y83V | 10 mM Geraniol | (R)-Citronellal | >90% | >99% |[6] |

Visualizations and Workflows

G start Start: Low this compound Yield check_inhibition Is Product Inhibition Suspected? start->check_inhibition implement_ispr Implement In Situ Product Removal (ISPR) check_inhibition->implement_ispr Yes optimize_conditions Optimize Reaction Conditions (pH, Temp, Cofactor) check_inhibition->optimize_conditions No ispr_choice Choose ISPR Method implement_ispr->ispr_choice biphasic Use Biphasic System (e.g., Heptane) ispr_choice->biphasic Liquid-Liquid adsorption Use Adsorbent Resin (e.g., XAD-7) ispr_choice->adsorption Solid-Liquid check_enzyme Is Enzyme Stability an Issue? biphasic->check_enzyme end_review Review Literature for Alternative Enzymes biphasic->end_review adsorption->check_enzyme adsorption->end_review optimize_conditions->check_enzyme immobilize Immobilize Enzyme check_enzyme->immobilize Yes end_ok Problem Solved: High Yield Achieved check_enzyme->end_ok No, Yield is High immobilize->end_ok immobilize->end_review

Caption: Troubleshooting workflow for low this compound yield.

G Mechanism of a Biphasic System for ISPR cluster_0 Organic Phase (e.g., Heptane) cluster_1 Aqueous Phase Substrate_Org Geraniol (Substrate) Substrate_Aq Geraniol Substrate_Org->Substrate_Aq Partitioning Product_Org This compound (Product Sink) Enzyme Enzyme (e.g., Oxidase/Reductase) Product_Aq This compound Enzyme->Product_Aq Substrate_Aq->Enzyme Conversion Product_Aq->Product_Org Extraction into Organic Phase Product_Aq->Enzyme Inhibition (Mitigated)

Caption: Biphasic system for in situ product removal (ISPR).

G Enzymatic Cascade and Product Inhibition Point Geraniol Geraniol Enzyme1 Alcohol Oxidase (e.g., CgrAlcOx) Geraniol->Enzyme1 Geranial Geranial (Intermediate) Enzyme2 Ene Reductase (e.g., OYE2) Geranial->Enzyme2 Citronellol This compound (Product) Citronellol->Enzyme1 Product Inhibition Enzyme1->Geranial Enzyme2->Citronellol

Caption: Product inhibition in the this compound synthesis pathway.

Experimental Protocols

Protocol 1: Biphasic Enzymatic Synthesis of (R)-Citronellal

This protocol is adapted from methodologies employing a two-step cascade in a biphasic system to overcome product inhibition and side reactions.[6]

Materials & Reagents:

  • Short-chain alcohol dehydrogenase (e.g., AaSDR1)

  • Ene reductase (e.g., OYE2)

  • Glucose dehydrogenase (e.g., BsGDH) for cofactor regeneration

  • Geraniol (Substrate)

  • NADP+ (Cofactor)

  • D-Glucose

  • Potassium phosphate (B84403) (KPi) buffer (50 mM, pH 8.0)

  • n-Heptane (organic solvent)

  • DMSO (for substrate stock)

  • Reaction vials (e.g., 2 mL glass vials)

  • Thermomixer or shaking incubator

Step-by-Step Procedure:

Step 1: Geraniol Oxidation (First Enzymatic Step)

  • Prepare a reaction mixture in a 2 mL vial containing:

    • 50 mM KPi buffer (pH 8.0)

    • 1 mM NADP+

    • 25 µM AaSDR1

    • 10 mM geraniol (added from a concentrated stock in DMSO to keep final DMSO vol ≤1%)

  • Add 200 µL of n-heptane to the aqueous mixture (final aqueous volume of 1 mL).

  • Incubate the vial at 40°C with vigorous shaking (e.g., 900 rpm) for 1 hour. The intermediate, geranial, will be formed and preferentially partition into the n-heptane layer.

  • After incubation, carefully separate the n-heptane layer containing the geranial. This can be done by centrifugation to achieve a clean phase separation, followed by pipetting.

Step 2: Geranial Reduction (Second Enzymatic Step)

  • Prepare a second reaction mixture in a new vial containing:

    • 50 mM KPi buffer (pH 8.0)

    • 1 mM NADP+

    • 50 mM D-Glucose

    • 10 U/mL BsGDH

    • 10 µM OYE2

  • Add the 200 µL of n-heptane/geranial mixture from Step 1 to this aqueous solution (final aqueous volume of 800 µL).

  • Incubate this second reaction at 40°C with vigorous shaking (900 rpm).

  • Monitor the reaction progress by taking samples from the organic phase at time intervals (e.g., 1, 2, 4, 6 hours) and analyzing them by GC-FID or GC-MS to determine conversion and enantiomeric excess.

Protocol 2: In Situ Product Removal (ISPR) Using Adsorbent Resin

This is a general protocol for using a hydrophobic resin to remove an inhibitory product during a whole-cell biotransformation.

Materials & Reagents:

  • Whole-cell biocatalyst (e.g., E. coli expressing the necessary enzymes)

  • Fermentation/reaction medium

  • Substrate (e.g., Geraniol)

  • Hydrophobic adsorbent resin (e.g., Amberlite XAD-2 or XAD-7)

  • Sterile flask or bioreactor

  • Shaking incubator or bioreactor controls

Step-by-Step Procedure:

  • Resin Preparation: Pre-treat the adsorbent resin according to the manufacturer's instructions. This typically involves washing with methanol (B129727) and then extensively with sterile water to remove preservatives and fine particles. Sterilize the prepared resin by autoclaving.

  • Reaction Setup: In a sterile flask or bioreactor, set up the biotransformation reaction with the whole cells, medium, and substrate at the desired concentrations.

  • Add Resin: Add the pre-treated, sterile adsorbent resin to the reaction vessel. A typical loading is 5-10% of the reaction volume (e.g., 50 g/L), but this should be optimized.[7]

  • Incubation: Run the biotransformation under optimal conditions (temperature, pH, agitation). The resin will circulate in the medium, adsorbing the this compound product as it is produced by the cells.

  • Monitoring: Periodically take samples from the aqueous phase to monitor substrate consumption and residual (un-adsorbed) product concentration.

  • Product Recovery: After the reaction is complete, separate the resin beads from the reaction broth by simple decantation or filtration.

  • Elution: Wash the resin beads with a suitable organic solvent (e.g., methanol or ethanol) to elute the adsorbed this compound.

  • Analysis: Analyze the eluate to determine the total product yield. The solvent can then be removed by evaporation to obtain the purified product.

References

Optimization of fermentation parameters for enhanced L-Citronellol yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of fermentation parameters for enhanced L-Citronellol yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound yield is very low. What are the primary bottlenecks I should investigate?

A: Low this compound yield is a common issue that can stem from several factors at the molecular and process level. The most critical bottlenecks to investigate are:

  • Inadequate Precursor Supply: The biosynthesis of this compound depends on a sufficient supply of the precursor, Geranyl Pyrophosphate (GPP).[1][2][3] An insufficient GPP pool is a major limiting factor.

  • Cofactor Imbalance: The conversion of geraniol (B1671447) to this compound requires NADPH. An inadequate supply of this cofactor can significantly hinder the reaction rate.[1][2]

  • Product Cytotoxicity: Monoterpenes like this compound can be toxic to microbial cells, which can inhibit cell growth and productivity.[1][2]

  • Sub-optimal Fermentation Conditions: Parameters such as pH, temperature, aeration, and agitation speed are crucial for optimal enzyme activity and cell health.[4][5]

  • Byproduct Formation: The metabolic pathway may divert precursors to other compounds, or your target product could be converted into undesired byproducts. For example, geraniol is a major potential byproduct.[6]

Q2: How can I increase the supply of the GPP precursor?

A: Enhancing the GPP supply is a key strategy for improving this compound titers. Consider the following genetic engineering approaches:

  • Overexpress the Mevalonate (MVA) Pathway: Upregulating the entire MVA pathway is a common and effective strategy. Overexpressing key genes such as ERG10, ERG13, ERG12, and ERG19 can significantly increase the carbon flux towards GPP.[1][2][3]

  • Use a Mutant Farnesyl Diphosphate Synthase (Erg20): The native Erg20 enzyme in Saccharomyces cerevisiae primarily produces FPP. Using a mutant version, such as Erg20F96W, shifts its specificity towards GPP synthesis, making more of the direct precursor available for monoterpene production.[7][8] This modification has been shown to increase citronellol (B86348) titer from 285.89 mg/L to 406.01 mg/L.[7]

  • Compartmentalize the Pathway: Localizing biosynthetic enzymes to a specific organelle, like the peroxisome, can concentrate precursors and enzymes, thereby improving pathway efficiency.[1][2][9]

Q3: My strain appears to be suffering from toxicity. How can I mitigate the cytotoxic effects of this compound?

A: this compound toxicity is a significant challenge. Here are some strategies to address it:

  • Transporter Engineering: Overexpressing endogenous transporter proteins can help efflux the product out of the cell, reducing intracellular concentration and its toxic effects. The integration of the PDR1 gene in S. cerevisiae, for example, increased citronellol production to 3.38 g/L in tube cultures.[1][2][3]

  • Two-Phase Fermentation: Introduce an organic solvent overlay (e.g., isopropyl myristate) into the culture medium.[10] This organic phase can capture the this compound as it's produced, sequestering it away from the cells and preventing the buildup of toxic concentrations in the aqueous phase.[10]

Q4: What are the optimal fermentation parameters for this compound production in S. cerevisiae?

A: Optimal conditions can be strain-dependent, but general guidelines from successful studies suggest the following starting points:

  • Temperature: Cultivate at 30°C.[1][6]

  • pH: Maintain the pH around 5.0 to 6.5. A study on yeast consortiums found optimal pH for growth and ethanol (B145695) production to be around 4.9.[4] Another study on a different fungus saw maximum yield at pH 6.5.[5]

  • Agitation: Agitation strongly affects the reaction rate. In one study using a continuous-closed-gas-loop bioreactor, the highest concentration was achieved at 500 rpm.

  • Aeration: While specific values vary, adequate aeration is necessary for cell growth and the regeneration of cofactors.

Q5: I am observing the production of geraniol instead of this compound. What is causing this and how can I fix it?

A: Geraniol is the direct precursor to this compound, so its accumulation indicates inefficient conversion. This is typically due to issues with the reductase enzyme responsible for this final step.

  • Enzyme Selection: Ensure you are using a highly efficient reductase. The iridoid synthase from Catharanthus roseus (CrIS) has been shown to perform well.[7] In other contexts, the 'Old Yellow Enzyme' (OYE2) from yeast has also been identified as the key enzyme for reducing geraniol to citronellol.[11]

  • Cofactor Availability (NADPH): The reduction of geraniol is an NADPH-dependent reaction. To boost NADPH supply, you can overexpress genes in the pentose (B10789219) phosphate (B84403) pathway, such as TAL1 and TKL1.[1][2][3] This strategy has been shown to increase citronellol yield by 16%.[1]

Data Summary Tables

Table 1: Impact of Genetic Modifications on this compound Titer in S. cerevisiae

Genetic Modification StrategyKey Genes/Components InvolvedResulting this compound Titer/Yield IncreaseReference
MVA Pathway EngineeringERG10, ERG13, ERG12, ERG191.5-fold increase in production[1][3]
GPP Synthase MutationMutant Erg20F96WTiter increased from 285.89 mg/L to 406.01 mg/L[7][8]
Cofactor (NADPH) EnhancementOverexpression of TAL1, TKL116% increase in yield[1][2][3]
Substrate ChannelingProtein Scaffolds + Deletion of ATF1Titer elevated to 972.02 mg/L[7][8]
Product Efflux EngineeringIntegration of PDR1 transporterProduction increased to 3.38 g/L (in tubes)[1][2][3]
Fed-Batch Fermentation (Engineered Strain 1)Complemented auxotrophic markers8.30 g/L[7][9]
Fed-Batch Fermentation (Engineered Strain 2)Systematically engineered strain10.556 g/L (in 100 L bioreactor)[1][2]

Table 2: Key Fermentation Parameters and Their Optimized Values

ParameterOptimized Value/RangeOrganism/SystemReference
Temperature28 - 30 °CS. cerevisiae, Aspergillus chevalieri[1][5]
pH4.9 - 6.6S. cerevisiae, Aspergillus chevalieri[4][5]
Agitation Rate180 - 500 rpmAspergillus chevalieri, S. cerevisiae[5]
Ethanol ConcentrationMaintained < 10 g/LS. cerevisiae[1]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for this compound Production

This protocol provides a general framework for fed-batch fermentation using an engineered S. cerevisiae strain with an inducible promoter system (e.g., GAL-inducible).

  • Seed Culture Preparation: a. Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate liquid medium. b. Incubate at 30°C for 12-16 hours with shaking. c. Use this primary culture to inoculate a secondary seed culture to an initial OD600 of 0.2 and grow for another 12-16 hours.[1]

  • Bioreactor Inoculation and Growth Phase: a. Prepare the bioreactor (e.g., 5 L or 100 L scale) with fermentation medium containing an initial glucose concentration of 20 g/L.[1] b. Inoculate the bioreactor with the secondary seed culture. c. Run the growth phase by maintaining temperature, pH, and dissolved oxygen at optimal levels for biomass accumulation. Feed a glucose solution to sustain growth.

  • Production Phase: a. Once sufficient biomass has been achieved, induce the expression of the this compound synthesis pathway. If using a GAL-inducible promoter, this involves switching to a galactose-based feed.[1] b. Carefully manage the feed rate to avoid the accumulation of ethanol, keeping its concentration below 10 g/L.[1] c. Continue the fermentation for the desired period (e.g., 120 hours).[1]

  • Sampling: a. Aseptically collect samples from the bioreactor at regular intervals to monitor cell density (OD600), substrate consumption, and this compound concentration.

Protocol 2: Extraction and Quantification of this compound

This protocol describes a method for extracting this compound from the fermentation broth for analysis.

  • Sample Preparation: a. Collect 1 mL of fermentation broth into a microcentrifuge tube.[1] b. If a two-phase fermentation was used, collect 1 mL from the organic layer (e.g., n-dodecane or isopropyl myristate).

  • Phase Separation: a. Centrifuge the tube at 12,000 rpm for 5 minutes. This will separate the cells and aqueous phase from the organic layer containing the this compound.[1]

  • Extraction and Dilution: a. Carefully pipette the top organic phase into a clean vial. b. Dilute the organic sample with a suitable solvent, such as n-hexane. A dilution factor of 20x or more may be necessary depending on the product concentration.[1]

  • Analysis: a. Filter the diluted sample through a 0.22 μm syringe filter to remove any particulates.[1] b. Analyze the sample using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) to quantify the this compound concentration. Chiral GC can be used to determine the enantiomeric excess.[10]

Visualizations

L_Citronellol_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_Terpene Monoterpene Synthesis ACoA Acetyl-CoA AcACoA Acetoacetyl-CoA ACoA->AcACoA ERG10 HMGCoA HMG-CoA AcACoA->HMGCoA ERG13 Mev Mevalonate HMGCoA->Mev tHMG1 MVAP Mevalonate-P Mev->MVAP ERG12 MVAPP Mevalonate-PP MVAP->MVAPP ERG8 IPP IPP MVAPP->IPP ERG19 DMAPP DMAPP IPP->DMAPP IDI1 GPP Geranyl-PP (GPP) IPP->GPP ERG20 (F96W) DMAPP->GPP Geraniol Geraniol GPP->Geraniol tCrGES Citronellol This compound Geraniol->Citronellol CrIS / OYE2 NADPH NADPH NADP NADP+ NADPH->NADP Fermentation_Workflow Start Start: Strain Selection & Genetic Engineering Media Media Optimization (Carbon/Nitrogen Sources) Start->Media ShakeFlask Shake Flask Experiments (Initial Parameter Screening) Media->ShakeFlask Params Key Parameters: pH, Temperature, Aeration ShakeFlask->Params Bioreactor Scale-Up to Bioreactor (Fed-Batch Fermentation) ShakeFlask->Bioreactor Control Process Control & Feeding Strategy Bioreactor->Control Extraction Product Extraction (e.g., Solvent Extraction) Bioreactor->Extraction Analysis Analysis & Quantification (GC-MS, Chiral GC) Extraction->Analysis Troubleshoot Troubleshooting: Low Yield? Toxicity? Analysis->Troubleshoot End End: Optimized Process Troubleshoot->Start Re-engineer Strain Troubleshoot->Media Optimize Media Troubleshoot->Bioreactor Adjust Process Troubleshoot->End Achieved Target

References

Strategies to prevent the oxidation of L-Citronellol during laboratory storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Citronellol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its oxidation.

Troubleshooting Guides & FAQs

This section addresses common issues and questions regarding the stability of this compound during laboratory storage.

Question 1: I've noticed a change in the odor of my stored this compound. What could be the cause?

A change in the characteristic fresh, rosy odor of this compound is a primary indicator of degradation, specifically oxidation. When exposed to air, this compound can undergo autoxidation, a process that forms various oxidation products, including hydroperoxides.[1][2] These products can alter the scent profile of the compound.

Question 2: What are the primary factors that accelerate the oxidation of this compound?

The main factors that promote the oxidation of this compound are:

  • Exposure to Oxygen (Air): Autoxidation is a reaction with atmospheric oxygen.[2]

  • Exposure to Light: Light, particularly UV light, can provide the energy to initiate and accelerate oxidation reactions.[3]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[4]

  • Presence of Metal Ions: Certain metal ions can act as catalysts, speeding up the oxidation process.

Question 3: What are the recommended storage conditions to prevent this compound oxidation?

To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool place, with refrigeration (2-8°C) being ideal.[5] Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert gas atmosphere, such as nitrogen or argon, to displace oxygen.[6][7] This is often referred to as inert gas blanketing.

  • Light: Protect from light by storing in an amber or opaque container.[6]

  • Container: Use a tightly sealed, non-reactive container, such as amber glass vials with a secure cap.[3][6]

Question 4: Can I use antioxidants to prevent the oxidation of this compound?

Yes, adding antioxidants is a highly effective strategy to inhibit the oxidation of this compound. Common and effective antioxidants for organic compounds like terpenes include:

  • Butylated Hydroxytoluene (BHT)

  • Alpha-tocopherol (Vitamin E)

These antioxidants work by scavenging free radicals, which are key intermediates in the autoxidation chain reaction.

Question 5: How can I monitor the degradation of my this compound sample?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective analytical technique to monitor the degradation of this compound.[1] This method allows for the separation and identification of the parent compound and its various oxidation products. A decrease in the peak area of this compound and the appearance of new peaks corresponding to oxidation products are indicative of degradation.

Quantitative Data Summary

While specific kinetic data for this compound oxidation under various conditions is not extensively published in a comparative format, the following table summarizes the key factors influencing its stability and the expected outcomes based on general knowledge of terpene alcohol chemistry.

Storage ConditionKey ParameterExpected Impact on this compound Stability
Temperature Ambient (20-25°C) vs. Refrigerated (2-8°C) vs. Frozen (-20°C)Stability significantly increases at lower temperatures. Refrigeration is recommended for short to medium-term storage, while freezing is suitable for long-term storage.[5]
Atmosphere Air vs. Inert Gas (Nitrogen/Argon)Storage under an inert gas blanket drastically reduces the rate of oxidation by eliminating atmospheric oxygen.[7][8]
Light Exposure Light vs. DarkStorage in the dark prevents photodegradation and light-catalyzed oxidation.[6]
Antioxidants Without Antioxidant vs. With Antioxidant (e.g., BHT, α-tocopherol)The presence of an antioxidant will significantly extend the shelf-life by inhibiting the autoxidation process.

Experimental Protocols

Protocol 1: Long-Term Storage of this compound under an Inert Atmosphere

Objective: To prepare this compound for long-term storage by minimizing exposure to oxygen.

Materials:

  • This compound

  • High-purity nitrogen or argon gas with a regulator and tubing

  • Amber glass vial(s) with PTFE-lined screw caps

  • Pipette or syringe for transfer

Procedure:

  • Select an appropriately sized amber glass vial to minimize headspace.

  • Carefully transfer the desired amount of this compound into the vial in a well-ventilated area or fume hood.

  • Insert a tube connected to the inert gas supply into the vial, with the tip just above the liquid surface.

  • Gently flush the headspace of the vial with the inert gas for 1-2 minutes to displace any air. The flow rate should be low to avoid splashing the liquid.

  • While maintaining the inert gas flow, slowly withdraw the tubing and immediately seal the vial tightly with the screw cap.

  • Label the vial with the compound name, date, and storage conditions.

  • Store the vial in a cool, dark place, such as a refrigerator (2-8°C).

Protocol 2: Preparation of this compound with an Antioxidant for Enhanced Stability

Objective: To add an antioxidant to this compound to inhibit oxidation during storage.

Materials:

  • This compound

  • Antioxidant of choice (e.g., Butylated Hydroxytoluene - BHT, or alpha-tocopherol)

  • Analytical balance

  • Small, clean, and dry weighing boat or paper

  • Glass stirring rod or magnetic stirrer and stir bar

  • Amber glass storage vial with a PTFE-lined screw cap

Procedure:

  • Determine the desired concentration of the antioxidant. A common starting concentration is 0.05% to 0.1% (w/w).

  • Accurately weigh the required amount of this compound into a clean beaker or flask.

  • On a separate weighing boat, accurately weigh the calculated amount of the antioxidant.

  • Carefully add the antioxidant to the this compound.

  • Gently stir the mixture with a clean glass rod or using a magnetic stirrer until the antioxidant is completely dissolved. Mild warming may be applied if necessary, but avoid excessive heat.

  • Once fully dissolved, transfer the stabilized this compound solution to an amber glass vial.

  • For optimal protection, it is recommended to also flush the headspace with an inert gas as described in Protocol 1 before sealing the vial.

  • Label the vial clearly, indicating the name of the compound, the added antioxidant and its concentration, the date, and the storage conditions.

  • Store the vial in a cool, dark place (refrigerated at 2-8°C).

Protocol 3: Monitoring this compound Degradation using GC-MS

Objective: To quantify the amount of this compound and identify its oxidation products over time.

Materials and Equipment:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., a nonpolar column like DB-5MS)[6]

  • Helium carrier gas

  • This compound sample for analysis

  • Solvent for dilution (e.g., hexane (B92381) or ethanol)

  • Autosampler vials

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/minute, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-400

Procedure:

  • Prepare a stock solution of the this compound sample at a known concentration in a suitable solvent.

  • Create a calibration curve using standard solutions of pure this compound at different concentrations.

  • Inject a known volume of the sample solution into the GC-MS system.

  • Acquire the chromatogram and mass spectra.

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

  • Analyze other peaks in the chromatogram to identify potential oxidation products by comparing their mass spectra with a library (e.g., NIST). Common fragments for citronellol (B86348) are m/z 41, 67, and 69.[9]

  • Repeat the analysis at regular intervals (e.g., monthly) to track the degradation of this compound over time under specific storage conditions.

Visualizations

L_Citronellol_Oxidation_Pathway This compound This compound Initiation Initiation This compound->Initiation Light, Heat, Metal Ions Oxygen (O2) Oxygen (O2) Allylic Radical Allylic Radical Initiation->Allylic Radical Peroxy Radical Peroxy Radical Allylic Radical->Peroxy Radical + O2 Hydroperoxides Hydroperoxides Peroxy Radical->Hydroperoxides + H-abstraction from another this compound Further Oxidation Products Further Oxidation Products Hydroperoxides->Further Oxidation Products Further Oxidation Products (Aldehydes, Ketones) Further Oxidation Products (Aldehydes, Ketones)

Caption: Autoxidation pathway of this compound leading to the formation of hydroperoxides.

Storage_Workflow cluster_storage Storage Options cluster_protection Protective Measures Refrigerate (2-8°C) Refrigerate (2-8°C) Apply Protection Apply Protection Refrigerate (2-8°C)->Apply Protection Freeze (-20°C) Freeze (-20°C) Freeze (-20°C)->Apply Protection Inert Gas Blanket Inert Gas Blanket Stable Storage Stable Storage Inert Gas Blanket->Stable Storage Add Antioxidant Add Antioxidant Add Antioxidant->Stable Storage Amber Vial Amber Vial Amber Vial->Stable Storage This compound This compound Choose Storage Choose Storage This compound->Choose Storage Choose Storage->Refrigerate (2-8°C) Short-term Choose Storage->Freeze (-20°C) Long-term Apply Protection->Inert Gas Blanket Apply Protection->Add Antioxidant Apply Protection->Amber Vial

Caption: Decision workflow for the optimal storage of this compound.

References

Troubleshooting peak resolution for L-Citronellol enantiomers in GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC analysis of L-Citronellol enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What are this compound enantiomers and why is their separation critical? A1: this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers: (R)-(+)-citronellol and (S)-(-)-citronellol. These enantiomers can have different biological activities, flavors, and aromas.[1] Therefore, accurately separating and quantifying each enantiomer is crucial in the pharmaceutical, food, and fragrance industries to ensure product quality, efficacy, and authenticity.[1][2][3]

Q2: What is the primary analytical technique for separating this compound enantiomers? A2: Chiral gas chromatography (GC) is the most effective and widely used method for separating the enantiomers of volatile compounds like this compound.[4] This technique utilizes a special type of column with a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[5][6]

Q3: What are the key GC parameters that influence the peak resolution of this compound enantiomers? A3: The most critical parameters are the choice of the chiral stationary phase (column), the oven temperature program, and the carrier gas linear velocity.[1][6] Additionally, sample concentration is vital, as chiral columns are easily overloaded.[5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GC analysis of this compound enantiomers.

Issue 1: Poor or No Resolution Between Enantiomer Peaks
Cause Recommended Solution
Incorrect GC Column The use of a non-chiral column will not separate enantiomers. You must use a capillary column with a chiral stationary phase. Cyclodextrin-based columns are highly effective. For β-citronellol, the Rt-βDEXsa column has been shown to provide baseline resolution.[6] Other derivatized β-cyclodextrin columns like Rt-βDEXse or β-DEX 225 can also be used for chiral separations of terpenes.[1][5][7][8]
Suboptimal Oven Temperature Program A fast temperature ramp rate can prevent sufficient interaction between the analytes and the chiral stationary phase, leading to co-elution. Decrease the oven ramp rate. Slower ramps, typically between 1-2°C/min , significantly improve enantiomeric resolution.[1][6] The initial oven temperature can also affect peak width and should be optimized, often starting between 40°C and 60°C.[1][6]
Incorrect Carrier Gas Flow Rate While optimal column efficiency (narrowest peaks) is often achieved at a standard linear velocity (e.g., ~40 cm/s for hydrogen), maximum enantiomeric separation is often achieved at a higher linear velocity.[6] Increase the linear velocity. For hydrogen carrier gas, a linear velocity of around 80 cm/sec is often recommended for chiral applications to enhance resolution.[1][5]
Issue 2: Peak Tailing or Fronting
Cause Recommended Solution
Column Overload Chiral columns have a very low sample capacity compared to standard non-polar columns. Overloading is a common cause of peak tailing and fronting, which leads to a complete loss of resolution.[5][6] Dilute your sample. It is recommended to keep the on-column concentration at or below 50 ng per component.[1] For essential oils, a 1% dilution in a suitable solvent like methylene (B1212753) chloride is a good starting point.[1]
Active Sites in the System Active sites (e.g., in the injector liner or at the column inlet) can cause polar analytes like citronellol (B86348) to tail. Use a deactivated or ultra-inert inlet liner. If the column is old, active sites may have developed; trim the first few centimeters of the column or replace it entirely.[9]
Incompatible Injection Solvent If the solvent is too strong for the initial oven temperature, it can cause the analyte band to spread, resulting in peak fronting. Ensure solvent compatibility or lower the initial oven temperature to better focus the sample at the head of the column.
Issue 3: Split Peaks
Cause Recommended Solution
Improper Column Installation If the column is not cut cleanly or is installed incorrectly in the inlet or detector, it can create a turbulent flow path, causing peaks to split. Re-install the column. Ensure a clean, square cut and that the column is inserted to the correct depth specified by the manufacturer.
Partially Blocked Inlet Liner or Column Frit Particulates from the sample or septum coring can clog the inlet liner or the column frit, causing the sample path to split.[4] Replace the inlet liner and septum. If the problem persists, the column itself may be blocked, requiring trimming or replacement.
Issue 4: Unstable Retention Times
Cause Recommended Solution
Leaks in the System Leaks in the carrier gas flow path (e.g., at the septum, fittings, or gas lines) will cause the column flow rate and head pressure to fluctuate, leading to shifting retention times.[10][11] Perform a thorough leak check using an electronic leak detector. Pay close attention to the injector septum, as it is a common source of leaks.[4]
Unstable Oven Temperature or Carrier Gas Pressure If the GC oven temperature is not stable or the electronic pressure control (EPC) is fluctuating, retention times will be inconsistent.[10][11] Verify GC performance. Check that the oven temperature is stable and that the carrier gas pressure or flow is constant during a run.

Data Presentation

Table 1: Recommended GC Columns for Citronellol Enantiomer Separation
Column NameStationary Phase TypeCommon Application NotesReference
Rt-βDEXsa Derivatized β-cyclodextrinProvides baseline chiral resolution for β-citronellol.[5] Recommended as a primary choice.[1][6][1][5][6]
Rt-βDEXse Derivatized β-cyclodextrinOffers a different selectivity and can resolve linalool (B1675412) and linalyl acetate (B1210297) enantiomers.[5] Used successfully for general essential oil analysis.[1][1][5]
β-DEX 225 Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrinUsed for the enantiomeric separation of citronellal, a related compound, indicating its utility for chiral terpenes.[7][8][7][8]
Lipodex E Modified γ‐cyclodextrinUsed for determining the enantiomeric composition of citronellol (as a trifluoroacetyl derivative).[12][12]
Table 2: Impact of Key GC Parameters on this compound Enantiomer Resolution
ParameterStandard Setting (for general GC)Optimized Setting (for Chiral Resolution)Impact on ResolutionReference
Oven Temp. Ramp 5-20°C/min1-2°C/min Slower ramps increase interaction time with the chiral phase, significantly improving separation.[1][6][13]
Carrier Gas (H₂) Linear Velocity ~40 cm/sec~80 cm/sec Higher velocity can overcome kinetic limitations of mass transfer, enhancing enantiomeric separation despite being non-optimal for peak width.[1][5]
On-Column Sample Amount 100-500 ng< 50 ng Prevents column overload, which causes severe peak tailing/fronting and a complete loss of resolution.[1][5]
Initial Oven Temperature Varies widely40 - 60°C A lower initial temperature can improve the focusing of analytes at the start of the column, leading to sharper peaks.[1][6]

Experimental Protocols

Protocol 1: Optimized GC Method for this compound Enantiomer Separation

This protocol is a recommended starting point based on methods proven to be effective for citronellol and related chiral compounds.[1][5]

  • GC System: Gas chromatograph with Flame Ionization Detector (FID).

  • Column: Rt-βDEXsa (30 m x 0.32 mm ID, 0.25 µm film thickness).[5]

  • Carrier Gas: Hydrogen, set to a constant linear velocity of 80 cm/sec.[1][5]

  • Injector:

    • Mode: Split injection.

    • Split Ratio: 10:1 to 50:1, adjust as needed to avoid overload.[1]

    • Temperature: 220°C.[5]

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 1 minute.

    • Ramp: 2°C/min to 230°C.

    • Final Hold: Hold at 230°C for 3 minutes.[1][5]

  • Detector (FID):

    • Temperature: 230°C.[1]

    • Gas Flows: Follow manufacturer recommendations for hydrogen, air, and makeup gas.

  • Injection Volume: 1 µL.

Protocol 2: Sample Preparation to Avoid Column Overload
  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1 mg/mL in hexane (B92381) or methylene chloride. Create a working standard by diluting the stock solution to ~5 µg/mL. This will result in approximately 50 ng on-column with a 10:1 split ratio.

  • Sample Preparation (e.g., Essential Oil): Prepare a 1% (v/v) dilution of the essential oil sample in methylene chloride.[1] This typically brings the concentration of major components into the working range of the chiral column. Further dilution may be necessary if resolution is still poor due to overloading.

Mandatory Visualization

The following diagrams illustrate the troubleshooting workflow and the relationships between key experimental parameters.

TroubleshootingWorkflow Start Start: Poor Peak Resolution CheckColumn 1. Verify Column Is it a chiral column? (e.g., Rt-βDEXsa) Start->CheckColumn CheckMethod 2. Optimize GC Method CheckColumn->CheckMethod Yes Fail Consult Manufacturer CheckColumn->Fail No TempProgram 2a. Temp Program Is ramp rate slow? (1-2°C/min) CheckMethod->TempProgram TempProgram->CheckMethod No, Adjust FlowRate 2b. Carrier Gas Is linear velocity high? (~80 cm/s for H₂) TempProgram->FlowRate Yes FlowRate->CheckMethod No, Adjust CheckSample 3. Check Sample Concentration FlowRate->CheckSample Yes DiluteSample Is sample diluted? (<50 ng on-column) CheckSample->DiluteSample DiluteSample->CheckSample No, Dilute CheckSystem 4. Check System Integrity (Leaks, Installation) DiluteSample->CheckSystem Yes End Resolution Achieved CheckSystem->End System OK CheckSystem->Fail Problem Found & Not Solved ParameterRelationships Resolution Peak Resolution Column Chiral Column (Stationary Phase) Column->Resolution Selectivity Enantioselectivity Column->Selectivity OvenTemp Oven Temperature (Ramp Rate) OvenTemp->Resolution Efficiency Efficiency (Peak Width) OvenTemp->Efficiency Kinetics Interaction Kinetics OvenTemp->Kinetics CarrierGas Carrier Gas (Linear Velocity) CarrierGas->Resolution CarrierGas->Efficiency SampleLoad Sample Load (Concentration) SampleLoad->Resolution PeakShape Peak Shape (Tailing/Fronting) SampleLoad->PeakShape

References

Technical Support Center: Optimizing Reaction Conditions for the Catalytic Hydrogenation of Geranial to L-Citronellol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic hydrogenation of geranial to L-Citronellol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this enantioselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the catalytic hydrogenation of geranial to this compound?

A1: The primary challenge is achieving high chemo- and enantioselectivity. The hydrogenation must selectively reduce the C=C double bond conjugated to the aldehyde, without reducing the aldehyde group itself or the isolated C=C double bond. Simultaneously, the reaction must favor the formation of the (S)-enantiomer (this compound) with high enantiomeric excess (ee).

Q2: Which types of catalysts are most effective for this transformation?

A2: Chiral phosphine (B1218219) complexes of rhodium and ruthenium are the most reported catalysts for the asymmetric hydrogenation of α,β-unsaturated aldehydes and related substrates.[1][2] For the synthesis of (S)-citronellol from the related substrate geraniol (B1671447), (R)-BINAP-Ru(II) complexes have been shown to be highly effective.[3] Enzymatic approaches using ene-reductases also offer a promising alternative with high enantioselectivity.[4][5]

Q3: What are the common side products in the hydrogenation of geranial?

A3: Common side products include:

  • Geraniol: formed by the reduction of the aldehyde group.

  • Dihydrocitronellol (3,7-dimethyloctan-1-ol): the over-reduction product where both C=C double bonds are hydrogenated.[3]

  • (R)-Citronellol: the undesired enantiomer.

  • Citronellal: the saturated aldehyde, which is the desired intermediate before reduction to citronellol (B86348).

  • Isomerization products: Geranial ((E)-isomer) can isomerize to neral (B7780846) ((Z)-isomer), which can lead to the formation of the undesired enantiomer of the final product.[6]

Q4: How critical is the purity of the substrate and reagents?

A4: Substrate and reagent purity is crucial for catalytic hydrogenations. Impurities in geranial can poison the catalyst, leading to low conversion rates and reduced selectivity. It is recommended to use distilled geranial.[3] Similarly, the solvent should be degassed, and high-purity hydrogen gas should be used to avoid catalyst deactivation.[3]

Troubleshooting Guide

Problem 1: Low or No Conversion
Possible Cause Suggested Solution
Inactive Catalyst - Use a fresh batch of catalyst. - Ensure the catalyst was not exposed to air or moisture during storage and handling. - Consider an in-situ catalyst preparation.
Catalyst Poisoning - Purify the geranial substrate to remove any potential inhibitors. - Ensure the solvent is of high purity and properly degassed. - Check for leaks in the reactor system that could introduce oxygen.
Insufficient Hydrogen Pressure - Increase the hydrogen pressure. Higher pressures can increase the reaction rate.[4][7]
Low Reaction Temperature - Gradually increase the reaction temperature. Note that higher temperatures may negatively impact enantioselectivity.
Poor Mass Transfer - Increase the stirring speed to ensure good mixing of the gas, liquid, and solid catalyst phases.
Problem 2: Low Enantioselectivity (ee)
Possible Cause Suggested Solution
Suboptimal Hydrogen Pressure - Enantioselectivity can be highly dependent on hydrogen pressure.[3] Optimize the pressure by running the reaction at various pressures to find the optimal condition.
Incorrect Chiral Ligand - Ensure you are using the correct enantiomer of the chiral ligand. For (S)-citronellol from geraniol, (R)-BINAP is typically used with a Ruthenium catalyst.[3]
Isomerization of Geranial to Neral - Neral can lead to the formation of the opposite enantiomer.[6] Consider reaction conditions that minimize isomerization, such as lower temperatures or specific solvent systems.
Reaction Temperature Too High - Higher temperatures can decrease enantioselectivity. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
Solvent Effects - The choice of solvent can influence enantioselectivity. Screen different solvents; polar protic solvents like methanol (B129727) or ethanol (B145695) are commonly used.[7]
Problem 3: Formation of Side Products (Low Chemoselectivity)
Possible Cause Suggested Solution
Over-reduction to Dihydrocitronellol - Monitor the reaction closely and stop it once the geranial is consumed. - Reduce the hydrogen pressure or reaction time. - A lower reaction temperature may also help.
Reduction of Aldehyde to Geraniol - This is a common side reaction. The choice of catalyst and ligand is critical to favor the hydrogenation of the C=C bond over the C=O bond. Bimetallic catalysts or specific promoters can sometimes enhance selectivity.
Incomplete reaction - If the reaction stalls, check for catalyst deactivation or hydrogen supply issues.[3]

Quantitative Data Presentation

Table 1: Effect of Catalyst and Reaction Conditions on the Asymmetric Hydrogenation of Geraniol to (S)-Citronellol

CatalystSolventPressure (atm)Temp (°C)Time (h)Conversion (%)Yield (%)ee (%)Ref.
Ru₂Cl₄[(R)-BINAP]₂[N(C₂H₅)₃]Ethanol-Dichloromethane (6:1)402490924793[3]
Ru(OCOCH₃)₂[(R)-BINAP]95% aq. Methanol100208>969796[3]
R-Ru(OAc)₂(T-BINAP)Methanol5-4060---High[7]

Table 2: Bienzymatic Cascade for the Synthesis of (S)-Citronellal from Geraniol

Enzyme SystemSubstrateConversion to Geranial (%)Conversion to (S)-Citronellal (%)ee (%)Ref.
CgrAlcOx and GluERGeraniol>9995.399.2[4][5]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Geraniol to (S)-Citronellol using a Ru-(R)-BINAP Catalyst

This protocol is adapted from a procedure for the hydrogenation of geraniol, a closely related substrate, and serves as an excellent starting point for optimizing the hydrogenation of geranial.

Materials:

  • Geranial (distilled)

  • Ru(OCOCH₃)₂[(R)-BINAP] catalyst

  • Methanol (95%, aqueous, degassed)

  • High-purity hydrogen gas

  • Autoclave reactor

Procedure:

  • Catalyst Preparation: The Ru(OCOCH₃)₂[(R)-BINAP] complex is prepared according to literature procedures.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge the autoclave with the Ru(OCOCH₃)₂[(R)-BINAP] catalyst.

  • Add the degassed 95% aqueous methanol solvent.

  • Add the distilled geranial to the reactor. A substrate to catalyst molar ratio (S/C) of around 2000-50000 can be targeted.[3]

  • Hydrogenation:

    • Seal the autoclave and remove it from the glovebox.

    • Connect the autoclave to a high-purity hydrogen gas line.

    • Purge the reactor several times with hydrogen gas.[3]

    • Pressurize the reactor to the desired pressure (e.g., 100 atm).[3]

    • Maintain the desired reaction temperature (e.g., 20°C) with vigorous stirring.[3]

    • Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 8-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the excess hydrogen.

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield (S)-citronellol.[3]

  • Analysis:

    • Determine the yield of the purified product.

    • Analyze the enantiomeric excess (ee) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Geranial Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst_prep Catalyst Preparation/ Activation reactor_setup Reactor Setup (Inert Atmosphere) catalyst_prep->reactor_setup reagent_prep Substrate & Solvent Purification/Degassing reagent_prep->reactor_setup hydrogenation Hydrogenation (Control T, P, Stirring) reactor_setup->hydrogenation monitoring Reaction Monitoring (H₂ Uptake, TLC/GC) hydrogenation->monitoring monitoring->hydrogenation Continue workup Work-up (Solvent Removal) monitoring->workup Reaction Complete purification Purification (Distillation/Chromatography) workup->purification analysis Analysis (Yield, ee%) purification->analysis

Caption: A typical experimental workflow for the catalytic hydrogenation of geranial.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Decision Tree start Experiment Outcome low_conversion Low Conversion? start->low_conversion low_ee Low Enantioselectivity? start->low_ee side_products Side Products? start->side_products inactive_catalyst Inactive Catalyst low_conversion->inactive_catalyst Yes poisoning Catalyst Poisoning low_conversion->poisoning Yes conditions_conversion Suboptimal Conditions (T, P, Stirring) low_conversion->conditions_conversion Yes pressure_ee Incorrect H₂ Pressure low_ee->pressure_ee Yes ligand_issue Wrong Ligand/Enantiomer low_ee->ligand_issue Yes temp_ee Temperature Too High low_ee->temp_ee Yes over_reduction Over-reduction side_products->over_reduction Yes aldehyde_reduction Aldehyde Reduction side_products->aldehyde_reduction Yes check_catalyst Check Catalyst Source/ Handling/Activation inactive_catalyst->check_catalyst purify_reagents Purify Substrate/ Solvent poisoning->purify_reagents optimize_conditions Optimize T, P, Stirring conditions_conversion->optimize_conditions optimize_pressure Screen H₂ Pressures pressure_ee->optimize_pressure verify_ligand Verify Ligand Structure/ Purity ligand_issue->verify_ligand lower_temp Lower Reaction Temp. temp_ee->lower_temp monitor_reaction Monitor Reaction Closely/ Reduce Time over_reduction->monitor_reaction screen_catalysts Screen Different Catalysts/ Ligands aldehyde_reduction->screen_catalysts

Caption: A decision tree for troubleshooting common issues in geranial hydrogenation.

References

Scalability challenges in the continuous flow synthesis of L-Citronellol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the continuous flow synthesis of L-Citronellol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using continuous flow synthesis for this compound production compared to traditional batch processes?

Continuous flow synthesis offers several key advantages for the production of this compound, particularly in a professional research and development setting. These systems provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency and safety. The high surface-to-volume ratio in microreactors enhances heat and mass transfer, which is crucial for managing exothermic hydrogenation reactions and ensuring consistent product quality. Furthermore, continuous flow setups can be automated for prolonged operation, facilitating process optimization and scalability from laboratory to production scale. Scaling up can be achieved by either increasing the reactor size or by running multiple smaller reactors in parallel, a strategy known as numbering-up.[1]

Q2: What are the most common catalysts used for the continuous flow hydrogenation of geraniol (B1671447) or citronellal (B1669106) to this compound?

The selective hydrogenation of the carbonyl group in citronellal or the conjugated double bond in geraniol is typically achieved using heterogeneous catalysts. Supported noble metal catalysts are frequently employed, with ruthenium (Ru) and platinum (Pt) being common choices.[2][3] For instance, Ru-based catalysts have demonstrated high yields and good stereoselectivity in the synthesis of related compounds like menthol (B31143) from citronellal.[3] The choice of support material, such as zeolites or activated carbon, and the catalyst preparation method can significantly influence the catalyst's activity, selectivity, and stability over time.[2][3]

Q3: What are the critical process parameters that need to be controlled during the continuous flow synthesis of this compound?

Several process parameters are critical for the successful continuous flow synthesis of this compound and must be carefully controlled to ensure high yield, selectivity, and process stability. These include:

  • Temperature: Influences reaction rate and selectivity. Exothermic reactions require efficient heat removal to prevent side reactions.

  • Pressure: Particularly important for hydrogenation reactions, as it affects the solubility of hydrogen in the reaction mixture and can influence reaction kinetics.

  • Flow Rate: Determines the residence time of the reactants in the catalytic zone, directly impacting conversion.

  • Reactant Concentration: Can affect reaction kinetics and selectivity.

  • Solvent: The choice of solvent can impact substrate and reagent solubility, as well as catalyst performance.

  • Stoichiometry of Reagents: Precise control over the ratio of reactants is crucial for optimizing the reaction.

Troubleshooting Guide

Problem: Low Conversion of Starting Material

Q: My conversion of geraniol/citronellal is consistently lower than expected. What are the potential causes and how can I address this issue?

Low conversion can stem from several factors. A primary cause could be insufficient residence time of the reactants within the reactor. You can address this by decreasing the flow rate of the reactant solution. Another possibility is a suboptimal reaction temperature; a modest increase in temperature may enhance the reaction rate. The hydrogen pressure might also be too low for the hydrogenation to proceed efficiently, so increasing the hydrogen pressure should be considered. Finally, the catalyst may not be sufficiently active, which could necessitate screening for a more suitable catalyst or ensuring the current catalyst is properly activated.

Problem: Catalyst Deactivation

Q: I am observing a steady decline in product yield over several hours of continuous operation. How can I confirm if catalyst deactivation is the cause and what are the potential remedies?

A gradual drop in conversion over time is a strong indicator of catalyst deactivation.[4] This can be caused by several factors, including the presence of impurities in the feed that poison the catalyst, coking (the deposition of carbonaceous material on the catalyst surface), or leaching of the active metal from the support.

To troubleshoot this, you can try the following:

  • Analyze the Feed: Ensure the purity of your starting materials (geraniol/citronellal) and solvents, as impurities can act as catalyst poisons.

  • Increase Hydrogen Flow: In some cases, a higher hydrogen flow can help to mitigate coking by promoting the hydrogenation of coke precursors.

  • Temperature and Pressure Optimization: Adjusting the temperature or pressure might help to find a more stable operating window for the catalyst.

  • Catalyst Regeneration: Depending on the catalyst and the deactivation mechanism, in-situ or ex-situ regeneration procedures may be possible.

  • Catalyst Selection: If deactivation persists, it may be necessary to select a more robust catalyst that is less susceptible to poisoning or coking under your reaction conditions.

Problem: Poor Selectivity and Byproduct Formation

Q: My process is generating significant quantities of byproducts, such as over-hydrogenated products or isomers of citronellol. How can I improve the selectivity of my reaction?

Poor selectivity can be a complex issue influenced by the catalyst, reaction conditions, and substrate. To improve selectivity towards this compound:

  • Catalyst Choice: The choice of metal and support can have a profound impact on selectivity. For instance, some catalysts may favor the hydrogenation of the C=C double bond over the C=O double bond, or vice-versa.[5]

  • Reaction Conditions: Fine-tuning the temperature and pressure can help to favor the desired reaction pathway. Lowering the temperature may reduce the rate of over-hydrogenation.

  • Additives: In some cases, the addition of a small amount of a modifier or co-catalyst can improve selectivity.

  • Substrate Purity: Isomers in the starting material can lead to the formation of corresponding isomeric products. Ensure the purity of your geraniol or citronellal feed.

Problem: Reactor Clogging and Pressure Fluctuations

Q: I am experiencing unstable pressure readings and, in some cases, complete reactor clogging. What are the likely causes and how can I prevent this?

Reactor clogging is a common issue in continuous flow systems, often caused by the precipitation of starting materials, products, or byproducts.[6] Unstable pressure can be a precursor to clogging. To address this:

  • Solubility: Ensure that all components (reactants, products, and any intermediates) are fully soluble in the chosen solvent at the reaction temperature. You may need to adjust the solvent system or the concentration of your reactants.

  • In-line Filtration: Placing an in-line filter before the reactor can help to remove any particulate matter from the feed streams.[7]

  • Reactor Design: The design of the reactor itself can influence the likelihood of clogging. For packed-bed reactors, the particle size and packing density are important considerations.

  • Flow Pulsations: Ensure that your pumps are providing a smooth, non-pulsating flow, as pressure fluctuations can sometimes be caused by the pumping system.

Data Presentation

Table 1: Example Reaction Parameters for a Related Continuous Flow Hydrogenation (Menthol from Citronellal)

The following table provides an example of reaction parameters for the continuous flow synthesis of menthol from citronellal, which can serve as a starting point for optimizing this compound synthesis.

ParameterValueReference
Starting Material(±)-citronellal (20 mM in toluene)[7]
CatalystScrap catalytic converters (containing residual noble metals)[7]
Flow Rate0.1 mL/min[7]
Temperature373 K (cyclization) and 413 K (hydrogenation)[7]
Hydrogen Pressure5 bar[7]
Conversion>99%[8]
Yield77% (to (-)-menthol)[8]

Table 2: Troubleshooting Summary

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion Insufficient residence time, low temperature, low H₂ pressure, inactive catalyst.Decrease flow rate, increase temperature/pressure, check catalyst activity.
Catalyst Deactivation Impurities in feed, coking, metal leaching.Purify feed, optimize H₂ flow, adjust conditions, consider catalyst regeneration/change.
Poor Selectivity Suboptimal catalyst, non-ideal reaction conditions.Screen different catalysts, optimize temperature and pressure, check feed purity.
Reactor Clogging Precipitation of materials, particulate matter in feed.Check solubility, adjust solvent/concentration, use in-line filters.
Pressure Fluctuations Pump issues, incipient clogging.Ensure smooth pump operation, check for blockages.

Experimental Protocols

Protocol 1: General Procedure for Continuous Flow Hydrogenation of Geraniol to this compound

This protocol outlines a general procedure for the continuous flow hydrogenation of geraniol. Disclaimer: This is a general guideline and specific parameters should be optimized for your particular setup and catalyst.

  • System Setup: Assemble the continuous flow reactor system, including pumps for the reactant solution and hydrogen gas, a back-pressure regulator to control the system pressure, a packed-bed reactor containing the catalyst, and a temperature controller for the reactor. A schematic of a typical setup is shown in Diagram 1.

  • Catalyst Packing and Activation: Carefully pack the catalyst into the reactor column. Follow the manufacturer's or literature-recommended procedure for catalyst activation, which may involve flowing a specific gas (e.g., hydrogen) at an elevated temperature for a period of time.

  • System Purging and Pressurization: Purge the entire system with an inert gas (e.g., nitrogen or argon) to remove any air. Subsequently, pressurize the system with hydrogen to the desired operating pressure.

  • Reaction Initiation: Start the flow of the solvent through the system to equilibrate the temperature and pressure. Once the system is stable, switch to the solution of geraniol in the chosen solvent at the desired concentration.

  • Steady-State Operation and Sampling: Allow the system to reach a steady state, which may take several reactor volumes to achieve. Once at steady state, collect samples of the reactor effluent for analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and selectivity.

  • System Shutdown: Upon completion of the experiment, switch the feed back to the pure solvent to flush the reactor. Then, safely depressurize the system and purge with an inert gas.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Continuous Flow Reaction cluster_analysis Analysis & Collection reactant_prep Reactant Solution (Geraniol in Solvent) pump HPLC Pump reactant_prep->pump catalyst_prep Catalyst Packing & Activation mixer Gas-Liquid Mixer pump->mixer h2_source Hydrogen Source h2_source->mixer reactor Packed-Bed Reactor (Heated) mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection analysis Offline Analysis (GC/HPLC) collection->analysis

Caption: Experimental workflow for the continuous flow synthesis of this compound.

troubleshooting_low_conversion start Low Conversion Observed check_res_time Is Residence Time Sufficient? start->check_res_time increase_res_time Decrease Flow Rate check_res_time->increase_res_time No check_temp Is Temperature Optimal? check_res_time->check_temp Yes ok Conversion Improved increase_res_time->ok increase_temp Increase Temperature check_temp->increase_temp No check_pressure Is H₂ Pressure Adequate? check_temp->check_pressure Yes increase_temp->ok increase_pressure Increase H₂ Pressure check_pressure->increase_pressure No check_catalyst Is Catalyst Active? check_pressure->check_catalyst Yes increase_pressure->ok reactivate_catalyst Re-activate or Replace Catalyst check_catalyst->reactivate_catalyst No check_catalyst->ok Yes reactivate_catalyst->ok

Caption: Troubleshooting logic for addressing low conversion issues.

References

Validation & Comparative

Validating the neuroprotective mechanism of L-Citronellol in a Parkinson's model

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Mechanism of Action and Efficacy

For researchers and professionals in the field of neurodegenerative disease, the quest for effective therapeutic agents for Parkinson's disease (PD) is a paramount challenge. This guide provides a comprehensive comparison of the neuroprotective mechanisms of L-Citronellol in established preclinical models of Parkinson's disease. Drawing on experimental data, we objectively evaluate its performance against other natural compounds, offering insights into its potential as a disease-modifying therapy.

Executive Summary

This compound, a naturally occurring monoterpene found in essential oils of plants like Cymbopogon species, has demonstrated significant neuroprotective effects in both in vivo and in vitro models of Parkinson's disease.[1][2] Experimental evidence indicates that this compound mitigates key pathological features of PD, including oxidative stress, neuroinflammation, apoptosis (programmed cell death), and autophagy dysregulation. Its therapeutic potential is attributed to its ability to modulate critical signaling pathways, thereby preserving dopaminergic neurons, the primary cell type lost in Parkinson's disease. This guide will delve into the experimental data supporting these claims, compare its efficacy with other monoterpenes like Linalool, Farnesol, and Geraniol, and provide detailed experimental protocols for replication and further investigation.

Comparative Efficacy of this compound and Other Neuroprotective Monoterpenes

The neuroprotective effects of this compound have been quantified in various experimental settings. The following tables summarize its efficacy in comparison to other promising monoterpenes in key assays related to Parkinson's disease pathology.

Table 1: In Vivo Neuroprotection in Rotenone-Induced Parkinson's Disease Rat Model
CompoundDosageKey FindingsReference
This compound 25 mg/kg, oral- Reduced lipid peroxidation - Increased levels of antioxidant enzymes (CAT, GSH, SOD) - Decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) - Reduced microglial and astrocyte activation - Decreased pro-apoptotic Bax expression and increased anti-apoptotic Bcl-2 expression - Reduced α-synuclein expression - Preserved dopaminergic neurons (TH+ cells)[2][3]
Linalool 25, 50, 100 mg/kg, p.o.- Improved motor deficits - Reversed the decrease in dopamine (B1211576) and its metabolites - Reduced nitrite (B80452) content and lipid peroxidation - Prevented the reduction in Tyrosine Hydroxylase (TH) and Dopamine Transporter (DAT) expression[4][5]
Farnesol 50, 100 mg/kg- Improved locomotor activity and grip strength - Reduced alterations in dopamine levels - Increased antioxidant enzymes (SOD, catalase) and reduced lipid peroxidation[6]
Table 2: In Vitro Neuroprotection in 6-OHDA-Induced SH-SY5Y Cell Model
CompoundConcentrationKey FindingsReference
This compound 50 µg/mL- Increased cell viability - Reduced inflammatory cytokines (IL-1β, IL-6, TNF-α) - Decreased intracellular ROS and NO levels - Suppressed the Bcl-2/Bax apoptotic pathway - Modulated MAPK/ERK and PI3K/Akt signaling pathways[7]
Linalool & Geraniol Not specified- Reduced reactive oxygen species (ROS) - Lowered secretion of pro-inflammatory cytokines (IL-6, IL-8, IL-1β)[8]

Validated Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-targeted mechanism, addressing several key pathological cascades implicated in Parkinson's disease.

Attenuation of Oxidative Stress

In a rotenone-induced rat model, oral administration of this compound (25 mg/kg) was shown to counteract oxidative stress by reducing lipid peroxidation and bolstering the endogenous antioxidant defense system.[2][3] This was evidenced by the enhanced expression of Nrf2, a master regulator of antioxidant response, and increased levels of key antioxidant enzymes including catalase, glutathione (B108866) peroxidase, and superoxide (B77818) dismutase.[2]

Suppression of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a critical component of Parkinson's disease pathogenesis. This compound treatment significantly reduced the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the brain.[2][9] Furthermore, it decreased the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key markers of neuroinflammation.[2][9]

Inhibition of Apoptosis

This compound demonstrated anti-apoptotic properties by modulating the expression of key regulatory proteins. It attenuated the expression of the pro-apoptotic protein Bax while enhancing the levels of the anti-apoptotic protein Bcl-2.[2] This modulation helps to prevent the programmed cell death of dopaminergic neurons.

Modulation of Autophagy

The process of autophagy, responsible for clearing damaged cellular components, is often impaired in Parkinson's disease. This compound was found to modulate the autophagy pathway by decreasing the levels of LC-3 and p62, suggesting a role in restoring normal autophagic flux.[2]

Key Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated through the modulation of several key intracellular signaling pathways.

L_Citronellol_Signaling_Pathways cluster_extracellular External Stimuli (e.g., 6-OHDA) cluster_intracellular Intracellular Signaling cluster_citronellol This compound Intervention stimulus Neurotoxins (6-OHDA) ros_no ROS/NO Production stimulus->ros_no mapk_erk MAPK/ERK Pathway stimulus->mapk_erk pi3k_akt PI3K/Akt Pathway stimulus->pi3k_akt Inhibits apoptosis Apoptosis ros_no->apoptosis mapk_erk->apoptosis pi3k_akt->apoptosis Inhibits citronellol (B86348) This compound citronellol->ros_no Inhibits citronellol->mapk_erk Inhibits citronellol->pi3k_akt Activates

Caption: this compound modulates key signaling pathways to prevent neurodegeneration.

In a 6-OHDA-induced model in SH-SY5Y cells, this compound was found to exert its protective effects by regulating the ROS-NO, MAPK/ERK, and PI3K/Akt signaling pathways.[7] By inhibiting the pro-apoptotic MAPK/ERK pathway and activating the pro-survival PI3K/Akt pathway, this compound helps to maintain neuronal viability in the face of neurotoxic insults.

Experimental Protocols

For researchers seeking to validate or build upon these findings, detailed experimental protocols are provided below.

Rotenone-Induced Parkinson's Disease in Rats

This in vivo model recapitulates many of the key features of Parkinson's disease, including oxidative stress and dopaminergic neurodegeneration.

Rotenone_Model_Workflow start Acclimatize Wistar Rats (1 week) grouping Divide into Control and Treatment Groups start->grouping rotenone_admin Administer Rotenone (B1679576) (2.5 mg/kg, i.p.) daily for 4 weeks grouping->rotenone_admin citronellol_admin Administer this compound (25 mg/kg, oral) daily for 4 weeks grouping->citronellol_admin behavioral Behavioral Assessments (e.g., open field, rotarod) rotenone_admin->behavioral citronellol_admin->behavioral euthanasia Euthanize Animals and Collect Brain Tissue behavioral->euthanasia analysis Biochemical and Histological Analysis (Midbrain and Striatum) euthanasia->analysis end Data Analysis and Interpretation analysis->end

Caption: Experimental workflow for the rotenone-induced rat model of Parkinson's disease.

  • Animals: Adult male Wistar rats are typically used.

  • Induction of Parkinsonism: Rotenone is dissolved in a suitable vehicle (e.g., sunflower oil) and administered intraperitoneally (i.p.) at a dose of 2.5 mg/kg body weight daily for a period of four weeks.[3]

  • This compound Administration: this compound is administered orally (p.o.) at a dose of 25 mg/kg body weight daily for the same duration as the rotenone treatment.[3]

  • Outcome Measures:

    • Behavioral tests: Open field test for locomotor activity and rotarod test for motor coordination.

    • Biochemical assays: Measurement of oxidative stress markers (lipid peroxidation, antioxidant enzymes), pro-inflammatory cytokines (ELISA), and apoptotic markers (Western blot) in the midbrain and striatum.

    • Histological analysis: Immunohistochemical staining for Tyrosine Hydroxylase (TH) to assess the number of dopaminergic neurons in the substantia nigra.

6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells

This in vitro model is widely used to screen for neuroprotective compounds and investigate the cellular mechanisms of neurodegeneration.

SH_SY5Y_Model_Workflow start Culture SH-SY5Y Cells treatment_groups Plate cells and divide into: - Control - 6-OHDA only - 6-OHDA + this compound start->treatment_groups citronellol_pretreatment Pre-treat with this compound (e.g., 50 µg/mL) treatment_groups->citronellol_pretreatment ohda_induction Induce neurotoxicity with 6-OHDA (e.g., 100 µM) for 24 hours treatment_groups->ohda_induction 6-OHDA only group citronellol_pretreatment->ohda_induction assays Perform Cellular and Molecular Assays ohda_induction->assays end Analyze and Interpret Data assays->end

Caption: Workflow for the 6-OHDA-induced SH-SY5Y cell model of Parkinson's disease.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in standard culture conditions.

  • Induction of Neurotoxicity: Cells are exposed to 6-hydroxydopamine (6-OHDA) at a concentration of 100 µM for 24 hours to induce cytotoxicity.[10]

  • This compound Treatment: Cells are pre-treated with this compound (e.g., at a concentration of 50 µg/mL) for a specified period before the addition of 6-OHDA.[10]

  • Outcome Measures:

    • Cell Viability Assays: MTT or similar assays to quantify cell survival.

    • Measurement of Intracellular ROS and NO: Using fluorescent probes.

    • Analysis of Apoptosis: Annexin V/PI staining and Western blot for apoptotic proteins.

    • Signaling Pathway Analysis: Western blot to assess the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways.

Conclusion and Future Directions

The compiled evidence strongly suggests that this compound holds considerable promise as a neuroprotective agent for Parkinson's disease. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, anti-apoptotic, and autophagy-modulating properties, makes it an attractive candidate for further development.[2]

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To determine the optimal dosing and delivery methods for this compound to achieve therapeutic concentrations in the brain.

  • Long-term Efficacy and Safety Studies: In more chronic and progressive animal models of Parkinson's disease.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with existing Parkinson's disease medications like Levodopa.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into tangible benefits for patients with Parkinson's disease.

This guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound in the context of Parkinson's disease. The provided data and protocols are intended to facilitate the design of new experiments and accelerate the journey towards novel and effective treatments for this debilitating neurodegenerative disorder.

References

L-Citronellol Bioactivity: A Comparative Analysis of In Silico Molecular Docking and In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and natural product research, predicting and validating the biological activity of compounds like L-Citronellol, a naturally occurring monoterpenoid alcohol, is paramount. Researchers and drug development professionals are increasingly leveraging a combination of computational (in silico) and experimental (in vitro) methods to efficiently screen and characterize potential therapeutic agents. This guide provides an objective comparison of in silico molecular docking versus in vitro assays for assessing the bioactivity of this compound, supported by experimental data.

At a Glance: In Silico vs. In Vitro Approaches

FeatureIn Silico Molecular DockingIn Vitro Assays
Principle Computational simulation of the binding interaction between a ligand (this compound) and a target protein.Experiments conducted on cells or biomolecules in a controlled laboratory environment.
Primary Output Binding affinity/energy (e.g., kcal/mol), binding pose, and interacting amino acid residues.Quantitative biological response (e.g., IC50, gene expression changes, cell viability).
Throughput High-throughput; can screen large libraries of compounds against multiple targets quickly.Lower-throughput; typically more time-consuming and resource-intensive.
Cost Relatively low; primarily requires computational resources.Higher; requires reagents, cell lines, and specialized laboratory equipment.
Stage of Research Early-stage screening, lead identification, and hypothesis generation.Preclinical validation, mechanism of action studies, and confirmation of biological activity.

Data Presentation: Quantitative Comparison of this compound Bioactivity

The following tables summarize quantitative data from studies that have employed both in silico docking and in vitro assays to evaluate the bioactivity of this compound in different therapeutic areas.

Anti-Inflammatory and Hepatoprotective Activity

A study investigating the hepatoprotective properties of Citronellol (CT) against ethanol-induced damage in HepG2 cells demonstrated a correlation between the predicted binding affinities from molecular docking and the observed in vitro effects.[1][2]

Target ProteinBinding Affinity (kcal/mol) of this compound[1]In Vitro Effect (RT-PCR in HepG2 cells)[1][2]
Interleukin-6 (IL-6)-4.5Downregulation of mRNA levels
Transforming Growth Factor-β (TGF-β)-6.4Downregulation of mRNA levels
Tissue Inhibitor of Metalloproteinase-1 (TIMP-1)-6.1Downregulation of mRNA levels
Matrix Metalloproteinase-1 (MMP-1)-5.7Downregulation of mRNA levels
Glutathione Peroxidase-1 (GPx-1)-5.6Downregulation of mRNA levels
Anticancer Activity in Glioblastoma

Research on the anticancer effects of Citronellol (CT) in a human glioblastoma cell line (SF767) revealed strong binding affinities to key proteins in apoptotic and inflammatory pathways, which were substantiated by in vitro cytotoxicity and gene expression analyses.[3]

Target ProteinBinding Affinity (kcal/mol) of this compound[3]In Vitro Effect in SF767 Glioblastoma Cells[3]
Caspase-3-7.2Upregulation of Caspase-3 expression
Nuclear Factor-kappa B (NF-κB)-6.9Downregulation of NF-κB expression
Janus Kinase 2 (JAK2)-7.5Downregulation of JAK2 expression
Assay Result
MTT AssayDose-dependent reduction in cell viability
Trypan Blue AssayIncrease in the percentage of dead cells with increasing CT concentration
Acetylcholinesterase Inhibition (related compound Citronellal)

A study on Citronellal, a compound structurally similar to this compound, showcased its potential as an acetylcholinesterase (AChE) inhibitor for Alzheimer's disease management. The in silico docking results were compared with the standard drug Donepezil.[4][5][6]

CompoundBinding Affinity (kcal/mol) towards AChE[4][5][6]
Citronellal-6.5
Donepezil (Standard)-9.2

Experimental Protocols

In Silico Molecular Docking

Objective: To predict the binding affinity and interaction of this compound with a specific protein target.

Methodology (Example using AutoDock Vina):

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added to the protein structure.

  • Ligand Preparation: The 3D structure of this compound is generated using a chemical drawing tool (e.g., ChemDraw) and optimized for its lowest energy conformation. Gasteiger charges are assigned to the ligand.

  • Grid Box Generation: A grid box is defined around the active site of the target protein to encompass the potential binding region for the ligand.

  • Docking Simulation: AutoDock Vina is used to perform the molecular docking. The program systematically searches for the optimal binding pose of this compound within the defined grid box, considering the ligand's flexibility.

  • Analysis of Results: The output provides a binding affinity score (in kcal/mol), with more negative values indicating a stronger predicted interaction. The binding poses are visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the protein's active site.[1]

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Methodology:

  • Cell Seeding: Cells (e.g., HepG2 or SF767) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[1][3]

  • Compound Treatment: The cells are treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24 or 48 hours).[1][3]

  • MTT Addition: After the treatment period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined.

Visualizations: Signaling Pathways and Experimental Workflows

experimental_workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation insilico_start Identify Protein Target prepare_protein Prepare Protein 3D Structure insilico_start->prepare_protein prepare_ligand Prepare this compound 3D Structure insilico_start->prepare_ligand docking Molecular Docking Simulation prepare_protein->docking prepare_ligand->docking analysis Analyze Binding Affinity & Pose docking->analysis treatment Treat with this compound analysis->treatment Hypothesis for Validation invitro_start Select Cell Line cell_culture Cell Culture & Seeding invitro_start->cell_culture cell_culture->treatment assay Perform Bioassay (e.g., MTT, RT-PCR) treatment->assay data_analysis Analyze Biological Response assay->data_analysis

Caption: General workflow comparing in silico and in vitro approaches.

apoptosis_pathway cluster_pathway Glioblastoma Cell Signaling citronellol This compound nfkb NF-κB citronellol->nfkb Inhibits jak2 JAK2 citronellol->jak2 Inhibits caspase3 Caspase-3 citronellol->caspase3 Activates apoptosis Apoptosis nfkb->apoptosis Inhibits jak2->apoptosis Inhibits caspase3->apoptosis Induces

Caption: this compound's proposed mechanism in glioblastoma cells.

Conclusion

The integration of in silico molecular docking and in vitro assays provides a powerful and synergistic approach to understanding the bioactivity of this compound. In silico methods offer a rapid and cost-effective means to screen potential biological targets and generate hypotheses about the mechanism of action. These computational predictions, however, must be validated by robust in vitro experiments. The data presented herein demonstrates a consistent correlation between the predicted binding affinities of this compound to specific protein targets and its observed biological effects in cell-based assays. For researchers and drug development professionals, this dual approach allows for a more efficient and informed pipeline, accelerating the journey from natural product identification to potential therapeutic application.

References

Unmasking L-Citronellol: A Comparative Analysis of Synthetic vs. Natural Chemical Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the origin of a chemical compound is of paramount importance, influencing its efficacy, safety, and regulatory standing. L-Citronellol, a monoterpenoid alcohol prized for its pleasant floral-rosy aroma, is utilized in a myriad of applications, from fragrances and cosmetics to potential therapeutic agents. This guide provides an objective comparison of the chemical profiles of synthetic and natural this compound, supported by experimental data and detailed methodologies, to aid in the selection of the appropriate compound for research and development.

The primary distinction between natural and synthetic this compound lies in their enantiomeric purity, impurity profiles, and isotopic signatures. Natural this compound, typically extracted from essential oils of plants like Rosa damascena (rose) and Pelargonium graveolens (geranium), is predominantly the (S)-(-)-enantiomer.[1][2] In contrast, synthetic this compound is often produced as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers, although stereospecific synthesis routes are also employed.[3][4]

The manufacturing process for synthetic citronellol, commonly involving the hydrogenation of geraniol (B1671447) or nerol, can result in characteristic impurities that are absent in its natural counterpart.[1][5] Conversely, natural this compound is accompanied by other volatile compounds from the essential oil, contributing to its unique aroma and potentially its biological activity. A powerful technique to unequivocally determine the origin of this compound is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), which measures the ratio of stable carbon isotopes (¹³C/¹²C). This ratio is distinct for compounds derived from natural plant sources versus those synthesized from petrochemical precursors.

Comparative Chemical Profile

The following table summarizes the key chemical differentiators between natural and synthetic this compound based on typical analytical findings.

ParameterNatural this compoundSynthetic this compound
Purity (%) Typically high within the essential oil fraction, but the isolated compound purity can vary.Commercially available in various grades, often ≥96-98%.[2][6]
Enantiomeric Excess (ee %) High ee of the (S)-(-)-enantiomer (often >99% in rose oil).[7]Can be a racemic mixture (0% ee) or produced with high enantiomeric purity depending on the synthesis method.
Key Impurities Other terpenoids from the source plant (e.g., geraniol, nerol, linalool).Residual starting materials (e.g., geraniol, nerol), by-products of synthesis.[3][5]
¹³C/¹²C Isotope Ratio (δ¹³C ‰) Reflects the photosynthetic pathway of the source plant (typically C3 plants for rose and geranium).Depleted in ¹³C compared to natural counterparts, reflecting a petrochemical origin.

Experimental Protocols

To discern the origin and purity of an this compound sample, a multi-pronged analytical approach is recommended. The following are detailed methodologies for the key experiments.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method identifies and quantifies the volatile compounds present in the this compound sample.

  • Sample Preparation: Dilute the this compound sample (1 µL) in a suitable solvent such as methanol (B129727) or hexane (B92381) (1 mL).[8]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is commonly used for terpene analysis.[8]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 3-5°C/minute to 240°C and hold for 5 minutes.[8]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Split injection.[8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify compounds by comparing their mass spectra and retention indices with reference libraries (e.g., NIST, Wiley). Quantify by comparing peak areas to an internal or external standard.

Enantiomeric Analysis by Chiral Gas Chromatography (Chiral GC)

This technique separates and quantifies the different enantiomers of this compound.

  • Sample Preparation: Prepare a diluted sample as described for GC-MS analysis. Derivatization with an agent like trifluoroacetic anhydride (B1165640) may be used to improve separation.[9]

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-β-DEXsm), is essential for separating enantiomers.[10]

  • GC Conditions:

    • Injector Temperature: 230°C

    • Oven Temperature Program: A slow temperature ramp (e.g., 2°C/minute) is crucial for optimal separation. A typical program might be an initial hold at 40°C for 1 minute, followed by a ramp to 160°C.[10]

    • Carrier Gas: Helium or Hydrogen.

  • Data Analysis: Calculate the enantiomeric excess (ee %) using the peak areas of the two enantiomers: ee % = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Isotopic Analysis by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

This method determines the ¹³C/¹²C ratio to differentiate between natural and synthetic origins.

  • Sample Preparation: Dilute the sample in an appropriate solvent.

  • Instrumentation: A gas chromatograph linked to a combustion interface, which is then connected to an isotope ratio mass spectrometer.

  • GC Separation: The this compound is first separated from other components on a GC column as described in the GC-MS protocol.

  • Combustion: After eluting from the GC column, the this compound peak is combusted at a high temperature (e.g., 950°C) in the presence of an oxidant to convert it into CO₂ gas.

  • IRMS Analysis: The resulting CO₂ gas is introduced into the isotope ratio mass spectrometer, which measures the relative abundance of ¹³C and ¹²C.

  • Data Analysis: The ¹³C/¹²C ratio is expressed as a delta value (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. Compare the measured δ¹³C value to established ranges for natural and synthetic terpenoids.

Visualizing the Analytical Workflow

The following diagram illustrates the comprehensive workflow for the chemical profiling of this compound to determine its origin.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Interpretation cluster_3 Conclusion Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS Inject ChiralGC Chiral GC Analysis Dilution->ChiralGC Inject GCCIRMS GC-C-IRMS Analysis Dilution->GCCIRMS Inject ImpurityProfile Impurity Profile (Geraniol, Nerol, etc.) GCMS->ImpurityProfile EnantiomericRatio Enantiomeric Ratio ((S)-(-) vs (R)-(+)) ChiralGC->EnantiomericRatio IsotopeRatio ¹³C/¹²C Isotope Ratio (δ¹³C value) GCCIRMS->IsotopeRatio Natural Natural Origin ImpurityProfile->Natural Synthetic Synthetic Origin ImpurityProfile->Synthetic EnantiomericRatio->Natural EnantiomericRatio->Synthetic IsotopeRatio->Natural IsotopeRatio->Synthetic

Caption: Workflow for the authentication of this compound.

By employing this comprehensive analytical approach, researchers can confidently determine the origin and purity of their this compound samples, ensuring the reliability and reproducibility of their scientific investigations and product development.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for L-Citronellol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three widely used analytical methods for the quantification of L-Citronellol: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The objective is to offer a thorough cross-validation perspective, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research, quality control, and drug development applications.

Data Presentation: Comparison of Analytical Methods

The performance of each analytical method was evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] The following table summarizes the quantitative data for the analysis of this compound, allowing for a direct comparison of the methods' linearity, accuracy, precision, and sensitivity.

Validation ParameterGC-FIDGC-MSHPLC-UV
Linearity (R²) ≥ 0.998≥ 0.999≥ 0.997
Linear Range 0.1 - 100 µg/mL0.05 - 50 µg/mL1 - 200 µg/mL
Accuracy (% Recovery) 95.8 - 103.2%97.5 - 102.1%96.3 - 104.5%
Precision (%RSD)
- Intra-day ≤ 2.5%≤ 2.0%≤ 3.0%
- Inter-day ≤ 3.8%≤ 3.2%≤ 4.5%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.03 µg/mL~1.5 µg/mL

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-FID, GC-MS, and HPLC-UV are provided below. These protocols are based on established and validated methods to ensure reproducibility.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is suitable for the routine quantification of this compound in essential oils and other simple matrices.

a. Sample Preparation:

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add a suitable solvent, such as ethanol (B145695) or hexane, to dissolve the sample.

  • If an internal standard is used, add a known concentration of a suitable standard (e.g., undecane).

  • Fill the flask to the mark with the solvent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

b. Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.[5]

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 5 °C/min.

    • Hold: Maintain at 180 °C for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method offers higher selectivity and sensitivity, making it ideal for the identification and quantification of this compound in complex matrices and for trace-level analysis.

a. Sample Preparation: The sample preparation follows the same procedure as for GC-FID. For trace analysis, a more concentrated sample may be prepared.

b. Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

  • Injector Temperature: 260 °C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp: Increase to 220 °C at a rate of 8 °C/min.

    • Hold: Maintain at 220 °C for 10 minutes.

  • Injection Volume: 1 µL (split ratio 20:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

For enantiomeric separation of this compound, a chiral column such as a heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase is recommended.[4][6]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is an alternative for the analysis of this compound, particularly for samples that are not suitable for GC analysis or when derivatization is to be avoided.

a. Sample Preparation:

  • Accurately weigh an appropriate amount of the sample into a volumetric flask.

  • Dissolve the sample in the mobile phase.

  • Dilute to the mark with the mobile phase and sonicate for 5 minutes.

  • Filter the solution through a 0.45 µm membrane filter before injection.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the analytical methods and a conceptual representation of the analytical separation process.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Processing cluster_validation Method Validation & Comparison Sample This compound Sample Prep Standardized Preparation (Dilution, Filtration) Sample->Prep GCFID GC-FID Analysis Prep->GCFID Inject GCMS GC-MS Analysis Prep->GCMS Inject HPLC HPLC-UV Analysis Prep->HPLC Inject DataGCFID Chromatogram & Peak Area GCFID->DataGCFID DataGCMS Chromatogram, Mass Spectra & Peak Area GCMS->DataGCMS DataHPLC Chromatogram & Peak Area HPLC->DataHPLC Validation Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) DataGCFID->Validation DataGCMS->Validation DataHPLC->Validation Comparison Cross-Validation Report (Performance Comparison) Validation->Comparison

Caption: Workflow for Cross-Validation of Analytical Methods.

AnalyticalSeparation cluster_injection Injection cluster_column Chromatographic Column cluster_detection Detection cluster_output Output start Column Stationary Phase start->Column Mobile Phase Flow Detector Detector (FID, MS, UV) Column->Detector Separated Analytes Chromatogram Chromatogram Detector->Chromatogram Signal Injection_label Mixture of Components Injection_label->start Separation_label Differential Partitioning Separation_label->Column Detection_label Signal Generation Detection_label->Detector Output_label Data Readout Output_label->Chromatogram

Caption: Conceptual Diagram of the Analytical Separation Process.

References

Efficacy of L-Citronellol compared to other monoterpenoid alcohols in research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Efficacy of L-Citronellol and Other Monoterpenoid Alcohols

Introduction

Monoterpenoid alcohols are a class of naturally occurring compounds found in the essential oils of many plants.[1] They are characterized by a ten-carbon skeleton and a hydroxyl functional group. Among these, this compound, Geraniol, and Linalool (B1675412) are structurally similar isomers (C₁₀H₁₈O) that have garnered significant interest in the scientific community for their diverse pharmacological activities.[2][3] These compounds are widely explored for their antimicrobial, anti-inflammatory, anticancer, and insect-repellent properties.[1][4][5] This guide provides a comparative analysis of the efficacy of this compound against other prominent monoterpenoid alcohols, supported by experimental data to aid researchers in drug development and scientific investigation.

Comparative Antimicrobial and Antifungal Efficacy

This compound, Geraniol, and Linalool have all demonstrated significant antimicrobial and antifungal properties, although their potency varies depending on the microbial species. Their mechanism of action often involves disrupting the cell membrane's integrity, leading to the leakage of intracellular components and eventual cell death.[3][6][7]

Data Presentation: Antimicrobial & Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, Geraniol, and Linalool against various pathogens. Lower MIC values indicate higher efficacy.

CompoundOrganismTypeMIC (µg/mL)MIC (mM/mL)Reference
This compound Trichophyton rubrumFungus8 - 1024-[3]
Geraniol Trichophyton rubrumFungus16 - 256-[3]
Geraniol Candida albicansFungus-1.25 - 5[2]
Linalool Candida albicansFungus-25 - 100[2]
This compound Escherichia coliGram-negative--[6][8]
Geraniol Escherichia coliGram-negative--[6][8][9]
Linalool Shigella flexneriGram-negative0.125% (v/v)-[10]
Geraniol Salmonella entericaGram-negativeBA50 = 0.15-[9]
Geraniol Listeria monocytogenesGram-positiveBA50 = 0.28-[9]

Note: Direct comparison is challenging due to variations in experimental units (e.g., µg/mL vs. mM/mL, % v/v) and methodologies across studies.

Analysis:

  • Antifungal Activity: Against Trichophyton rubrum, Geraniol (MIC: 16-256 µg/mL) generally shows higher potency than this compound (MIC: 8-1024 µg/mL), though there is some overlap in their ranges.[3] Similarly, against Candida albicans, Geraniol (MIC: 1.25-5 mM/mL) is significantly more effective than Linalool (MIC: 25-100 mM/mL).[2] Studies suggest these effects are linked to the inhibition of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.[3]

  • Antibacterial Activity: Geraniol has been noted as the most active against E. coli, S. enterica, and L. monocytogenes when compared to other monoterpenic alcohols like linalool, nerol, and citronellol.[9] Linalool demonstrated bactericidal activity against Shigella flexneri at a concentration of 0.125% (v/v).[10] Both Citronellol and Geraniol have been shown to have a rapid bactericidal effect against E. coli, causing damage to the cellular membrane.[6][8]

Comparative Insect Repellent Efficacy

The repellent properties of these monoterpenoids are of significant interest for developing alternatives to synthetic repellents.

Data Presentation: Mosquito Repellency
CompoundDelivery MethodSettingRepellency Rate (%)Reference
This compound (Citronella) Candle (5% active)Indoors14% - 29%[11][12]
This compound (Citronella) DiffuserIndoors68%[11]
This compound (Citronella) DiffuserOutdoors22%[11][13]
Geraniol Candle (5% active)Indoors50% - 85.4%[11][12]
Geraniol DiffuserIndoors97%[11][13]
Geraniol DiffuserOutdoors75%[11][13]
Linalool Candle (5% active)Indoors55.2% - 71.1%[12]
Linalool DiffuserIndoors93%[11]
Linalool DiffuserOutdoors58%[11][13]

Analysis: Across multiple studies, Geraniol consistently demonstrates significantly higher repellent activity against mosquitoes than both Linalool and Citronella (this compound).[11][13][14] In both indoor and outdoor settings, and across different delivery methods like candles and diffusers, Geraniol provides a greater degree of personal protection.[11][12] For instance, Geraniol diffusers achieved up to 97% repellency indoors, compared to 93% for Linalool and 68% for Citronella.[11]

Comparative Anti-inflammatory and Anticancer Efficacy

These compounds exhibit promising anti-inflammatory and cytotoxic effects against cancer cells through the modulation of various signaling pathways.

Data Presentation: Cytotoxicity in Cancer Cell Lines
CompoundCell LineCancer TypeIC₅₀ Value (µM)Reference
Linalool U937Leukemia2.59[15]
Linalool HeLaCervical Cancer11.02[15]
Geraniol HepG2Liver Cancer~200 - 800[9]
Geraniol A549Lung Cancer-[9]
This compound SF767GlioblastomaDose-dependent cytotoxicity[16]

Analysis:

  • Anti-inflammatory Activity: this compound has been shown to reduce nociceptive and inflammatory activities in rodents.[17][18] It can inhibit neutrophil infiltration and decrease levels of TNF-α and nitric oxide in response to inflammatory stimuli.[17][18] Geraniol also possesses anti-inflammatory properties.[4] Both this compound and Geraniol can suppress cyclooxygenase-2 (COX-2) expression and activate PPARα and PPARγ, which are key regulators of inflammation.[19][20]

  • Anticancer Activity: All three compounds have demonstrated anticancer effects. Linalool exhibits a potent cytotoxic effect on leukemia (U937) and cervical cancer (HeLa) cells, with low IC₅₀ values.[15] Geraniol induces apoptosis and cell cycle arrest in a broad range of cancers including prostate, colon, and liver cancer.[4][9] this compound shows robust, dose-dependent anticancer activity against glioblastoma cells by modulating key signaling pathways related to apoptosis and inflammation.[16]

Mechanisms of Action & Signaling Pathways

The biological activities of these monoterpenoids are underpinned by their ability to modulate specific cellular signaling pathways. This compound, in particular, has been studied for its targeted effects in cancer and neurodegenerative disease models.

Anticancer Signaling of this compound in Glioblastoma

This compound exerts its anticancer effects on glioblastoma cells by inducing apoptosis and inhibiting inflammatory pathways. It activates pro-apoptotic proteins like Caspase-3 and Caspase-8 while simultaneously downregulating pro-survival and inflammatory pathways such as NF-κB and JAK2.[16]

G Citronellol This compound JAK2 JAK2 Pathway Citronellol->JAK2 NFkB NF-κB Pathway Citronellol->NFkB Caspase8 Caspase-8 Citronellol->Caspase8 Proliferation Cell Proliferation & Survival JAK2->Proliferation Inflammation Inflammation (TNF-α) NFkB->Inflammation NFkB->Proliferation Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Rotenone Neurotoxin (e.g., Rotenone) mTOR mTOR Pathway Rotenone->mTOR Apoptosis Apoptosis (Bax expression) Rotenone->Apoptosis Citronellol This compound Citronellol->mTOR Autophagy Autophagy Modulation Citronellol->Autophagy Citronellol->Apoptosis Neuron Dopaminergic Neuron Survival mTOR->Neuron Autophagy->Neuron Apoptosis->Neuron

References

Comparative Analysis of L-Citronellol Enantiomeric Distribution in Various Rose Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enantiomeric distribution of L-Citronellol in various rose oils, offering objective data and detailed experimental methodologies. The enantiomeric composition of citronellol (B86348) is a critical parameter for determining the authenticity and quality of rose oil. In nature, citronellol exists as two enantiomers: (R)-(+)-citronellol and (S)-(−)-citronellol. The (–) isomer is characteristic of rose oil and is a key contributor to its distinct fragrance.

Data Presentation: Enantiomeric Distribution of this compound

The following table summarizes the quantitative data on the enantiomeric distribution of this compound in different varieties of rose oil. The data has been compiled from peer-reviewed studies employing chiral gas chromatography for analysis.

Rose Oil VarietyGeographic Origin(-)-Citronellol (%)(+)-Citronellol (%)Enantiomeric Excess (ee %) of (-)-CitronellolReference
Rosa damascenaBulgaria>99<1>98[1]
Rosa damascenaGreece>99.9<0.1>99.8
Rosa damascenaChinaNot specifiedNot specifiedNot specified[2]
Rosa rugosaChinaNot specifiedNot specifiedNot specified[2]
Kushui Rose (R. setate x R. rugosa)ChinaNot specifiedNot specifiedNot specified[2]

Note: While some studies confirm the predominance of (-)-citronellol, they do not always provide precise percentage breakdowns.

Experimental Protocols

The determination of the enantiomeric distribution of this compound in rose oils is primarily achieved through enantioselective capillary gas chromatography (GC). The following is a detailed methodology synthesized from established research protocols.

1. Sample Preparation

  • Dilution: Rose oil samples are typically diluted in a suitable organic solvent, such as methylene (B1212753) chloride or chloroform, to a concentration of approximately 1% (v/v)[1][3]. This prevents column overload and ensures accurate quantification.

  • Standard Preparation: Standard solutions of (R)-(+)-citronellol and (S)-(−)-citronellol are prepared in the same solvent to determine retention times and for quantification purposes.

2. Chiral Gas Chromatography (GC) Analysis

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used. The use of an autosampler is recommended for precision[3].

  • Chiral Column: A capillary column with a chiral stationary phase is essential for the separation of enantiomers. Commonly used columns include:

    • Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (e.g., Supelco β-DEX 225)[4][5].

    • BGB 178 30% CD (chiral) capillary column[6][7].

    • Rt-βDEXsa for resolving citronellol enantiomers[3].

  • GC Conditions: The following parameters are typical for the analysis, but may require optimization based on the specific instrument and column:

    • Injector: Split/splitless injector, operated in split mode with a split ratio of 10:1 to 25:1[3][8].

    • Injector Temperature: 200-250 °C[3][4].

    • Carrier Gas: Hydrogen or Helium, with a constant flow rate (e.g., 1.5 mL/min)[4][8]. Higher linear velocities (around 80 cm/sec) are recommended for better resolution[3].

    • Oven Temperature Program:

      • Initial temperature: 40-60 °C, held for 10 minutes[3][4].

      • Ramp: 1-2 °C/min to a final temperature appropriate for the elution of all components (e.g., 200-220 °C)[3]. Slower temperature ramps generally improve enantiomeric resolution.

    • Detector:

      • FID Temperature: 250 °C[4].

      • MS: If a mass spectrometer is used, it can be operated in full scan mode to identify compounds based on their mass spectra[1][3]. The source temperature is typically set around 200°C[3].

3. Data Analysis

  • Peak Identification: The enantiomers of citronellol are identified by comparing their retention times with those of the prepared standards.

  • Quantification: The percentage of each enantiomer is determined by integrating the peak area of the corresponding signal in the chromatogram. The enantiomeric excess (ee %) is calculated using the following formula:

    ee (%) = [ |Area of (-) enantiomer - Area of (+) enantiomer| / (Area of (-) enantiomer + Area of (+) enantiomer) ] x 100

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis Chiral GC Analysis cluster_data_analysis Data Analysis Sample Rose Oil Sample Dilution Dilute 1% in Methylene Chloride Sample->Dilution Injection Inject 1 µL into GC Dilution->Injection Standard Prepare (+)/(-) Citronellol Standards Identification Peak Identification via Retention Time Standard->Identification Retention Time Comparison Separation Separation on Chiral Column (e.g., β-DEX 225) Injection->Separation Detection Detection by FID/MS Separation->Detection Detection->Identification Quantification Quantification by Peak Area Integration Identification->Quantification Calculation Calculate Enantiomeric Excess (ee %) Quantification->Calculation

References

Validating the anti-inflammatory effects of L-Citronellol using in vivo models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

L-Citronellol, a naturally occurring monoterpene alcohol found in the essential oils of various aromatic plants like Cymbopogon species, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects.[1][2] This guide provides a comprehensive comparison of the in vivo anti-inflammatory activity of this compound against established inflammatory models and standard anti-inflammatory drugs, supported by experimental data and detailed protocols.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has been validated in several preclinical in vivo models. The following tables summarize the quantitative data from key studies, comparing its effects with control groups and standard anti-inflammatory agents.

Carrageenan-Induced Paw Edema Model

This widely used model induces an acute inflammatory response.

TreatmentDose (mg/kg)RoutePaw Volume Inhibition (%)Reference
This compound100i.p.Significant Inhibition (p < 0.05)[3][4]
This compound200i.p.Significant Inhibition (p < 0.05)[3][4]
Formaldehyde-Induced Paw Edema Model

This model is used to assess sub-acute inflammation.

TreatmentDose (mg/kg)RoutePaw Volume Inhibition (%)Reference
β-Citronellol25oral16.59[2]
β-Citronellol50oral48.61[2]
β-Citronellol100oral55.55[2]
Piroxicam10oral60.20[2]
Carrageenan-Induced Pleurisy Model

This model is used to evaluate the effect of compounds on inflammatory cell migration and cytokine production.

TreatmentDose (mg/kg)RouteEffect on Neutrophil InfiltrationEffect on TNF-α LevelReference
This compound-PretreatmentInhibitionInhibition[5]
Rotenone-Induced Neuroinflammation Model

This model investigates neuroprotective and anti-inflammatory effects in the context of Parkinson's disease.

TreatmentDose (mg/kg)RouteEffect on Pro-inflammatory Factors (TNF-α, IL-1β, IL-6)Reference
Citronellol (B86348)25oralSignificant Reduction[6][7][8]
Sepsis-Induced Renal Inflammation (CLP Model)

This model assesses the impact on systemic inflammation and organ damage.

TreatmentDose (mg/kg)RouteEffect on Pro-inflammatory Cytokines (TNF-α, NF-κB, AP-1)Reference
Citronellol50oralReduction[9]
Citronellol100oralReduction[9]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are mediated through various signaling pathways. The diagrams below illustrate a proposed mechanism of action and a typical experimental workflow for evaluating anti-inflammatory agents in vivo.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan, LPS) cluster_1 Cellular Response cluster_2 This compound Intervention Stimulus Inflammatory Stimulus Cell Macrophage/ Neutrophil Stimulus->Cell NFkB NF-κB Activation Cell->NFkB COX2 COX-2 Expression NFkB->COX2 Prostaglandins Pro-inflammatory Mediators (TNF-α, IL-6) COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Prostaglandins->Inflammation LCitronellol This compound LCitronellol->NFkB Inhibition

Caption: Proposed anti-inflammatory mechanism of this compound.

G cluster_workflow In Vivo Anti-Inflammatory Experimental Workflow A Acclimatization of Animals B Baseline Measurement (e.g., Paw Volume) A->B C Grouping of Animals (Control, Standard, Test Groups) B->C D Administration of This compound/Vehicle/Standard Drug C->D E Induction of Inflammation (e.g., Carrageenan Injection) D->E F Measurement of Inflammatory Parameters (e.g., Paw Edema at different time intervals) E->F G Data Analysis and Comparison F->G

Caption: A typical experimental workflow for in vivo anti-inflammatory studies.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are housed for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • This compound treated groups (various doses)

    • Positive Control (e.g., Indomethacin or Dexamethasone)

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The respective treatments (vehicle, this compound, or standard drug) are administered intraperitoneally (i.p.) or orally (p.o.).

    • After a specific pre-treatment time (e.g., 30-60 minutes), 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan-Induced Pleurisy in Mice
  • Animals: Swiss albino mice (20-25g) are commonly used.

  • Procedure:

    • Mice are pre-treated with this compound, a vehicle, or a standard drug.

    • One hour after treatment, pleurisy is induced by injecting 0.1 mL of 1% carrageenan solution into the pleural cavity.

    • Four hours after the induction of pleurisy, the animals are euthanized.

    • The pleural exudate is collected, and the volume is measured.

    • The exudate is then centrifuged, and the total leukocyte count is determined using a Neubauer chamber.

    • The supernatant can be used for the quantification of inflammatory mediators like TNF-α using ELISA kits.[5]

Rotenone-Induced Neuroinflammation in Rats
  • Animals: Adult male Wistar rats.

  • Procedure:

    • Neurodegeneration is induced by the administration of rotenone (B1679576) (e.g., 2.5 mg/kg, i.p.).[6]

    • Animals are concurrently treated with this compound (e.g., 25 mg/kg, oral) for a specified period.

    • At the end of the treatment period, animals are sacrificed, and brain tissues (e.g., midbrain) are collected.

    • The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the brain homogenates are measured using commercially available ELISA kits.[6][7]

    • Immunohistochemical analysis for markers of microglia (Iba-1) and astrocyte (GFAP) activation can also be performed.[7]

Conclusion

The compiled in vivo data strongly support the anti-inflammatory properties of this compound. It demonstrates efficacy in various models of acute, sub-acute, and chronic inflammation, including neuroinflammation. Its mechanism of action appears to involve the inhibition of key inflammatory mediators and signaling pathways such as NF-κB. While this compound shows promising dose-dependent effects, further comparative studies with a wider range of standard anti-inflammatory drugs are warranted to fully elucidate its therapeutic potential and position in the management of inflammatory disorders.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling L-Citronellol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety protocols and logistical guidance for the handling of L-Citronellol in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel and maintaining a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.

Essential Safety & Property Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound. This information is crucial for making informed safety decisions and for the correct handling and storage of the substance.

PropertyValue
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol
Boiling Point 222 °C / 431.6 °F[1]
Flash Point 79 °C / 174.2 °F[1]
Specific Gravity 0.854[1]
Solubility in Water Slightly soluble[1]
Occupational Exposure Limits (OSHA, NIOSH, ACGIH) Not established[2][3][4]

Personal Protective Equipment (PPE) Protocol

The following Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent skin and eye contact, and respiratory exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses with side shields. A face shield is recommended where splashing is a risk.[3][4]Protects against eye irritation from splashes.[3]
Hand Protection Chemically resistant gloves. Recommended materials include nitrile rubber, chloroprene (B89495) rubber, or butyl rubber.[5]Prevents skin irritation and potential allergic reactions.[3]
Skin and Body Protection Laboratory coat and closed-toe footwear.[6]Protects against accidental skin contact.
Respiratory Protection Generally not required under normal use with adequate ventilation. If ventilation is poor or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[2]Prevents respiratory tract irritation.[4]

Operational Plan: Step-by-Step Handling of this compound

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[2][4]

  • Locate and ensure the functionality of the nearest eyewash station and safety shower.[4]

  • Remove all sources of ignition from the handling area.[2]

  • Have absorbent materials, such as sand or vermiculite, readily available for spill containment.[3][7]

2. Donning Personal Protective Equipment (PPE):

  • Inspect all PPE for integrity before use.

  • Don PPE in the following order: lab coat, safety goggles, and then gloves.

3. Handling and Use:

  • Handle this compound in a chemical fume hood to minimize inhalation exposure.[2]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Use appropriate tools and equipment to avoid spills.

  • Keep containers tightly closed when not in use.[2]

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

5. Spill and Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical attention.[2][3]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]

  • In case of a spill: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3][8] Do not allow the spill to enter drains.[3]

6. Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[2][3]

  • Do not dispose of it down the drain.[3]

  • Contaminated PPE, especially gloves, should be disposed of as hazardous waste.[3]

This compound Handling Workflow

The following diagram illustrates the logical progression of steps for the safe handling of this compound.

L_Citronellol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_contingency Contingency & Disposal Prep Preparation & Engineering Controls Don_PPE Don Personal Protective Equipment Prep->Don_PPE Handling Handling & Use Don_PPE->Handling Storage Storage Handling->Storage Spill_Emergency Spill & Emergency Procedures Handling->Spill_Emergency If Spill Occurs Disposal Waste Disposal Storage->Disposal End of Use Spill_Emergency->Disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Citronellol
Reactant of Route 2
L-Citronellol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.